Product packaging for Phoxim(Cat. No.:CAS No. 14816-18-3)

Phoxim

Cat. No.: B1677734
CAS No.: 14816-18-3
M. Wt: 298.30 g/mol
InChI Key: ATROHALUCMTWTB-UHFFFAOYSA-N
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Description

Phoxim ( 14816-18-3) is a broad-spectrum organophosphate insecticide and acaricide with significant value in agricultural and veterinary pest control research . Its main applications include controlling stored-product pests, soil insects, and ectoparasites . In agriculture, it is effective against pests such as lepidopterous larvae, caterpillars, and locusts on crops including cotton, maize, and sugar beet . In veterinary medicine, it is used in topical formulations to control ectoparasitic acarids (mites and ticks) on livestock such as cattle, sheep, and pigs . The compound exerts its insecticidal effect through a non-systemic mode of action with contact and stomach activity . Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target pests . This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect . This compound is characterized by its short activity period and is known for its selective toxicity, being highly potent to insects while exhibiting relatively low acute toxicity to mammals due to rapid metabolic hydrolysis to non-toxic products . Researchers should note that this compound is toxic to aquatic life and bees, and it is classified as harmful if swallowed, a skin sensitizer, and hazardous to the aquatic environment with long-lasting effects . It is no longer approved for use on crops in the European Union . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N2O3PS B1677734 Phoxim CAS No. 14816-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATROHALUCMTWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034324
Record name Phoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14816-18-3
Record name Phoxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14816-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phoxim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5V775VPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phoxim's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phoxim, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action as an AChE inhibitor. It details the metabolic activation of this compound to its more potent oxygen analog, the kinetics of AChE inhibition, and the downstream physiological consequences. This document also supplies detailed experimental protocols for assessing AChE inhibition and summarizes the available quantitative data on this compound's inhibitory potency. The information is intended to serve as a comprehensive resource for researchers and professionals involved in insecticide development, neurotoxicology, and drug design.

Core Mechanism of Acetylcholinesterase Inhibition

The primary mode of action of this compound is the disruption of cholinergic neurotransmission through the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[2]

Metabolic Activation to this compound-Oxon

This compound itself is a relatively weak inhibitor of AChE. Its toxicity is primarily attributed to its metabolic conversion to the oxygen analog, this compound-oxon (PO-phoxim).[3] This bioactivation is an oxidative desulfuration process, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming a P=O bond. This conversion significantly increases the electrophilicity of the phosphorus atom, rendering this compound-oxon a much more potent inhibitor of AChE.[3] In fact, the oxo-analogue of this compound is reported to be 100 to 1000 times more insecticidally potent than the parent compound.[3]

G This compound This compound (P=S) Metabolism Oxidative Desulfuration This compound->Metabolism Metabolic Activation Phoxim_Oxon This compound-Oxon (P=O) (Active Metabolite) Metabolism->Phoxim_Oxon Increased Potency

Metabolic activation of this compound to its potent oxo-analogue.

Irreversible Inhibition of Acetylcholinesterase

The active metabolite, this compound-oxon, acts as an irreversible inhibitor of AChE by covalently modifying the enzyme's active site. The catalytic triad of AChE, composed of serine, histidine, and glutamate residues, is the primary target. The highly reactive phosphorus atom of this compound-oxon is subject to nucleophilic attack by the hydroxyl group of the serine residue in the active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

The phosphorylation of the serine residue effectively blocks the binding of acetylcholine and prevents its hydrolysis. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting hyperexcitation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.

G cluster_0 Normal Cholinergic Transmission cluster_1 AChE Inhibition by this compound-Oxon ACh Acetylcholine (ACh) AChE Active AChE ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Phoxim_Oxon This compound-Oxon AChE_active Active AChE Phoxim_Oxon->AChE_active Phosphorylation AChE_inhibited Phosphorylated AChE (Inactive) AChE_active->AChE_inhibited ACh_accum ACh Accumulation AChE_inhibited->ACh_accum Blocks ACh Hydrolysis Neurotoxicity Neurotoxicity ACh_accum->Neurotoxicity Leads to

Signaling pathway of acetylcholinesterase inhibition by this compound-oxon.

Quantitative Analysis of AChE Inhibition

The potency of this compound and its active metabolite, this compound-oxon, as AChE inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The pI50, the negative logarithm of the IC50, is also commonly used.

CompoundEnzyme SourceSpeciesParameterValueCitation
This compoundBrain AcetylcholinesteraseHumanpI505.39
This compound-OxonBrain AcetylcholinesteraseHumanpI505.77
This compoundAcetylcholinesteraseMeteorus pulchricornis (wasp)LC504.608 mg/L
This compound-inhibited AChEBrain AcetylcholinesteraseHumanHalf-aging time39 hours
This compound-Oxon-inhibited AChEBrain AcetylcholinesteraseHumanHalf-aging time28 hours

Note: pI50 can be converted to IC50 using the formula: IC50 = 10^(-pI50) M. For this compound, the IC50 is approximately 4.07 µM, and for this compound-oxon, it is approximately 1.69 µM.

Experimental Protocols for AChE Inhibition Assay

The determination of the inhibitory potential of this compound on AChE activity is typically performed using the Ellman method, a reliable and widely used colorimetric assay.

Principle of the Ellman Assay

The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Detailed Methodology for IC50 Determination

4.2.1 Materials and Reagents:

  • Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant, or insect homogenate)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

4.2.2 Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

4.2.3 Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of 10 mM DTNB solution

    • 10 µL of the this compound working solution (or solvent for the control wells)

  • Add 10 µL of the AChE solution to each well.

  • Include the following controls:

    • Blank: All reagents except the enzyme.

    • Negative Control (100% activity): All reagents with the solvent used for the test compound.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of the 14 mM ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

4.2.4 Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

G Reagent_Prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, this compound) Plate_Setup Plate Setup (96-well) - Add Buffer, DTNB, this compound - Add AChE Reagent_Prep->Plate_Setup Incubation Pre-incubation (Allow inhibitor-enzyme interaction) Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add ATCI substrate) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm over time) Reaction_Start->Measurement Data_Analysis Data Analysis - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 Measurement->Data_Analysis

Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound's efficacy as an insecticide is rooted in its role as a potent acetylcholinesterase inhibitor, a process that is significantly enhanced by its metabolic conversion to this compound-oxon. The irreversible phosphorylation of the AChE active site by this compound-oxon leads to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. The quantitative data, though limited in scope across various species, clearly indicates the high inhibitory potential of this compound and its metabolite. The provided experimental protocol based on the Ellman method offers a standardized approach for further investigation into the inhibitory kinetics of this compound and its analogs. A deeper understanding of these molecular interactions is crucial for the development of more selective and effective insecticides and for assessing the toxicological risks to non-target species. Further research is warranted to expand the quantitative dataset of this compound's inhibitory activity across a broader range of insect and mammalian species.

References

phoxim molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Properties, Toxicological Profile, and Mechanism of Action of the Organophosphate Insecticide, Phoxim.

This technical guide provides a comprehensive overview of the organophosphate insecticide this compound, tailored for researchers, scientists, and drug development professionals. The document details its chemical characteristics, summarizes key toxicological data, and outlines its primary mechanism of action.

Chemical and Physical Properties

This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity against various insect pests in agriculture and veterinary medicine.[1][2] It functions as a cholinesterase inhibitor, exerting its effect through both contact and stomach action.[3]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅N₂O₃PS[4][5]
Molecular Weight 298.3 g/mol
Appearance Pale yellow to amber clear liquid
CAS Number 14816-18-3

Toxicological Profile

The toxicological effects of this compound have been evaluated in various animal models. The primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Acute Toxicity

A summary of acute oral toxicity data is presented below.

SpeciesLD₅₀ (mg/kg bw)Reference(s)
Rat1248 - 10349
Mouse1248 - 10349
Chicken19.6 - 40
Guinea Pig250 - >1126
Rabbit250 - >1126
Cat250 - >1126
Dog250 - >1126
Repeated Dose Toxicity

Key findings from repeated dose toxicity studies are summarized below.

SpeciesStudy DurationRouteNOAEL (mg/kg bw/day)Key Effects ObservedReference(s)
Rat3 monthsOral (diet)1.5Inhibition of erythrocyte cholinesterase activity.
Rat24 monthsOral (diet)0.78 (males), 1.08 (females)Decreased erythrocyte cholinesterase activity at all doses; decreased brain cholinesterase activity at the highest dose.
Dog3 monthsOral (diet)0.05Reduced bodyweight gain in males at the highest dose.
Dog2 yearsOral (diet)0.38Inhibition of brain acetylcholinesterase activity and effects on the liver.
Rabbit3 weeksDermal0.5 (intact skin)Inhibition of erythrocyte and brain cholinesterase activity.

Mechanism of Action and Metabolism

This compound's insecticidal activity is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve cells, paralysis, and eventual death of the insect. The oxo-analogue of this compound (PO-phoxim) is a significantly more potent inhibitor of AChE.

The metabolism of this compound in mammals involves several key steps, including hydrolysis of the phosphor ester bond and de-alkylation, leading to the formation of cyanobenzaldoxime and desethyl derivatives, which are then further metabolized and excreted.

phoxim_mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh->Choline_Acetate Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Accumulates Nerve_Impulse Continuous Nerve Impulse Synaptic_Cleft->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Figure 1: Simplified signaling pathway of this compound's mechanism of action as an acetylcholinesterase inhibitor.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds like this compound on AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound (and other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the DTNB solution to each well.

    • Add the this compound dilutions (or solvent for control) to the respective wells.

    • Add the AChE solution to all wells except the blank.

    • Include controls: blank (no enzyme), negative control (100% activity, no inhibitor), and a positive control (a known AChE inhibitor).

  • Initiate Reaction:

    • Add the ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Subtract the background absorbance (from the blank wells).

    • Calculate the percentage of inhibition for each this compound concentration compared to the negative control.

    • Determine the IC₅₀ value of this compound.

ache_inhibition_workflow start Start prep_reagents Prepare Reagents (AChE, ATCI, DTNB, this compound) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, DTNB, this compound/Controls, AChE) prep_reagents->setup_plate start_reaction Initiate Reaction (Add ATCI) setup_plate->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Figure 2: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

References

Biodegradation and Metabolic Pathway of Phoxim in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoxim, an organophosphorus insecticide, is extensively used in agriculture to control a broad spectrum of insect pests. Its application, however, raises environmental concerns due to potential soil and water contamination. Understanding the biodegradation and metabolic pathways of this compound in soil is crucial for assessing its environmental fate, developing effective bioremediation strategies, and ensuring food safety. This technical guide provides an in-depth overview of the microbial degradation of this compound, detailing its metabolic pathways, the microorganisms and enzymes involved, and the experimental protocols used for its study.

Biodegradation of this compound in Soil

The persistence of this compound in soil is significantly influenced by microbial activity. In sterilized soil, the degradation of this compound is considerably slower than in un-sterilized soil, highlighting the pivotal role of microorganisms in its breakdown.[1] The half-life of this compound in soil can vary from a few days to several weeks, depending on soil type, organic matter content, pH, and microbial population.[2]

Key Microorganisms Involved in this compound Degradation

Several bacterial strains have been identified with the ability to degrade this compound, utilizing it as a source of carbon, phosphorus, or nitrogen. These include:

  • Delftia lacustris PX-1: This bacterium possesses a gene cluster, pho (phoABC1C2DEFGHI), located on a plasmid, which is involved in this compound degradation.[2] The genes phoA, phoB, and phoD are responsible for the conversion of this compound to benzoate.[2]

  • Novosphingobium sp. RL4: This strain degrades this compound through two distinct pathways involving hydrolysis and oxidative desulfurization.[3]

  • Bacillus amyloliquefaciens YP6: Capable of utilizing this compound as a sole phosphorus source.

  • Stenotrophomonas sp. SMSP-1 and G1

  • Cupriavidus nantongensis X1T

Metabolic Pathways of this compound Biodegradation

The microbial degradation of this compound proceeds through several key enzymatic reactions, primarily hydrolysis and oxidation. These reactions break down the this compound molecule into less toxic and more readily metabolizable intermediates.

Pathway 1: Hydrolytic Cleavage

The initial and most common step in this compound biodegradation is the hydrolysis of the phosphoester bond, a reaction catalyzed by phosphotriesterases (PTEs). This cleavage results in the formation of O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile. The latter can be further metabolized into benzoic acid.

Pathway 2: Oxidative Desulfurization

An alternative pathway involves the oxidative desulfurization of this compound to its oxon analogue, this compound-oxon. This reaction is catalyzed by monooxygenases. This compound-oxon is often more toxic than the parent compound but is typically an intermediate that is further hydrolyzed.

Degradation Pathway in Delftia lacustris PX-1

Delftia lacustris PX-1 employs a specific metabolic pathway encoded by the pho gene cluster. The key steps are:

  • Hydrolysis: The enzyme PhoA, a phosphotriesterase, hydrolyzes this compound to O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile (2H2P).

  • Metabolism of 2H2P: The intermediate 2H2P is then converted to benzoate by the actions of enzymes encoded by phoB and phoD.

  • Further Degradation: Benzoate enters the central metabolic pathways of the bacterium and is further mineralized.

Degradation Pathways in Novosphingobium sp. RL4

Novosphingobium sp. RL4 has been shown to degrade this compound via two distinct pathways:

  • Hydrolysis Pathway: this compound is hydrolyzed to 4-hydroxyquinazoline and O,O-diethylthiophosphoric ester. These intermediates then undergo progressive dealkylation to form phosphate compounds.

  • Oxidative Desulfurization Pathway: this compound is first converted to phoxom through oxidative desulfurization. Phoxom then undergoes o-dealkylation and hydrolysis, eventually leading to the formation of phosphates that can be utilized by the bacterium.

Quantitative Data on this compound Degradation

The rate of this compound degradation is often quantified by its half-life (T₀.₅) in soil. The following table summarizes reported half-life values under different conditions.

Soil ConditionThis compound Half-life (days)Reference
Un-sterilized Soil48.2
Sterilized Soil123.6
Un-sterilized Soil (mixed with fenpropathrin)41.7
Sterilized Soil (mixed with fenpropathrin)126.2
Sandy Loam (Lab)~1
Clay Loam (Lab)~11
Sandy Loam (Lab)~9
Loamy Sand (Greenhouse)~21
Bare Field Soil~14

Experimental Protocols

Isolation and Identification of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil capable of degrading this compound.

a. Enrichment Culture:

  • Collect soil samples from a this compound-contaminated site.

  • Prepare a Mineral Salts Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂, 0.01; FeCl₃, 0.001. Adjust pH to 7.0.

  • Add this compound to the MSM as the sole carbon or phosphorus source at a concentration of 50-100 mg/L.

  • Inoculate 10 g of soil into 100 mL of the this compound-containing MSM.

  • Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Transfer 5 mL of the enrichment culture to 95 mL of fresh this compound-MSM and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.

b. Isolation of Pure Cultures:

  • After enrichment, spread serial dilutions of the culture onto MSM agar plates containing this compound (50-100 mg/L).

  • Incubate the plates at 30°C for 3-5 days.

  • Select morphologically distinct colonies and streak them onto fresh MSM-phoxim agar plates to obtain pure cultures.

c. Identification of Isolates:

  • Characterize the isolates based on morphological (colony shape, color, Gram staining) and biochemical tests.

  • For molecular identification, extract genomic DNA from the pure cultures.

  • Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

  • Sequence the PCR product and compare the sequence with those in public databases (e.g., NCBI BLAST) for identification.

Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a general procedure for the extraction and quantitative analysis of this compound and its degradation products from soil.

a. Sample Extraction (QuEChERS Method):

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • For cleanup, transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

b. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized. For example:

    • This compound: [M+H]⁺ → fragment ions

    • 2-hydroxyimino-2-phenylacetonitrile: [M+H]⁺ → fragment ions

    • Benzoic acid: [M-H]⁻ → fragment ions

  • Quantification: Create a matrix-matched calibration curve using standards of this compound and its metabolites to quantify their concentrations in the soil samples.

Visualizations

Metabolic Pathways

phoxim_degradation cluster_main This compound Biodegradation Pathways cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: Oxidative Desulfurization This compound This compound 2-hydroxyimino-2-phenylacetonitrile 2-hydroxyimino-2-phenylacetonitrile This compound->2-hydroxyimino-2-phenylacetonitrile PhoA (Phosphotriesterase) O,O-diethyl hydrogen\nphosphorothioate O,O-diethyl hydrogen phosphorothioate This compound->O,O-diethyl hydrogen\nphosphorothioate Phoxom Phoxom This compound->Phoxom Monooxygenase Benzoic Acid Benzoic Acid 2-hydroxyimino-2-phenylacetonitrile->Benzoic Acid PhoB, PhoD Central Metabolism Central Metabolism Benzoic Acid->Central Metabolism Hydrolysis & Dealkylation Products Hydrolysis & Dealkylation Products Phoxom->Hydrolysis & Dealkylation Products Hydrolase Phosphates Phosphates Hydrolysis & Dealkylation Products->Phosphates

Caption: Generalized metabolic pathways of this compound biodegradation in soil.

Experimental Workflow

experimental_workflow cluster_isolation Isolation of this compound-Degrading Microorganisms cluster_identification Identification cluster_analysis Analysis of this compound Degradation Soil Sample Soil Sample Enrichment Culture\n(MSM + this compound) Enrichment Culture (MSM + this compound) Soil Sample->Enrichment Culture\n(MSM + this compound) QuEChERS Extraction QuEChERS Extraction Soil Sample->QuEChERS Extraction Isolation on Agar Plates Isolation on Agar Plates Enrichment Culture\n(MSM + this compound)->Isolation on Agar Plates Pure Culture Pure Culture Isolation on Agar Plates->Pure Culture Morphological & Biochemical Tests Morphological & Biochemical Tests Pure Culture->Morphological & Biochemical Tests 16S rRNA Gene Sequencing 16S rRNA Gene Sequencing Pure Culture->16S rRNA Gene Sequencing Degradation Assay Degradation Assay d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup HPLC-MS/MS Analysis HPLC-MS/MS Analysis d-SPE Cleanup->HPLC-MS/MS Analysis Data Analysis\n(Quantification & Metabolite ID) Data Analysis (Quantification & Metabolite ID) HPLC-MS/MS Analysis->Data Analysis\n(Quantification & Metabolite ID)

References

Phoxim Degradation: An In-depth Technical Guide to Hydrolysis and Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the organophosphate insecticide phoxim through hydrolysis and photolysis. It details the degradation products, reaction kinetics, and influencing factors, and provides standardized experimental protocols for studying these processes. The information is intended to support environmental fate analysis, risk assessment, and the development of remediation strategies.

Introduction to this compound and its Environmental Fate

This compound, O,O-diethyl α-cyanobenzylideneamino-oxyphosphonothioate, is a non-systemic insecticide and acaricide used to control a range of agricultural and veterinary pests. Its environmental persistence and potential for transformation into other chemical species are of significant concern. Hydrolysis and photolysis are two primary abiotic degradation pathways that determine the fate and potential impact of this compound in aquatic and terrestrial environments. Understanding these degradation processes is crucial for predicting its environmental behavior and ensuring its safe use.

Hydrolytic Degradation of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly influenced by pH and temperature.

Hydrolysis Degradation Products

The hydrolysis of this compound leads to the cleavage of the P-O-N bond, resulting in the formation of several degradation products. The primary hydrolysis products identified in various studies include:

  • α-hydroxyimino-phenylacetonitrile (also known as cyanobenzaldoxime)

  • O,O-diethyl phosphorothioic acid

  • Benzoic acid

Under certain conditions, further transformation of these primary products can occur. For instance, some studies have reported the formation of This compound-oxon through the conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), although this is more commonly associated with oxidative processes, it can also be a minor product in hydrolytic and photolytic pathways.[1]

Kinetics and Influencing Factors

The hydrolysis of this compound generally follows first-order kinetics .[1][2] The degradation rate is substantially accelerated by increases in pH and temperature.[1][2]

Table 1: Half-life of this compound under Different Conditions

ConditionMatrixpHTemperature (°C)Half-lifeReference
LaboratorySandy Loam Soil6.5Not Specified~1 day
LaboratoryClay Loam Soil5.6Not Specified~11 days
GreenhouseLoamy SandNot SpecifiedNot Specified~8 weeks
FieldBare SoilNot SpecifiedNot Specified~2 weeks

Note: Data for aqueous hydrolysis at specific pH values is limited in the reviewed literature. The provided data from soil studies indicates a clear dependence on environmental factors.

Proposed Hydrolysis Pathway

The degradation of this compound via hydrolysis primarily involves the cleavage of the ester linkage. The following diagram illustrates the proposed pathway.

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Product1 α-hydroxyimino- phenylacetonitrile Hydrolysis->Product1 Product2 O,O-diethyl phosphorothioic acid Hydrolysis->Product2 Further_Degradation Further Degradation Product1->Further_Degradation Oxidation/ Hydrolysis Benzoic_Acid Benzoic Acid Further_Degradation->Benzoic_Acid

Caption: Proposed hydrolysis degradation pathway of this compound.

Photolytic Degradation of this compound

Photolysis is the decomposition of molecules by light. This compound can absorb ultraviolet (UV) radiation, leading to its transformation into various photoproducts.

Photolysis Degradation Products

Several photoproducts of this compound have been identified, indicating multiple degradation pathways under the influence of light. Key photoproducts include:

  • Phoxom (P=O analogue of this compound)

  • Phoxom dimer

  • O,O,O′,O′-tetraethyldithiopyrophosphate

  • O,O,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate

  • O,O,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate

  • α-cyanobenzaldoxime

The formation of these products suggests that photolysis can induce isomerization, oxidation, and dimerization reactions in addition to cleavage of the parent molecule.

Kinetics and Influencing Factors

Similar to hydrolysis, the photodegradation of this compound is characterized by a first-order process . The presence of UV irradiation significantly accelerates the degradation of this compound. The quantum yield for this compound photolysis is a key parameter for modeling its environmental fate but was not found in the reviewed literature.

Proposed Photolysis Pathway

The photolytic degradation of this compound is complex, involving several competing reactions. The following diagram illustrates a plausible pathway based on identified products.

Photolysis_Pathway cluster_1 Pathway 1: Oxidation & Dimerization cluster_2 Pathway 2: Nucleophilic Substitution & Further Reactions This compound This compound UV_Light UV Irradiation This compound->UV_Light Phoxom Phoxom UV_Light->Phoxom Thiophosphoryl to Phosphoryl Conversion Tetraethyl O,O,O′,O′-tetraethyl- dithiopyrophosphate UV_Light->Tetraethyl Nucleophilic Substitution Phoxom_Dimer Phoxom Dimer Phoxom->Phoxom_Dimer Dimerization Hydroxylated O,O,O′-triethyl-O′-2- hydroxyethyldithiopyrophosphate Tetraethyl->Hydroxylated Hydroxylation Oxidized_Hydroxylated O,O,O′-triethyl-O′-2-hydroxyethyl- disulfinylpyrophosphate Tetraethyl->Oxidized_Hydroxylated Sulfur Oxidation & Hydroxylation

Caption: Proposed photolysis degradation pathways of this compound.

Experimental Protocols

The following sections outline standardized methodologies for investigating the hydrolysis and photolysis of this compound, based on OECD guidelines.

Hydrolysis Study Protocol (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Workflow:

Hydrolysis_Workflow Start Start: Prepare this compound Stock Solution Prepare_Buffers Prepare Sterile Aqueous Buffers (pH 4, 7, 9) Start->Prepare_Buffers Spike_Solutions Spike Buffers with this compound (low concentration) Prepare_Buffers->Spike_Solutions Incubate Incubate in the Dark at Constant Temperature (e.g., 25°C, 50°C) Spike_Solutions->Incubate Sample Collect Samples at Defined Time Intervals Incubate->Sample Analyze Analyze Samples by HPLC-MS/MS Sample->Analyze Data_Analysis Determine Degradation Rate and Half-life Analyze->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for this compound hydrolysis study.

Methodology:

  • Materials: this compound analytical standard, sterile aqueous buffers (pH 4, 7, and 9), HPLC-grade solvents.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Spike the sterile aqueous buffers with the this compound stock solution to a final concentration well below its water solubility.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • Collect aliquots at predetermined time intervals.

    • Analyze the concentration of this compound and its degradation products using a validated HPLC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Photolysis Study Protocol (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Workflow:

Photolysis_Workflow Start Start: Prepare this compound Solution in Pure Water Prepare_Controls Prepare Dark Controls Start->Prepare_Controls Irradiate Irradiate Samples with a Light Source Simulating Sunlight (e.g., Xenon Lamp) Start->Irradiate Sample Collect Samples at Defined Time Intervals Prepare_Controls->Sample Monitor_Temp Maintain Constant Temperature Irradiate->Monitor_Temp Irradiate->Sample Analyze Analyze Samples and Controls by HPLC-MS/MS Sample->Analyze Data_Analysis Determine Photodegradation Rate, Half-life, and Quantum Yield (if possible) Analyze->Data_Analysis End End: Report Results Data_Analysis->End

References

Phoxim Metabolism: A Comparative Analysis in Insects and Mammals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phoxim, an organothiophosphate insecticide, exhibits a significant degree of selective toxicity, being highly effective against a range of insect pests while demonstrating considerably lower toxicity to mammals. This disparity is primarily attributable to fundamental differences in the metabolic pathways and enzymatic systems between these two classes of organisms. This technical guide provides an in-depth analysis of the comparative metabolism of this compound in insects and mammals, focusing on the key enzymatic players, the resultant metabolites, and the underlying biochemical mechanisms that dictate its selective action. While a wealth of qualitative data exists, this guide also highlights the current gaps in directly comparable quantitative data, offering a roadmap for future research in this area.

Introduction

The efficacy and safety of an insecticide are intrinsically linked to its metabolic fate within the target and non-target organisms. This compound serves as a classic example of a compound whose selective toxicity is governed by differential metabolism. In insects, this compound undergoes metabolic activation to a highly potent acetylcholinesterase (AChE) inhibitor, while in mammals, detoxification pathways predominate, leading to rapid inactivation and excretion. Understanding these metabolic divergences is crucial for the development of novel, safer, and more effective insect control agents. This guide synthesizes the current knowledge on this compound metabolism, presenting it in a structured format to aid researchers and drug development professionals in this field.

Metabolic Pathways: A Tale of Two Destinies

The metabolic journey of this compound diverges significantly between insects and mammals, a difference that is central to its selective toxicity. In essence, insects have a more pronounced capacity for oxidative activation, leading to a more potent form of the insecticide, whereas mammals excel at hydrolytic and conjugative detoxification.

Insect Metabolism: The Path to Activation

In insects, the primary metabolic pathway involves the oxidative desulfuration of the P=S group to a P=O group, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). This conversion results in the formation of the oxygen analog of this compound, known as PO-phoxim or this compound-oxon.[1][2] PO-phoxim is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate insecticides, being 100 to 1000 times more insecticidally potent than this compound itself.[1] The accumulation of PO-phoxim in the insect nervous system leads to the disruption of nerve function and, ultimately, death.

While activation is a key step, insects also possess detoxification mechanisms. Glutathione S-transferases (GSTs) and other cytochrome P450 enzymes can metabolize this compound, contributing to insecticide tolerance and resistance in some species.[3][4] For instance, an epsilon class GST, AiGSTE1, has been shown to confer this compound tolerance in the black cutworm, Agrotis ipsilon, by directly metabolizing the insecticide.

G This compound This compound PO_this compound PO-Phoxim (this compound-oxon) (Highly Toxic) This compound->PO_this compound Oxidative Desulfuration (Cytochrome P450) Detoxification_products Detoxification Products This compound->Detoxification_products Detoxification (GSTs, P450s) AChE_inhibition Acetylcholinesterase Inhibition PO_this compound->AChE_inhibition Inhibition

Figure 1: Metabolic pathway of this compound in insects.
Mammalian Metabolism: A Focus on Detoxification

In stark contrast to insects, the metabolism of this compound in mammals is characterized by rapid detoxification. While the formation of PO-phoxim can occur, it is considered an extremely short-lived intermediate that is rapidly hydrolyzed to non-toxic products. The primary metabolic routes in mammals are:

  • Hydrolysis: The ester bond in this compound is readily cleaved by esterases, a class of hydrolase enzymes. This hydrolysis breaks down the molecule into less toxic components.

  • De-alkylation: The ethyl groups attached to the phosphate can be removed.

  • Conjugation: The resulting metabolites, such as cyanobenzaldoxime, are then conjugated with endogenous molecules like glucuronic acid or sulfate. This process increases their water solubility and facilitates their excretion from the body, primarily via urine.

The main degradation products in mammals include (conjugates of) cyanobenzaldoxime, which can be further detoxified to hippuric acid in rats and pigs, and benzonitrile in rabbits, as well as desethyl-phoxim.

G This compound This compound PO_this compound PO-Phoxim (Short-lived intermediate) This compound->PO_this compound Oxidative Desulfuration (Minor/Transient) Hydrolysis_products Hydrolysis Products (e.g., Cyanobenzaldoxime) This compound->Hydrolysis_products Hydrolysis (Esterases) Dealkylation_products De-alkylation Products (e.g., Desethyl-phoxim) This compound->Dealkylation_products De-alkylation PO_this compound->Hydrolysis_products Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Hydrolysis_products->Conjugates Conjugation Dealkylation_products->Conjugates Conjugation Excretion Excretion (Urine) Conjugates->Excretion

Figure 2: Metabolic pathway of this compound in mammals.

Key Enzymes in this compound Metabolism

The differential metabolism of this compound is orchestrated by three main families of enzymes: Cytochrome P450s, Glutathione S-transferases, and Esterases.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a superfamily of enzymes that play a central role in the metabolism of a vast array of xenobiotics. In the context of this compound, they are responsible for the critical oxidative desulfuration step that leads to the formation of the toxic PO-phoxim. In insects, specific CYP families, such as CYP4, CYP6, and CYP9, have been shown to be involved in this compound metabolism, and their upregulation is a known mechanism of insecticide resistance. In mammals, while CYPs can also catalyze this reaction, the subsequent detoxification steps are so rapid that PO-phoxim does not accumulate to toxic levels.

Glutathione S-Transferases (GSTs)

GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and easier to excrete. In insects, GSTs play a significant role in conferring tolerance to this compound by directly detoxifying the parent compound or its metabolites. Studies on Glyphodes pyloalis and Agrotis ipsilon have demonstrated a significant increase in GST activity upon exposure to this compound. The Epsilon class of GSTs appears to be particularly important in this process in insects.

Esterases

Esterases are hydrolase enzymes that cleave ester bonds. In mammals, they are crucial for the detoxification of this compound, rapidly hydrolyzing the phosphor-ester bond to yield less toxic products. The high esterase activity in mammals is a key factor contributing to their low susceptibility to this compound. While insects also possess esterases, their activity towards this compound appears to be less efficient than the oxidative activation pathway, at least in susceptible strains.

Quantitative Data on this compound Metabolism

A significant challenge in the comparative study of this compound metabolism is the scarcity of directly comparable quantitative data, such as enzyme kinetic parameters (Km and Vmax) and in vivo metabolite concentrations, for insect versus mammalian systems. The available data primarily consists of toxicity endpoints (LD50 values) and pharmacokinetic parameters in mammals.

Table 1: Acute Oral Toxicity of this compound in Various Species

SpeciesLD50 (mg/kg bw)Reference
Rat (male)>5000
Mouse (male)1248 - 10349
Guinea Pig250 - >1126
Rabbit250 - >1126
Cat>1000
Dog>1000
Chicken19.6 - 40

Note: The wide range in some values reflects different studies and conditions.

Table 2: Pharmacokinetic Parameters of this compound in Mammals

SpeciesDose (mg/kg bw)RouteTmaxKey FindingsReference
Rat1 and 10Oral~30 minRapid absorption and excretion (>90% in 48h, mainly in urine).
Pig5Oral~2 hoursRapid absorption and distribution, with highest concentrations in fat, kidney, and liver.
Pig100Dermal-Low dermal bioavailability (1.2-2.9%).

Tmax: Time to reach maximum plasma concentration.

Experimental Protocols for Studying this compound Metabolism

The investigation of this compound metabolism typically involves a combination of in vitro and in vivo experimental approaches. The following outlines the general methodologies employed.

In Vitro Metabolism Assays

These assays are crucial for identifying the enzymes involved in metabolic pathways and for determining kinetic parameters.

Objective: To determine the rate of this compound metabolism by specific enzyme systems (e.g., liver microsomes, recombinant enzymes).

General Protocol:

  • Enzyme Preparation:

    • Mammalian: Preparation of liver microsomes from species such as rat, mouse, or human. This involves homogenization of the liver tissue followed by differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

    • Insect: Preparation of whole-body or specific tissue (e.g., midgut, fat body) microsomes from the insect species of interest. The protocol is similar to that for mammalian microsomes but adapted for smaller tissue sizes.

    • Recombinant Enzymes: Expression and purification of specific P450, GST, or esterase enzymes in systems like E. coli or baculovirus-infected insect cells.

  • Incubation:

    • The enzyme preparation is incubated with this compound at a specific concentration in a buffered solution.

    • For P450-mediated reactions, a cofactor such as NADPH is required.

    • For GST-mediated reactions, glutathione (GSH) is added.

    • The reaction is typically carried out at a controlled temperature (e.g., 37°C for mammals) for a specific time period.

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

    • The samples are then centrifuged to remove the precipitated protein, and the supernatant containing the metabolites is collected for analysis.

G Start Start: This compound + Enzyme (e.g., Microsomes) Incubation Incubation (with cofactors like NADPH or GSH) Start->Incubation Termination Reaction Termination (e.g., add Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analysis (HPLC-MS/MS) Supernatant->Analysis

Figure 3: Generalized workflow for an in vitro metabolism assay.
Metabolite Identification and Quantification

Objective: To identify and quantify the metabolites of this compound produced in in vitro or in vivo studies.

Primary Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol:

  • Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites based on their polarity. A gradient elution with solvents like acetonitrile and water (often with additives like formic acid) is employed.

  • Mass Spectrometric Detection: The separated compounds from the HPLC are introduced into a mass spectrometer.

    • Identification: Full-scan mass spectrometry and product ion scans are used to determine the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.

    • Quantification: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored. The peak area of the transition is proportional to the concentration of the analyte in the sample.

  • Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.

In Vivo Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

General Protocol:

  • Dosing: A known dose of this compound is administered to the test animal (e.g., rat) via a specific route (e.g., oral gavage, dermal application).

  • Sample Collection: Blood, urine, and feces are collected at various time points after dosing.

  • Sample Analysis: The concentration of this compound and its metabolites in the collected samples is determined using HPLC-MS/MS.

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, half-life, and clearance.

Conclusion and Future Directions

The selective toxicity of this compound is a clear demonstration of the critical role of metabolic differences between insects and mammals in determining the safety and efficacy of an insecticide. The primary divergence lies in the efficient oxidative activation of this compound to its highly toxic oxon form in insects, a pathway that is largely mitigated by rapid detoxification mechanisms in mammals. While the qualitative aspects of these differences are well-established, a significant gap remains in the availability of directly comparable quantitative data.

Future research should focus on:

  • Enzyme Kinetics: Conducting detailed kinetic studies (Vmax, Km) on purified or recombinant cytochrome P450s, GSTs, and esterases from key insect pest species and various mammalian species to provide a direct quantitative comparison of their efficiencies in metabolizing this compound.

  • Metabolite Profiling: Performing comparative in vivo studies to quantify the levels of this compound and its key metabolites in the hemolymph of insects and the plasma of mammals under identical dosing regimens.

  • Identification of Specific Isoforms: Utilizing modern proteomic and transcriptomic approaches to identify the specific enzyme isoforms responsible for this compound metabolism in both insects and mammals.

A deeper quantitative understanding of these metabolic differences will not only enhance our knowledge of the selective toxicity of existing compounds like this compound but will also provide a more rational basis for the design and development of next-generation insecticides with improved safety profiles.

References

E/Z Isomerism of the Phoxim Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoxim, an organophosphate insecticide and acaricide, possesses a critical stereochemical feature in its molecular structure: E/Z isomerism. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The spatial arrangement of the substituents around this double bond gives rise to two distinct geometric isomers, designated as (E) and (Z). While the commercial form of this compound is predominantly the (E)-isomer, the potential for the presence and interconversion of the (Z)-isomer under various conditions, such as photodegradation, necessitates a thorough understanding of their individual properties.[1] This technical guide provides a comprehensive overview of the E/Z isomerism of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing key concepts. Due to a lack of specific experimental data for the individual isomers of this compound, this guide combines known information about this compound with established principles of E/Z isomerism in related oxime compounds to provide a predictive and practical framework for researchers.

Introduction to E/Z Isomerism in this compound

The chemical structure of this compound, α-[[(diethoxyphosphinothioyl)oxy]imino]benzeneacetonitrile, contains a C=N double bond, which is the basis for its geometric isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations. For this compound, the priority of the groups attached to the double-bonded atoms determines the isomeric form.

  • At the carbon atom: The phenyl group has a higher priority than the cyano group.

  • At the nitrogen atom: The diethoxyphosphinothioyl-oxy group has a higher priority than the lone pair of electrons.

The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.

Figure 1: E/Z Isomers of the this compound Molecule.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyCommercial this compound (predominantly E-isomer)Predicted Differences for (Z)-isomer
Molecular Formula C₁₂H₁₅N₂O₃PSSame
Molecular Weight 298.30 g/mol Same
Appearance Brownish-red liquidLikely similar
Melting Point 6.1 °CMay differ slightly
Boiling Point 102 °C at 0.01 mmHgMay differ slightly
Density 1.17 g/cm³May differ slightly
Solubility in Water 7 ppmMay differ slightly

Table 2: Predicted Spectroscopic Data for this compound Isomers

Note: The following data are predictive and based on typical differences observed between E/Z isomers of oximes. Experimental verification is required.

Spectroscopic Method(E)-Phoxim (Predicted)(Z)-Phoxim (Predicted)
¹H NMR Protons of the ethoxy groups and the phenyl ring will have distinct chemical shifts. The chemical shifts of protons near the C=N bond may differ significantly from the Z-isomer.The more sterically hindered environment in the Z-isomer may cause upfield or downfield shifts for certain protons compared to the E-isomer.
¹³C NMR The chemical shifts of the carbon atoms in the C=N bond and the adjacent phenyl and cyano groups are expected to be characteristic of the E-configuration.The chemical shift of the C=N carbon and neighboring carbons will likely differ from the E-isomer due to different electronic and steric environments.
IR Spectroscopy The C=N stretching vibration frequency will be characteristic of the E-isomer.The C=N stretching frequency may be shifted to a slightly different wavenumber compared to the E-isomer due to changes in bond polarity and strain.

Synthesis and Isomer Separation

Synthesis

The synthesis of commercial this compound, which is predominantly the (E)-isomer, typically involves the reaction of α-cyanobenzaldehyde oxime with diethyl chlorothiophosphate.[1] Achieving stereoselectivity to favor the (E)-isomer is a key aspect of the manufacturing process. A general patented method for the stereoselective synthesis of the E-isomer of aryl alkyl oximes involves the treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the E-isomer as an immonium salt, which is then neutralized to yield the pure E-isomer.

Isomer Separation

The separation of E/Z isomers of oximes is often challenging but can be achieved using chromatographic techniques.

Experimental Protocol: Hypothetical HPLC Separation of this compound Isomers

  • Objective: To separate the (E) and (Z) isomers of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, or a standard reversed-phase C18 column under optimized conditions.

  • Mobile Phase: A mixture of hexane and isopropanol for normal-phase chromatography, or acetonitrile and water for reversed-phase chromatography. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where both isomers exhibit strong absorption (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram for the appearance of two distinct peaks corresponding to the (E) and (Z) isomers.

    • Optimize the mobile phase composition to maximize the resolution between the two peaks.

    • Collect the fractions corresponding to each peak for further characterization.

experimental_workflow start This compound Isomer Mixture hplc HPLC Separation (Chiral or Reversed-Phase) start->hplc fractionation Fraction Collection hplc->fractionation e_isomer (E)-Phoxim fractionation->e_isomer z_isomer (Z)-Phoxim fractionation->z_isomer analysis Spectroscopic Analysis (NMR, IR, MS) e_isomer->analysis activity Biological Activity Assay (AChE Inhibition) e_isomer->activity z_isomer->analysis z_isomer->activity

Figure 2: Experimental Workflow for this compound Isomer Separation and Analysis.

Relative Stability and Interconversion

The relative stability of E/Z isomers of oximes is influenced by steric and electronic factors. Generally, the isomer with less steric hindrance is thermodynamically more stable. For this compound, the (E)-isomer is likely more stable due to the larger groups (phenyl and diethoxyphosphinothioyl-oxy) being on opposite sides of the C=N bond, minimizing steric repulsion.

Interconversion between the (E) and (Z) isomers can be induced by heat or light (photoisomerization).[2] Photodegradation studies of this compound have indicated that partial isomerization can occur upon exposure to light.[2]

Biological Activity and Mechanism of Action

This compound is a non-systemic insecticide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death in insects.

It is well-established that the biological activity of stereoisomers can differ significantly. Although no specific studies have compared the AChE inhibitory potency of the individual (E) and (Z) isomers of this compound, it is plausible that one isomer has a higher affinity for the active site of the enzyme than the other. This difference in activity would be due to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how it fits into the enzyme's binding pocket.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound (E or Z isomer) This compound->AChE Inhibits

Figure 3: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.

Conclusion and Future Directions

The E/Z isomerism of the this compound molecule is a critical aspect that influences its physicochemical properties and potentially its biological activity. While the commercial product is primarily the (E)-isomer, the existence and interconversion of the (Z)-isomer highlight the need for further research. Future studies should focus on the successful separation and individual characterization of the (E) and (Z) isomers of this compound. Elucidating the specific spectroscopic properties, thermodynamic stability, and, most importantly, the differential biological activity of each isomer will provide a more complete understanding of this widely used insecticide and could lead to the development of more effective and selective pest control agents. Computational studies could also play a valuable role in predicting the properties of the individual isomers and guiding experimental work.

References

An In-depth Technical Guide on the Toxicological Profile and Safety of Phoxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of phoxim, an organophosphorus insecticide. The information is compiled from various international regulatory and scientific sources to support research and professional evaluation.

Executive Summary

This compound is an organophosphorus insecticide and acaricide used in veterinary medicine to control ectoparasites on cattle, sheep, goats, and pigs.[1][2] Its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This document details the toxicological properties of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Safety benchmarks such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Maximum Residue Limits (MRLs) are also summarized.

Toxicological Profile

The toxicological effects of this compound are primarily attributed to its nature as a cholinesterase inhibitor.[3] The parent compound, this compound, is a relatively weak inhibitor of AChE; however, its oxidative metabolite, this compound-oxon (PO-phoxim), is a potent inhibitor.

This compound exhibits low to moderate acute oral toxicity in mammalian species. Signs of acute toxicity at high doses are characteristic of cholinergic poisoning, including spasms, trembling, and diarrhea.

Table 1: Acute Toxicity of this compound

SpeciesSexRouteLD50 (mg/kg bw)Reference
MouseMaleOral1200 - 2700
MouseFemaleOral1800 - 4000
RatMaleOral2000 - 10000
RatFemaleOral1400 - 10000
Guinea-pigFemaleOral390 - 560
Chicken-Oral19.6 - 40

Repeated oral administration of this compound in various species has been studied to determine its long-term effects. The primary target organ is the nervous system, with inhibition of cholinesterase activity being the most sensitive endpoint. Effects on the liver have also been observed at higher doses.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

SpeciesDurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat3 months1.24Inhibition of erythrocyte acetylcholinesterase activity.
Dog3 months0.381.3Inhibition of brain acetylcholinesterase activity and effects on the liver.
Dog2 years0.3819Effects on the liver and inhibition of brain acetylcholinesterase activity.
Mouse2 years2.467Increased plasma cholesterol and inhibition of brain acetylcholinesterase activity.
Rat2 years0.84Changes in adrenal weights.

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that this compound is not genotoxic in vivo.

Table 3: Genotoxicity of this compound

Test SystemCell TypeConcentration/DoseResultReference
Ames test (in vitro)S. typhimuriumNot specifiedNegative
Chromosomal aberration (in vitro)Human lymphocytesNot specifiedPositive
Micronucleus test (in vivo)Mouse bone marrow2 x 250 and 2 x 500 mg/kg bwNegative
Unscheduled DNA synthesis (in vivo)Rat hepatocytesNot specifiedNegative

Long-term carcinogenicity studies have been conducted in mice and rats. This compound is not considered to be carcinogenic in these species. In a 2-year study in mice, there was no evidence of a carcinogenic effect. Similarly, a 2-year study in rats showed no difference in tumor incidence between control and treated animals.

This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

Table 4: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat3-generation reproduction3.819Reduced pup weights and survival.
RabbitDevelopmental36 (maternal and developmental)72Increased embryonic resorption, decreased fetal body weights, and maternal toxicity.

The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase. Studies on delayed neurotoxicity in hens have shown that this compound does not induce this effect. However, some studies suggest that this compound exposure can induce oxidative stress and apoptosis in brain regions.

Mechanism of Action: Cholinesterase Inhibition

Organophosphorus insecticides like this compound exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This compound itself is a weak inhibitor, but it is metabolically activated to its oxygen analog (this compound-oxon), which is a much more potent inhibitor.

Mechanism of Cholinesterase Inhibition by this compound This compound This compound PhoximOxon This compound-Oxon (Active Metabolite) This compound->PhoximOxon Metabolic Activation InhibitedAChE Inhibited AChE (Phosphorylated) PhoximOxon->InhibitedAChE Inhibits AChE Acetylcholinesterase (AChE) CholineAcetate Choline + Acetate AChE->CholineAcetate Hydrolyzes AChAccumulation ACh Accumulation InhibitedAChE->AChAccumulation Leads to ACh Acetylcholine (ACh) ACh->AChE Overstimulation Cholinergic Receptor Overstimulation AChAccumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Mechanism of this compound-induced neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides a generalized workflow for a repeated-dose oral toxicity study, a common type of study used to evaluate the safety of substances like this compound.

General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 407):

  • Animal Selection: Healthy young adult rats (e.g., Wistar strain) are used. Animals are randomized and assigned to control and treatment groups.

  • Dose Administration: this compound, dissolved in a suitable vehicle (e.g., soybean oil), is administered daily by oral gavage for 28 consecutive days. At least three dose levels and a control group are used.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, including measurement of cholinesterase activity.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all major organs are collected, preserved, and examined microscopically.

Experimental Workflow for a Repeated Dose Toxicity Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase cluster_analysis Data Analysis & Reporting AnimalAcclimatization Animal Acclimatization & Randomization DailyDosing Daily Dose Administration AnimalAcclimatization->DailyDosing DosePreparation Dose Formulation Preparation DosePreparation->DailyDosing ClinicalObservations Daily Clinical Observations DailyDosing->ClinicalObservations BodyWeightFood Weekly Body Weight & Food Consumption DailyDosing->BodyWeightFood ClinicalPathology Blood Sampling for Clinical Pathology DailyDosing->ClinicalPathology Necropsy Necropsy & Organ Weight Measurement ClinicalPathology->Necropsy Histopathology Tissue Collection & Histopathological Examination Necropsy->Histopathology DataAnalysis Statistical Analysis of Data Histopathology->DataAnalysis FinalReport Final Study Report Generation DataAnalysis->FinalReport

Caption: Generalized experimental workflow for a repeated dose toxicity study.

Safety Summary

Regulatory bodies establish safety limits to protect consumers from potential adverse effects of pesticide residues in food.

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer.

  • ADI: 0–4 µg/kg bw. This is based on the No-Observed-Adverse-Effect-Level (NOAEL) of 0.38 mg/kg bw/day from a 2-year dog study, with a safety factor of 100.

  • ARfD: An ARfD for this compound has not been established by some regulatory bodies like the JMPR as of recent evaluations.

Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.

Table 5: Selected Maximum Residue Limits for this compound

CommoditySpeciesMRL (µg/kg)Reference
FatGoat, Pig, Sheep400
MuscleGoat, Pig, Sheep50
LiverGoat, Pig, Sheep50
KidneyGoat, Pig, Sheep50
MilkCattle10

Conclusion

The toxicological profile of this compound is well-characterized, with the primary mechanism of toxicity being the inhibition of acetylcholinesterase. It has low to moderate acute toxicity and is not considered genotoxic, carcinogenic, or a reproductive/developmental toxicant at non-maternally toxic doses. The established ADI and MRLs provide a basis for the safe use of this compound in veterinary medicine, ensuring that consumer exposure to residues in food remains below levels of concern. Continuous monitoring and re-evaluation by international bodies ensure that these safety standards remain protective of public health.

References

The Pharmacokinetics of Phoxim in Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the organophosphate insecticide phoxim in various animal species. The information is compiled from a range of scientific studies and is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Absorption

This compound is readily absorbed following oral and dermal administration in several animal species, although the rate and extent of absorption can vary depending on the route of administration and the animal model.

Following oral administration in rats at doses of 1 mg/kg and 10 mg/kg, this compound is rapidly absorbed from the gastrointestinal tract, with maximum plasma levels (Cmax) of 0.35 µg/mL and 2.44 µg/mL, respectively, achieved within 30 minutes.[1] In pigs, oral administration of 5 mg/kg body weight (bw) also results in rapid and complete absorption, with peak plasma levels reached within two hours.[2]

Dermal absorption of this compound is comparatively lower. In pigs treated with a pour-on formulation at a dose of 100 mg/kg bw, the dermal bioavailability was found to be low, ranging from 1.2% to 2.9%.[2][3]

Table 1: Absorption Pharmacokinetics of this compound in Animals
Animal SpeciesAdministration RouteDoseCmaxTmaxReference
Rat (Male)Oral1 mg/kg0.35 µg/mL30 minutes[1]
Rat (Male)Oral10 mg/kg2.44 µg/mL30 minutes
PigOral5 mg/kg bw-2 hours
PigDermal (Pour-on)100 mg/kg bw--

Distribution

Once absorbed, this compound is rapidly distributed to various tissues and organs. In both rats and pigs, the highest concentrations of this compound and its metabolites are typically found in fat, kidney, and liver. Studies in rats have shown no evidence of significant accumulation in any specific organ or tissue.

In sheep treated with a pour-on application, residues were highest in fat, with lower levels detected in muscle and kidney. Specifically, at 28 days post-treatment, total radioactive residues were approximately 115 µg this compound equivalents/kg in kidney and 59 µg/kg in muscle. In pigs, after a pour-on application, this compound was primarily detected in fat, loin, and muscle, while the metabolite cyanobenzaldoxime was found in muscle, loin, and liver.

Metabolism

This compound undergoes extensive metabolism in animals. The primary metabolic pathways involve hydrolysis of the phosphor ester bond and de-alkylation. In rats, metabolism involves de-ethylation and hydrolysis, leading to the formation of conjugates of cyanobenzaldoxime, which can be further metabolized to hippuric acid. The major metabolites identified in the urine of rats are the glucuronic and sulfuric acid conjugates of cyanobenzaldoxime.

In pigs, the main metabolic pathway is the hydrolysis of the phosphor ester bond, followed by conjugation of the resulting cyanobenzaldoxime. A smaller portion of cyanobenzaldoxime is oxidized to benzoic acid and subsequently metabolized to hippuric acid. The oxo-analogue of this compound (PO-phoxim), which is a more potent cholinesterase inhibitor, is considered a short-lived intermediate in mammals and is rapidly hydrolyzed.

The metabolic pathway of this compound in various animal species is illustrated in the following diagram.

G This compound This compound PO_this compound PO-Phoxim (Oxo-analogue) This compound->PO_this compound Oxidation Desethyl_this compound Desethyl this compound This compound->Desethyl_this compound De-ethylation Cyanobenzaldoxime Cyanobenzaldoxime This compound->Cyanobenzaldoxime Hydrolysis Desethyl_PO_this compound Desethyl PO-Phoxim PO_this compound->Desethyl_PO_this compound De-ethylation Hydrolysis_Products Hydrolysis Products PO_this compound->Hydrolysis_Products Hydrolysis Conjugates Glucuronide and Sulfate Conjugates Cyanobenzaldoxime->Conjugates Conjugation Benzoic_Acid Benzoic Acid Cyanobenzaldoxime->Benzoic_Acid Oxidation Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Conjugation with Glycine cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Buildup ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Overstimulation Nerve Overstimulation ACh_Buildup->Overstimulation Leads to cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model (e.g., Rat, Pig, Sheep) Dosing This compound Administration (Oral, Dermal, etc.) Animal_Model->Dosing Sampling Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sampling Extraction Sample Extraction (e.g., LLE, SPE) Sampling->Extraction Analysis Instrumental Analysis (GC, HPLC, LC-MS/MS) Extraction->Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling Analysis->Data_Analysis cluster_admin Administration Route cluster_absorption Absorption cluster_distribution Distribution cluster_excretion Primary Excretion Pathway Oral Oral High_Absorption High Systemic Absorption Oral->High_Absorption Dermal Dermal Low_Absorption Low Systemic Absorption Dermal->Low_Absorption Systemic_Distribution Wide Systemic Distribution High_Absorption->Systemic_Distribution Local_Retention High Local Retention Low_Absorption->Local_Retention Urine Urine Systemic_Distribution->Urine Feces_Minor Feces (Minor) Systemic_Distribution->Feces_Minor Low_Excretion Lower Overall Excretion Local_Retention->Low_Excretion

References

Methodological & Application

Application Notes: Phoxim Residue Analysis in Agricultural Products and Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoxim is a non-systemic organophosphorus insecticide and acaricide used to control a broad spectrum of biting insects in various crops and ectoparasites on livestock.[1] As a contact and stomach poison, it is applied to foliage, soil, and as a seed dressing.[1] Due to its potential toxicity, monitoring this compound residues in agricultural commodities and the environment is crucial for ensuring food safety and assessing environmental impact. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food products.[2][3][4]

These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound residues in diverse matrices such as agricultural products and soil, utilizing modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The determination of this compound residues involves a multi-step process. The general workflow includes:

  • Sample Preparation : A representative sample is homogenized. For dry samples, a hydration step is often required.

  • Extraction : this compound is extracted from the sample matrix into an organic solvent. Acetonitrile is commonly used due to its efficiency in extracting a wide range of pesticides.

  • Cleanup : Co-extracted matrix components (e.g., pigments, fats, sugars) that can interfere with the analysis are removed. Common techniques include dispersive Solid-Phase Extraction (d-SPE), often as part of the QuEChERS method, or traditional Solid-Phase Extraction (SPE) using cartridges.

  • Instrumental Analysis : The cleaned-up extract is analyzed using chromatographic techniques. GC-MS/MS is suitable for volatile compounds like this compound, while LC-MS/MS is also highly effective. These methods offer high sensitivity and selectivity for accurate quantification and confirmation.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical Name(diethoxy-thiophosphoryloxyimino)-phenylacetonitrile
Molecular FormulaC12H15N2O3PS
Molecular Weight298.3 g/mol
AppearanceLight yellow oily liquid
Water Solubility0.7 mg/L at 20°C
ADI (JECFA 2004)0–4 µg/kg bw

Experimental Protocols

QuEChERS Method for Agricultural Products and Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted approach for pesticide residue analysis.

4.1.1 Apparatus and Reagents

  • High-speed homogenizer

  • Centrifuge (for 50 mL and 15 mL tubes, capable of >3000 g)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), LC-MS or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

4.1.2 Extraction Protocol

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add an appropriate amount of water (e.g., 20 mL) and allow to hydrate.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute. A mechanical shaker can be used for 10 minutes.

  • Centrifuge at ≥ 3000 g for 5 minutes. The upper layer is the acetonitrile extract containing this compound.

4.1.3 Dispersive SPE (d-SPE) Cleanup Protocol

  • Transfer an aliquot (e.g., 8 mL) of the supernatant from the extraction step into a 15 mL d-SPE tube.

  • The d-SPE tube should contain cleanup sorbents. For general agricultural products, a common combination is 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18. PSA removes organic acids and sugars, while C18 removes non-polar interferences like fats.

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at ≥ 3000 g for 5 minutes.

  • The resulting supernatant is the cleaned-up extract. Transfer it into a GC or LC vial for analysis. For GC analysis, a protectant like sorbitol may be added.

Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup

This traditional method is robust and can be tailored for complex matrices.

4.2.1 Apparatus and Reagents

  • Homogenizer, centrifuge

  • Separatory funnel

  • Rotary evaporator

  • SPE manifold and cartridges (e.g., Silica or C18)

  • Acetone, Hexane, Ethyl Acetate (pesticide residue grade)

  • Sodium sulfate, anhydrous

4.2.2 Extraction Protocol

  • Homogenize 20 g of the sample with 100 mL of acetone.

  • Filter the homogenate and rinse the filter cake with additional acetone.

  • Transfer the filtrate to a separatory funnel and partition with hexane.

  • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator to a small volume (e.g., 1-2 mL).

4.2.3 SPE Cleanup Protocol

  • Condition an SPE cartridge (e.g., silica) by passing hexane through it.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

  • Elute the this compound using a solvent of higher polarity (e.g., a mixture of hexane and ethyl acetate).

  • Collect the eluate and concentrate it to the final volume required for analysis (e.g., 1 mL).

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC is well-suited for analyzing this compound. A phosphorus-specific detector like a flame-photometric detector (FPD) or a thermionic detector can be used, but MS/MS provides superior selectivity and confirmation.

ParameterTypical Setting
GC System TRACE 1310 or equivalent
Column 2% OV-101 glass column or similar low-polarity column
Injector Splitless, 250°C
Oven Program Start at 70°C, ramp to 280°C
Carrier Gas Helium, constant flow
MS/MS System TSQ 8000 or equivalent
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Reaction Monitoring (SRM)
Precursor Ion To be determined empirically
Product Ions To be determined empirically for quantification and qualification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an alternative and equally powerful technique for this compound analysis, especially in complex matrices.

ParameterTypical Setting
LC System Agilent 1200 series or equivalent
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient Isocratic or gradient elution (e.g., 70:30 Methanol:Water)
Flow Rate 0.8 - 1.0 mL/min
Column Temp 25°C
MS/MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ions To be determined empirically (e.g., from parent this compound ion)

Data Presentation and Performance

Method Performance Characteristics

Method validation is critical to ensure reliable results. Key parameters are summarized below from published studies.

MethodMatrixLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
LC/ESI-MS/MSCattle Tissue0.00480.001468.2 - 106.9
LC/ESI-MS/MSPig Tissue0.00550.001768.2 - 106.9
GPC-GC/MSApples--80 - 101
GC-FPDPlant/Soil0.05--
Maximum Residue Limits (MRLs)

MRLs are legally tolerated maximum concentrations of a pesticide residue in a food commodity.

CommodityMRL (mg/kg)Jurisdiction/Reference
Cereal Grains0.05FAO/WHO
Lettuce0.1FAO/WHO
Tomatoes0.2FAO/WHO
Cotton Seed0.05FAO/WHO
Fat (Goat, Pig, Sheep)0.4 (400 µg/kg)CODEX
Muscle, Liver, Kidney (Goat, Pig, Sheep)0.05 (50 µg/kg)CODEX

Visualized Workflows

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Agricultural Product or Soil Sample Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (e.g., QuEChERS) Homogenize->Extraction Cleanup Extract Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Data Data Processing & Reporting Analysis->Data

Caption: General workflow for this compound residue analysis.

QuEChERS_Workflow Sample 1. Weigh 10g Homogenized Sample into 50mL Tube AddACN 2. Add 10mL Acetonitrile Sample->AddACN AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) AddACN->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (5 min) Shake->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE 7. d-SPE Tube contains (MgSO4, PSA, C18) Transfer->dSPE Vortex 8. Vortex (1 min) dSPE->Vortex Centrifuge2 9. Centrifuge (5 min) Vortex->Centrifuge2 FinalExtract 10. Collect Supernatant for Analysis Centrifuge2->FinalExtract

Caption: Detailed workflow for the QuEChERS protocol.

LLE_SPE_Workflow cluster_spe SPE Cleanup Sample 1. Homogenize Sample with Acetone Partition 2. Liquid-Liquid Partition with Hexane Sample->Partition Concentrate1 3. Dry and Concentrate Hexane Extract Partition->Concentrate1 Condition 4. Condition SPE Cartridge Concentrate1->Condition Load 5. Load Concentrated Extract Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute this compound Wash->Elute Concentrate2 8. Concentrate Eluate for Analysis Elute->Concentrate2

Caption: Workflow for LLE and SPE cleanup.

References

Application Notes and Protocols for the Gas Chromatography-Flame Photometric Detection (GC-FPD) of Phoxim

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phoxim is a widely used organophosphorus insecticide and acaricide, employed for the protection of various crops and for veterinary purposes.[1] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. Due to its potential toxicity, monitoring this compound residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance.

Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) is a highly effective and widely utilized analytical technique for the determination of this compound.[2] The FPD is particularly well-suited for this application due to its high selectivity and sensitivity for phosphorus-containing compounds.[3][4] The operational principle of the FPD involves the combustion of the sample eluting from the GC column in a hydrogen-rich flame. Phosphorus compounds, like this compound, produce specific chemiluminescent species (excited HPO) in the flame, which emit light at characteristic wavelengths (approximately 510-526 nm).[3] An optical filter isolates this specific wavelength, and a photomultiplier tube (PMT) converts the light intensity into an electrical signal, allowing for selective and sensitive quantification.

Application Notes

The GC-FPD method offers a robust and reliable approach for the quantitative analysis of this compound residues in diverse and complex matrices, including fruits, vegetables, grains, and soil. The primary advantage of the FPD is its selectivity, which significantly reduces matrix interference from co-extracted, non-phosphorus-containing compounds, thereby simplifying sample cleanup procedures and enhancing the accuracy of results. Modern FPD systems provide excellent sensitivity, with Method Detection Limits (MDLs) for phosphorus reaching as low as 45 fg P/sec.

The performance of the GC-FPD method is characterized by several key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. These parameters ensure the method is reliable, accurate, and fit for its intended purpose.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of organophosphorus pesticides, including this compound, using GC-FPD and similar chromatographic methods.

ParameterTypical Value RangeDescription
Linearity (R²) ≥ 0.997Indicates a strong linear relationship between the detector response and analyte concentration over a specified range.
Limit of Detection (LOD) 1.0 - 15.7 µg/L (ppb)The lowest concentration of an analyte that can be reliably distinguished from the background noise.
Limit of Quantitation (LOQ) 4.0 - 30.0 µg/L (ppb)The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Recovery 70% - 120%The percentage of the known amount of analyte recovered from the sample matrix, indicating the efficiency of the extraction procedure.
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Experimental Protocols

Sample Preparation Protocol (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in food matrices.

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Centrifuge

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) kit containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 10-15 g of a representative sample (e.g., chopped fruits or vegetables) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure even distribution.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper organic layer (acetonitrile extract) and a lower aqueous/solid layer.

  • Cleanup (Dispersive SPE):

    • Transfer a portion of the supernatant (the acetonitrile extract) to a 15 mL d-SPE cleanup tube containing 150 mg PSA and 900 mg MgSO₄ per mL of extract.

    • Seal the tube and vortex for 30 seconds. The PSA removes organic acids and other interferences, while MgSO₄ removes residual water.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.

  • Sample for Injection: Carefully collect the final, cleaned extract from the supernatant and transfer it to a GC vial for analysis. The sample is now ready for injection into the GC-FPD system.

GC-FPD Instrumental Protocol

Instrumentation:

  • A Gas Chromatograph equipped with a Flame Photometric Detector (FPD) set to phosphorus mode (using a ~526 nm filter).

Typical GC-FPD Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5, or equivalent)
Carrier Gas Helium or Nitrogen, constant flow rate of 1.0 - 1.5 mL/min
Injection Volume 1 - 2 µL
Injector Type Splitless
Injector Temperature 250 °C
Oven Program Initial: 80 °C (hold 1 min), Ramp: 20 °C/min to 180 °C, then 10 °C/min to 280 °C (hold 5 min)
Detector Temperature 250 - 300 °C
FPD Gas Flows Hydrogen: ~75 mL/min; Air: ~100 mL/min; Makeup Gas (N₂): ~25 mL/min (Note: Optimize flows for specific instrument)
Calibration Protocol

Procedure:

  • Stock Solution: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone or ethyl acetate.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working calibration standards. The concentration range should bracket the expected concentration of this compound in the prepared samples (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL).

  • Calibration Curve: Inject each calibration standard into the GC-FPD system. Construct a calibration curve by plotting the peak area of this compound against its corresponding concentration.

  • Quantification: Analyze the prepared sample extracts under the same conditions. Determine the concentration of this compound in the samples by comparing the resulting peak area to the calibration curve.

Visualizations

GC_FPD_Workflow Figure 1. Experimental Workflow for GC-FPD Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables) Homogenize Homogenization (10-15 g sample) Sample->Homogenize Extract Solvent Extraction (Acetonitrile) Homogenize->Extract Cleanup Dispersive SPE Cleanup (PSA / MgSO4) Extract->Cleanup Final_Extract Final Cleaned Extract Cleanup->Final_Extract GC_Inject GC Injection Final_Extract->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation FPD_Detection FPD Detection (Phosphorus Mode) GC_Separation->FPD_Detection Signal Signal Acquisition FPD_Detection->Signal Integration Peak Integration Signal->Integration Quantify Quantification (vs. Calibration Curve) Integration->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound Analysis using GC-FPD.

References

Application Note: Determination of Phoxim Residues by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phoxim is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests in agriculture and veterinary medicine.[1] Monitoring its residue levels in food products and environmental samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound residues due to its sensitivity, specificity, and reliability.[2][3] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Principle

This method involves the extraction of this compound from a sample matrix, followed by cleanup to remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is achieved on a reversed-phase C18 column with an isocratic mobile phase. This compound is detected by a UV detector, and quantification is performed using an external standard method.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (65:35 v/v) or methanol and water (70:30 v/v).[4][5] The mobile phase should be degassed before use.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • This compound analytical standard (purity > 98%)

  • Ethyl acetate (analytical grade)

  • Petroleum ether (analytical grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile or methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.10 to 0.50 µg/mL.

4. Sample Preparation

The following is a general procedure; specific matrices may require optimization.

  • Extraction:

    • For solid samples (e.g., garlic, wheat, feed): Weigh 10 g of the homogenized sample into a centrifuge tube. Add 20 mL of an appropriate extraction solvent such as acetonitrile, ethyl acetate, or petroleum ether.

    • Vortex or homogenize for 5-10 minutes.

    • For liquid samples: A liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

  • Salting-out (optional, for acetonitrile extraction): Add 2 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Take the supernatant and pass it through a filter (e.g., 0.45 µm PTFE).

    • For complex matrices like feed, a solid-phase extraction (SPE) cleanup using an NH2-SPE column may be necessary to remove interferences.

  • Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. The sample is now ready for HPLC analysis.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Determination by HPLC

ParameterMethod 1 (Feed Matrix)Method 2 (Garlic Matrix)Method 3 (Wheat Matrix)Method 4 (General)
Linearity Range 0.10 - 0.50 mg/LNot Specified0.005 - 0.253 mg/kg1 - 100 µg/mL
Correlation Coefficient (R²) > 0.99Not Specified0.9999> 0.999
Limit of Detection (LOD) 0.10 mg/kg0.02 mg/kg0.002 mg/kg0.82 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.006 mg/kg2.47 µg/mL
Recovery (%) 80.0 - 88.2%> 76%83.3 - 106.3%Not Specified
Relative Standard Deviation (RSD) (%) 1.6 - 6.5%< 4%6.5 - 8.0%Not Specified

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Cleanup (e.g., SPE, Filtration) Centrifugation->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Result (this compound Concentration) Quantification->Result

Caption: Experimental workflow for the determination of this compound by HPLC.

References

Application Note: High-Sensitivity Analysis of Phoxim in Various Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phoxim is a widely used organophosphate insecticide and veterinary drug for controlling a range of pests in agriculture and ectoparasites on animals.[1][2] Due to its potential toxicity, monitoring its residue levels in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of this compound due to its high sensitivity, selectivity, and suitability for a diverse range of sample matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and precise quantification of this compound and depends on the sample matrix. Two common and effective methods are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for a wide range of food matrices, and Solid-Phase Extraction (SPE), often used for more complex matrices like animal tissues.

1. QuEChERS Method for Food Matrices (e.g., Mushrooms, Rice)

This protocol is a modified version of the widely used QuEChERS method.[4][5]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing dispersive SPE sorbent (e.g., 150 mg PSA, 150 mg C18, 900 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for Animal Tissues (e.g., Cattle, Pig)

This protocol is based on a method developed for the analysis of this compound in animal tissues.

Materials:

  • Homogenized tissue sample

  • Acetonitrile (ACN)

  • Silica SPE cartridge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Homogenize a representative portion of the tissue sample.

  • Extract a known amount of the homogenate with acetonitrile.

  • Centrifuge the sample to pellet the solid material.

  • Condition a silica SPE cartridge with acetonitrile.

  • Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the this compound from the cartridge with acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

LC Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient: A typical gradient would start at a high aqueous composition and ramp up the organic phase to elute this compound. An example gradient is as follows:

    • 0-1.5 min: 10% B

    • 1.5-3.0 min: Ramp to 90% B

    • 3.0-5.0 min: Hold at 90% B

    • 5.1-7.0 min: Return to 10% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument, e.g., Desolvation gas flow of 600 L/h and cone gas flow of 50 L/h.

MRM Transitions for this compound: The precursor ion for this compound is typically [M+H]⁺ at m/z 299.1. The following are common product ions and their corresponding collision energies:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Use
299.1129.112-19Quantitation
299.177.124-49Confirmation
299.1153.07Confirmation

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis in various matrices as reported in the literature.

MatrixMethodLinearity (r²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
Cattle TissueSPE-LC/MS/MS>0.9950.00140.004868.2 - 106.9
Pig TissueSPE-LC/MS/MS>0.9950.00170.005568.2 - 106.9
Edible MushroomsQuEChERS-UHPLC-MS/MS>0.9940.001 - 0.010.0175.5 - 98.4
Pu'er TeaLC-MS/MS>0.9950.001-72 - 89

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Homogenization extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Dispersive SPE Cleanup / Cartridge Elution extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration filtration Filtration concentration->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

analytical_validation method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD%) method->precision robustness Robustness method->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for QuEChERS-based Multi-residue Analysis of Pesticides, Including Phoxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis across various matrices, including fruits, vegetables, cereals, and animal products.[1][2][3] Its streamlined two-step process, involving a solvent extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup, offers significant advantages over traditional methods, such as reduced solvent consumption and high-throughput capabilities.[1][4] This document provides a detailed application note and protocol for the determination of multi-class pesticide residues, with a specific focus on the organophosphate insecticide phoxim, using the QuEChERS methodology coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).

This compound is an organophosphate insecticide used to control a range of pests on crops and livestock. Due to its potential toxicity, monitoring its residues in food commodities is crucial for consumer safety. The QuEChERS method provides an effective and efficient means for its extraction and cleanup prior to instrumental analysis.

Principle of the QuEChERS Method

The QuEChERS method is based on a simple two-step process:

  • Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. Different salt formulations exist, including the original unbuffered method, the AOAC Official Method 2007.01 (using acetic acid and sodium acetate), and the EN 15662 method (using citrate buffering). The choice of buffering can be critical for the stability of pH-dependent pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents in a separate tube. This step is designed to remove interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

    • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.

    • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids, as well as sterols. However, it should be used with caution as it can also retain planar pesticides.

    • Magnesium Sulfate (MgSO₄): Removes excess water from the extract.

The cleaned extract is then ready for analysis by GC-MS/MS or LC-MS/MS.

Experimental Protocols

Apparatus and Reagents
  • High-speed homogenizer or blender

  • Centrifuge capable of at least 4000 rpm

  • Vortex mixer

  • Analytical balance

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • GC-MS/MS system

  • Acetonitrile (HPLC or pesticide residue grade)

  • Reagent water

  • This compound analytical standard and other pesticide standards of interest

  • Internal standards (e.g., Triphenylphosphate - TPP)

  • QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • QuEChERS d-SPE cleanup tubes containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)

Sample Preparation and Extraction (Based on EN 15662)
  • Homogenization: Homogenize a representative portion of the laboratory sample. For solid samples, cryogenic milling can be employed to prevent pesticide degradation.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For samples with low water content (e.g., cereals, dried fruits), add 10 mL of reagent water and allow to soak for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can ensure consistency.

  • Salt Addition: Add the contents of the QuEChERS extraction salt packet.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.

Dispersive SPE Cleanup
  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing the appropriate sorbent mixture.

  • Shaking: Cap the tube and vortex for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS/MS analysis. For some applications, a solvent exchange step may be necessary.

Data Presentation

The performance of the QuEChERS method is typically evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for this compound and other pesticides in various matrices.

Table 1: Recovery and Precision Data for this compound and Other Pesticides using QuEChERS-GC-MS/MS

PesticideMatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)Reference
This compoundChicken Muscle1095.25.8
This compoundChicken Muscle5098.74.1
ChlorpyrifosEdible Insects10090.5 - 105.2< 10
CypermethrinChicken Muscle10101.56.2
PermethrinChicken Muscle5097.85.5
DeltamethrinCereals5085.68.9

Note: This table is a compilation of representative data from various studies and the exact values may vary depending on the specific experimental conditions and matrix.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Other Pesticides

PesticideMatrixLOD (µg/kg)LOQ (µg/kg)Reference
This compoundChicken Muscle1.54.9
ChlorpyrifosEdible Insects1-1010-15
CypermethrinChicken Muscle1.23.8
PermethrinChicken Muscle1.13.5
Various PesticidesCereals-5 - 50

Note: LOD and LOQ are highly dependent on the instrument used and the matrix being analyzed.

Instrumental Analysis: GC-MS/MS Parameters for this compound

  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then 5 °C/min to 200 °C, and finally 10 °C/min to 300 °C, hold for 5 min. (This is an example program and should be optimized for the specific instrument and target analyte list).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 298

      • Product Ions (m/z): 125 (quantifier), 97 (qualifier)

      • Note: These transitions should be confirmed and optimized on the specific instrument.

Mandatory Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weigh 10g into 50mL Tube Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Shake1 Shake for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer Acetonitrile Layer Vortex Vortex for 1 min Transfer->Vortex Centrifuge2 Centrifuge (2-5 min) Vortex->Centrifuge2 Final_Extract Final Cleaned Extract Centrifuge2->Final_Extract GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis

Caption: Overall workflow of the QuEChERS method.

dSPE_Sorbents cluster_sorbents d-SPE Sorbents cluster_interferences Removed Interferences Matrix Matrix Interferences Organic_Acids Organic Acids, Sugars Matrix->Organic_Acids Fatty_Acids Fatty Acids Matrix->Fatty_Acids Lipids Lipids, Waxes Matrix->Lipids Pigments Pigments (Chlorophyll) Matrix->Pigments PSA PSA C18 C18 GCB GCB Organic_Acids->PSA Fatty_Acids->PSA Lipids->C18 Pigments->GCB

Caption: Logical relationships in the d-SPE cleanup step.

Phoxim_MoA This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis ACh Acetylcholine (ACh) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Stimulates

Caption: Simplified mode of action of this compound.

References

Application Note and Protocol: Phoxim Extraction from Animal Tissues using Acetonitrile-Hexane Partitioning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and cleanup of the organophosphate insecticide phoxim from various animal tissues. The methodology is centered around a robust liquid-liquid partitioning technique using acetonitrile and hexane, which effectively separates the lipophilic this compound from fatty matrices commonly found in animal samples. This method is suitable for subsequent analysis by gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note includes a comprehensive experimental protocol, quantitative performance data, and visual diagrams of the workflow and this compound's mechanism of action.

Introduction

This compound is a widely used non-systemic organophosphate insecticide and acaricide employed in veterinary medicine to control ectoparasites on cattle, pigs, sheep, and goats.[1] Its use necessitates reliable analytical methods to monitor for potential residues in animal-derived food products to ensure consumer safety and regulatory compliance. The analysis of this compound in animal tissues can be challenging due to the complex and fatty nature of the sample matrices. Acetonitrile-hexane partitioning is a well-established technique for the cleanup of pesticide residues from fatty samples. This method takes advantage of the differential solubility of lipids and pesticides in the two immiscible solvents. Lipids are highly soluble in hexane, while many pesticides, including this compound, have a higher affinity for acetonitrile. This allows for the selective extraction of the analyte of interest into the acetonitrile phase, leaving the bulk of interfering lipids in the hexane phase.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to overstimulation of nerve impulses, which can result in paralysis and death of the target pest. Understanding this mechanism is crucial for toxicological studies and the development of safety guidelines for this compound residues.

phoxim_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) Products Choline + Acetic Acid AChE->Products Hydrolyzes ACh Receptor->AChE Releases ACh This compound This compound This compound->Inhibition Inhibition->AChE Inhibits

Caption: Mechanism of this compound's neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocol

This protocol describes a general procedure for the extraction of this compound from animal tissues. It is recommended to optimize certain parameters, such as solvent volumes and homogenization time, based on the specific tissue type and laboratory equipment.

1. Sample Preparation and Homogenization

  • Weigh 5-10 g of the representative animal tissue sample (e.g., muscle, liver, kidney, or fat) into a high-speed blender or homogenizer cup.

  • For fatty tissues, it may be beneficial to freeze the sample prior to homogenization to facilitate a more uniform consistency.

  • Add anhydrous sodium sulfate (approximately 2-3 times the sample weight) to the tissue to absorb water.

  • Homogenize the tissue with the sodium sulfate until a uniform, free-flowing powder is obtained.

2. Initial Extraction

  • Transfer the homogenized tissue to a centrifuge tube.

  • Add 50 mL of n-hexane to the tube.

  • Seal the tube and shake vigorously for 15-20 minutes using a mechanical shaker.

  • Centrifuge at 3000-4000 rpm for 5 minutes to separate the solid material.

  • Decant the hexane extract into a clean flask.

  • Repeat the extraction process on the tissue residue with a fresh portion of hexane to ensure complete extraction of this compound.

  • Combine the hexane extracts.

3. Acetonitrile-Hexane Partitioning (Cleanup)

  • Transfer the combined hexane extract to a separatory funnel.

  • Add an equal volume (e.g., 50 mL) of acetonitrile (saturated with n-hexane) to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer is the hexane phase containing lipids, and the lower layer is the acetonitrile phase containing this compound.

  • Drain the lower acetonitrile layer into a clean flask.

  • Repeat the partitioning of the hexane layer with a fresh portion of acetonitrile to maximize the recovery of this compound.

  • Combine the acetonitrile extracts.

4. Final Extract Preparation

  • The combined acetonitrile extract can be concentrated using a rotary evaporator at a temperature not exceeding 40°C.

  • The residue can then be redissolved in a suitable solvent (e.g., hexane or a mobile phase compatible with the analytical instrument) to a final known volume (e.g., 1-5 mL).

  • The final extract is now ready for analysis by GC or LC-MS/MS.

extraction_workflow start Start: Animal Tissue Sample homogenization 1. Homogenization with Anhydrous Sodium Sulfate start->homogenization extraction 2. Initial Extraction with n-Hexane homogenization->extraction centrifugation Centrifugation extraction->centrifugation partitioning 3. Acetonitrile-Hexane Partitioning centrifugation->partitioning separation Phase Separation partitioning->separation collection Collect Acetonitrile Phase separation->collection waste Hexane Phase (Lipids) to Waste separation->waste concentration 4. Concentration (Rotary Evaporation) collection->concentration reconstitution 5. Reconstitution in Final Solvent concentration->reconstitution analysis End: GC or LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction from animal tissues.

Data Presentation

The performance of this compound extraction methods can vary depending on the tissue matrix and the analytical instrumentation used. The following table summarizes quantitative data from various studies.

Animal/ProductTissue/MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
CattleTissueLC-MS/MS0.00140.004868.2 - 106.9[2][3]
PigTissueLC-MS/MS0.00170.005568.2 - 106.9[2][3]
GeneralAnimal TissuesGC-FPD/TD-0.05-
Sheep/GoatMuscle, Liver, Kidney, FatGC-NPD-0.05-
PigsFatGC-NPD-<0.0178 - 100
EggsEggsHPLC-DAD---

LOD: Limit of Detection; LOQ: Limit of Quantification; GC-FPD/TD: Gas Chromatography with Flame Photometric or Thermionic Detector; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.

Discussion

The acetonitrile-hexane partitioning method is a reliable and effective technique for the extraction and cleanup of this compound from diverse and complex animal tissue matrices. The efficiency of the extraction is demonstrated by the good recovery rates reported in the literature. While older methods relied on gas chromatography, modern approaches utilizing LC-MS/MS offer superior sensitivity and selectivity, achieving lower limits of detection and quantification.

It is important to note that for fatty tissues, a preliminary cooling step after extraction can help precipitate some of the lipids, further cleaning up the sample before partitioning. The choice of the final analytical technique will depend on the required sensitivity and the available instrumentation. For routine monitoring, GC-based methods can be sufficient, while for confirmatory analysis and lower detection limits, LC-MS/MS is the preferred method.

Conclusion

The protocol detailed in this application note provides a solid foundation for researchers and analysts involved in the determination of this compound residues in animal tissues. The combination of a straightforward extraction with a robust cleanup step ensures the generation of high-quality data for food safety assessment, toxicological studies, and regulatory purposes. The provided workflow and quantitative data serve as a valuable resource for method implementation and validation.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Phoxim Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solid-Phase Extraction (SPE) as a cleanup method for the analysis of phoxim in complex matrices. This compound is an organophosphate insecticide and acaricide used in agriculture and veterinary medicine to control a range of pests.[1][2] Accurate determination of its residues in environmental and biological samples is crucial for ensuring food safety and monitoring environmental contamination.

Introduction to this compound and SPE Cleanup

This compound, with the chemical formula C₁₂H₁₅N₂O₃PS, is a non-systemic insecticide with contact and stomach action.[2] Its chemical structure is provided below.

Chemical Structure of this compound Formula: C₁₂H₁₅N₂O₃PS Molecular Weight: 298.30 g/mol [3]

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. It is a highly effective method for cleaning up complex samples prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The process involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.

Experimental Protocols

This section details SPE protocols for the cleanup of this compound in various complex matrices, including animal tissues, feed, and environmental samples.

Protocol 1: this compound in Animal Tissues (Cattle, Pig, Sheep, Goat)

This protocol is adapted from methods used for the analysis of this compound in various animal tissues.[4]

1. Sample Preparation:

  • Homogenize a representative sample of the animal tissue (e.g., muscle, liver, kidney, fat).

  • For fatty tissues, a lipid removal step may be necessary. This can be achieved by partitioning with an immiscible solvent like acetonitrile.

2. Extraction:

  • Extract a known weight of the homogenized tissue with a suitable solvent. Hexane is a commonly used solvent for extracting this compound from animal tissues.

  • The extraction can be performed by blending or shaking.

  • Filter or centrifuge the mixture to separate the solvent extract from the solid tissue debris.

3. SPE Cleanup:

  • SPE Cartridge: Silica or Alumina cartridges are effective for this application.

  • Conditioning: Pre-condition the SPE cartridge by passing a small volume of the elution solvent (e.g., benzene or a suitable alternative), followed by the extraction solvent (hexane).

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove co-extracted interferences. The choice of washing solvent will depend on the specific matrix and interferences.

  • Elution: Elute the retained this compound from the cartridge with a stronger solvent. Benzene has been historically used, but safer alternatives should be considered.

4. Analysis:

  • The eluate can be concentrated and analyzed by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 2: this compound in Animal Feed

This protocol is based on the determination of this compound residues in animal feed.

1. Sample Preparation:

  • Grind the feed sample to a fine, homogeneous powder.

2. Extraction:

  • Extract a known amount of the ground feed sample with ethyl acetate by shaking or ultrasonication.

  • Filter the extract to remove solid particles.

3. SPE Cleanup:

  • SPE Cartridge: An NH2-bonded silica (aminopropyl) SPE cartridge is suitable for this application.

  • Conditioning: Condition the NH2 SPE cartridge with ethyl acetate.

  • Sample Loading: Load the filtered extract onto the conditioned cartridge.

  • Washing: A washing step may not be necessary for all feed matrices, but a non-polar solvent can be used to remove lipids if present.

  • Elution: Elute the this compound with a suitable solvent. The original extract that passes through the cartridge often contains the purified this compound.

4. Analysis:

  • The cleaned-up extract can be analyzed by HPLC with a UV detector.

Protocol 3: this compound in Soil and Sediment

This protocol provides a general guideline for the extraction and cleanup of this compound from soil and sediment samples.

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve it to remove large debris and ensure homogeneity.

2. Extraction:

  • Extract a known weight of the prepared sample with a suitable solvent. Methanol is a common choice for soil samples. Accelerated Solvent Extraction (ASE) can also be employed for efficient extraction.

3. SPE Cleanup:

  • SPE Cartridge: Florisil or stacked graphitized carbon and alumina cartridges are effective for cleaning up soil and sediment extracts.

  • Conditioning: Condition the chosen SPE cartridge with the extraction solvent.

  • Sample Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with a solvent of appropriate polarity to remove interferences.

  • Elution: Elute the this compound with a solvent that can effectively desorb it from the stationary phase.

4. Analysis:

  • The final eluate is typically analyzed by GC-MS.

Data Presentation

The following tables summarize the quantitative data for this compound analysis using SPE cleanup in various complex matrices.

Table 1: Recovery of this compound using SPE Cleanup

MatrixSPE SorbentAnalytical MethodSpiked LevelAverage Recovery (%)Reference
Cattle TissueSilicaLC/ESI-MS/MS0.0048 - 0.2 mg/kg68.2 - 106.9
Pig TissueSilicaLC/ESI-MS/MS0.0048 - 0.2 mg/kg68.2 - 106.9
FeedNH2HPLC-UVNot Specified80.0 - 88.2
Animal TissuesAluminaGC-NPDNot Specified75 - 86

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

MatrixAnalytical MethodLODLOQReference
Cattle TissueLC/ESI-MS/MS0.0014 mg/kg0.0048 mg/kg
Pig TissueLC/ESI-MS/MS0.0017 mg/kg0.0055 mg/kg
FeedHPLC-UV-0.10 mg/kg
Plant and SoilGC-FPD/NPD0.004 - 0.05 mg/kg-
Animal TissuesGC-NPD0.04 mg/kg-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for solid-phase extraction cleanup in this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Tissue, Soil, Feed) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Loading 2. Sample Loading (Analyte Adsorption) Filtration->Loading Crude Extract Conditioning 1. Conditioning (Activate Sorbent) Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect Analyte) Washing->Elution Concentration Concentration/ Solvent Exchange Elution->Concentration Clean Extract Analysis Instrumental Analysis (GC or HPLC) Concentration->Analysis

Caption: General workflow of SPE for this compound analysis.

References

Application Notes and Protocols for Phoxim in Veterinary Ectoparasite Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phoxim, an organophosphate insecticide, for the control of ectoparasites in veterinary medicine. This document includes detailed information on its mechanism of action, efficacy against various parasites, and established protocols for its application and evaluation.

Introduction

This compound is a broad-spectrum, non-systemic ectoparasiticide widely used in livestock, including cattle, pigs, sheep, and goats, for the control of mites, lice, ticks, and other external parasites.[1][2][3] Its efficacy is attributed to its action as a contact and stomach poison, leading to rapid knockdown of pests.[4] this compound is available in various formulations, such as emulsifiable concentrates for sprays and dips, as well as pour-on solutions.[5]

Mechanism of Action

As an organophosphate insecticide, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of parasites. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By irreversibly binding to and inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the ectoparasite. The oxo-analogue of this compound, PO-phoxim, is noted to be significantly more potent in its insecticidal activity.

cluster_synapse Cholinergic Synapse cluster_this compound This compound Action cluster_result Result ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Accumulation ACh Accumulation This compound This compound This compound->AChE Irreversibly Inhibits Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Mechanism of action of this compound.

Quantitative Data

Efficacy Data

The efficacy of this compound has been demonstrated against a range of ectoparasites in various host animals.

Host AnimalEctoparasiteFormulationEfficacyReference
Laying HensDermanyssus gallinae (Poultry Red Mite)Aqueous Solution (2000 ppm)>97% reduction from day 10 to day 49
Laying HensDermanyssus gallinae (Poultry Red Mite)Spray (2000 ppm)96.1% after 3 days, >99% from day 7 to 49
DogsRhipicephalus sanguineus (Brown Dog Tick)Not specifiedMore effective on adult ticks than deltamethrin
Toxicological Data

The acute toxicity of this compound varies across different animal species.

SpeciesRoute of AdministrationLD50Reference
ChickensOral19.6 - 40 mg/kg bw
Guinea Pigs, Rabbits, Cats, DogsOral250 to >1126 mg/kg bw
Mice, RatsOral1248 to >10349 mg/kg bw
Maximum Residue Limits (MRLs)

MRLs for this compound have been established for various edible tissues in livestock.

Animal SpeciesTissueMRL (µg/kg)Reference
Cattle, Pigs, Sheep, GoatsMuscle50
Cattle, Pigs, Sheep, GoatsLiver50
Cattle, Pigs, Sheep, GoatsKidney50
Cattle, Pigs, Sheep, GoatsFat400
CattleMilk10

Experimental Protocols

In Vivo Efficacy Trial Protocol (Adapted from EMA/CVMP/EWP/005/2000-Rev.2)

This protocol outlines a controlled study to evaluate the efficacy of a this compound formulation against a specific ectoparasite in a target host species.

1. Objective: To determine the efficacy of a this compound-based ectoparasiticide.

2. Animals:

  • Select a statistically adequate number of healthy animals of the target species.
  • Animals should be of a similar age, weight, and breed.
  • House animals individually to prevent cross-contamination.

3. Infestation:

  • Artificially infest animals with a known number of the target ectoparasite (e.g., 50-100 adult fleas or 50 adult ticks).
  • Ensure the parasite strain is susceptible to organophosphates, or use a resistant strain if evaluating efficacy against resistant populations.

4. Treatment Groups:

  • Randomly allocate animals to at least two groups:
  • Group 1 (Control): Untreated or vehicle-treated.
  • Group 2 (Treated): Treated with the this compound formulation at the recommended dose.

5. Treatment Administration:

  • Apply the this compound product according to the proposed label instructions (e.g., spray, dip, pour-on).

6. Efficacy Assessment:

  • At predetermined intervals post-treatment (e.g., 24h, 48h, 7 days, etc.), count the number of live parasites on each animal.
  • Calculate the percentage of efficacy using the following formula:
  • Efficacy (%) = [(Mean number of parasites on control animals - Mean number of parasites on treated animals) / Mean number of parasites on control animals] x 100

7. Data Analysis:

  • Statistically analyze the data to determine if there is a significant difference in parasite counts between the treated and control groups.

start [label="Start: Animal Selection & Acclimatization", shape=ellipse, fillcolor="#FBBC05"]; infestation [label="Artificial Infestation with Ectoparasites"]; randomization [label="Randomization into Treatment & Control Groups"]; treatment [label="Treatment Application (this compound Formulation)"]; control [label="Control Group (Untreated/Vehicle)"]; parasite_counts [label="Parasite Counts at Predetermined Intervals"]; data_analysis [label="Data Analysis & Efficacy Calculation"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#34A853"];

start -> infestation; infestation -> randomization; randomization -> treatment; randomization -> control; treatment -> parasite_counts; control -> parasite_counts; parasite_counts -> data_analysis; data_analysis -> end; }

Experimental workflow for in vivo efficacy trial.
Acetylcholinesterase Inhibition Assay Protocol (Adapted from Ellman's Method)

This in vitro assay determines the inhibitory effect of this compound on AChE activity.

1. Materials:

  • Acetylcholinesterase (AChE) solution
  • This compound solution of varying concentrations
  • Acetylthiocholine iodide (ATCI) substrate
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
  • Phosphate buffer (pH 8.0)
  • Microplate reader

2. Procedure:

  • In a 96-well microplate, add the phosphate buffer.
  • Add the this compound solution at different dilutions to the respective wells.
  • Add the AChE solution to all wells and incubate to allow for enzyme-inhibitor interaction.
  • Initiate the reaction by adding ATCI and DTNB to all wells.
  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the rate of reaction for each this compound concentration.
  • Determine the percentage of AChE inhibition for each concentration relative to the control (no this compound).
  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

reagents [label="Prepare Reagents:\nAChE, this compound dilutions,\nATCI, DTNB, Buffer"]; plate_prep [label="Add Buffer and this compound\nDilutions to Microplate"]; enzyme_add [label="Add AChE Solution\nand Incubate"]; reaction_start [label="Add ATCI and DTNB\nto Initiate Reaction"]; measurement [label="Measure Absorbance at 412 nm"]; analysis [label="Calculate Reaction Rates\nand % Inhibition"]; ic50 [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> plate_prep; plate_prep -> enzyme_add; enzyme_add -> reaction_start; reaction_start -> measurement; measurement -> analysis; analysis -> ic50; }

Workflow for AChE inhibition assay.
Ectoparasiticide Resistance Testing Protocol

This protocol is a general guideline for monitoring the development of resistance to this compound in ectoparasite populations.

1. Sample Collection:

  • Collect a sufficient number of the target ectoparasite from the field population.

2. Bioassay:

  • Expose the collected parasites to different concentrations of this compound using a standardized method (e.g., larval packet test, adult immersion test).
  • Include a susceptible reference strain of the parasite as a control.

3. Mortality Assessment:

  • After a defined exposure period, assess the mortality of the parasites at each this compound concentration.

4. Data Analysis:

  • Calculate the lethal concentration (e.g., LC50, LC90) for the field population and the susceptible strain.
  • Determine the resistance factor (RF) by dividing the LC50 of the field population by the LC50 of the susceptible strain. An RF significantly greater than 1 indicates resistance.

Safety and Handling

This compound is moderately toxic to mammals and should be handled with care. Appropriate personal protective equipment, including gloves and protective clothing, should be worn during handling and application. It is also important to prevent contamination of water bodies, as this compound is toxic to aquatic organisms.

Conclusion

This compound remains a valuable tool for the control of ectoparasites in veterinary medicine. Its efficacy, coupled with a well-understood mechanism of action, makes it an important component of integrated pest management programs. However, the potential for resistance development necessitates careful monitoring and responsible use to maintain its effectiveness. The protocols provided herein offer a framework for the continued evaluation and optimal application of this compound in veterinary practice.

References

Application Notes and Protocols: Phoxim as a Soil Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phoxim as a soil insecticide for controlling agricultural pests. The document includes detailed protocols for efficacy testing and residue analysis, along with a summary of relevant quantitative data.

Introduction and Background

This compound is a non-systemic organophosphate insecticide that provides broad-spectrum control of various agricultural pests.[1][2][3] It acts as a contact and stomach poison, making it effective against a wide range of chewing and sucking insects.[1][2] this compound is available in several formulations, including emulsifiable concentrates (EC) and granules (GR), suitable for soil application. When applied to the soil, this compound has a long residual period, making it effective for controlling underground pests for one to two months.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of nerve impulses, paralysis, and ultimately, the death of the insect. The oxo-analogue of this compound (PO-phoxim) is a potent metabolite that is 100 to 1000 times more insecticidally active than this compound itself.

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding AChE->ACh Breaks down Overstimulation Continuous Nerve Stimulation Receptor->Overstimulation This compound This compound Application Inhibition Inhibition This compound->Inhibition Metabolizes to active oxon Inhibition->AChE Accumulation ACh Accumulation Accumulation->Receptor Continuous Binding Paralysis Paralysis & Death Overstimulation->Paralysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound Stock & Dilutions A2 Treat Soil with This compound Concentrations A1->A2 B1 Aliquot Treated Soil into Containers A2->B1 A3 Prepare Control (Untreated Soil) A3->B1 B2 Introduce Target Pests B1->B2 B3 Replicate Each Treatment Group B2->B3 C1 Incubate in Growth Chamber B3->C1 D1 Assess Mortality at Intervals D2 Perform Probit Analysis D1->D2 D3 Calculate LC50 & Confidence Limits D2->D3 C1->D1 cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A1 Collect & Sieve Soil Sample A2 Weigh Subsample A1->A2 B1 Add Extraction Solvent (e.g., Methanol) A2->B1 B2 Agitate & Centrifuge B1->B2 B3 Collect Supernatant B2->B3 B4 Cleanup (e.g., SPE) if necessary B3->B4 C1 Concentrate Extract & Reconstitute B4->C1 D1 Inject into GC-FPD D3 Quantify this compound Concentration D1->D3 D2 Generate Calibration Curve D2->D3 C1->D1

References

phoxim formulation types and their application in pest control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoxim is a non-systemic organophosphate insecticide and acaricide valued for its broad-spectrum efficacy against a wide range of agricultural and veterinary pests.[1][2][3] It functions as a contact and stomach poison, providing rapid knockdown of target organisms.[1][4] this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the central nervous system in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest. This document provides a detailed overview of this compound's formulation types, applications, and includes experimental protocols for its use in pest control research.

Formulation Types and Applications

This compound is available in a variety of formulations to suit different application needs in both agricultural and veterinary settings. The choice of formulation depends on the target pest, the application site (e.g., foliage, soil, or animal host), and the desired duration of control.

Table 1: this compound Formulation Types and Their Primary Applications

Formulation TypeDescriptionPrimary ApplicationsTarget Pests
Emulsifiable Concentrate (EC) A liquid formulation containing this compound, a solvent, and an emulsifier, which forms an emulsion when mixed with water.Foliar spray for crops, topical application for livestock (dips, sprays, washes).Aphids, caterpillars, beetles, mites, lice, ticks, flies.
Granules (GR) Solid particles of a carrier material impregnated with this compound.Soil treatment to control soil-dwelling insects.Cutworms, root maggots, wireworms.
Dustable Powder (DP) A fine powder formulation intended for direct application.Agricultural applications, particularly for stored product protection.Stored-product insects.
Ultra-Low Volume (ULV) A highly concentrated liquid formulation designed for application in very small quantities.Large-scale agricultural applications, such as for migratory locusts.Locusts, armyworms.
Seed Dressing A formulation applied to seeds before planting to protect them from soil-borne and early-season pests.Treatment of seeds for various crops.Soil insects, early-season sucking pests.
Pour-on A ready-to-use liquid formulation applied topically to livestock.Ectoparasite control in cattle, sheep, and pigs.Mites, lice, ticks.
Bait A formulation that combines this compound with a substance that attracts pests.Control of specific pests in targeted areas.Ants, locusts.

Quantitative Data on this compound Applications

The following tables summarize typical application rates and efficacy data for various this compound formulations. It is crucial to consult product labels for specific recommendations as concentrations and application methods can vary.

Table 2: Agricultural Application Rates for this compound Formulations

CropFormulationApplication MethodRecommended Dosage (a.i./ha)Target Pests
CottonEmulsifiable Concentrate (EC)Foliar Spray1.5 - 2.3 kgLepidopterous larvae
VegetablesEmulsifiable Concentrate (EC)Foliar Spray0.75 - 1.5 kgVarious chewing and sucking insects
MaizeEmulsifiable Concentrate (EC)Foliar Spray1.0 - 2.5 kgLepidopterous larvae
PotatoesGranules (GR)Soil Treatment1.5 - 7.5 kgSoil insects
VegetablesGranules (GR)Soil Treatment2.0 - 5.0 kgSoil insects
GrainsGranules (GR)Soil Treatment5.0 kgSoil insects

Data sourced from INCHEM, 1983.

Table 3: Veterinary Application Rates for this compound Formulations

AnimalFormulationApplication MethodRecommended Concentration/DosageTarget Pests
Cattle, Sheep, Pigs50% Emulsifiable Concentrate (EC)Spray/Wash500 - 1000 mg/L solutionMites, lice, ticks, flies
Sheep50% Emulsifiable Concentrate (EC)Dip500 mg/L solutionMites, lice, sheep keds
Pigs7.5% Pour-onTopical30 mg/kg body weightMange mites, lice

Data sourced from EMA, 2000.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) Neurotransmitter ACh_Receptor Postsynaptic ACh Receptor Acetylcholine->ACh_Receptor Binds to receptor Signal_Transmission Continuous Nerve Signal Transmission ACh_Receptor->Signal_Transmission Initiates signal This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits AChE->Acetylcholine Normally hydrolyzes ACh Paralysis_Death Paralysis and Death Signal_Transmission->Paralysis_Death Leads to Foliar_Spray_Protocol cluster_prep Preparation cluster_app Application cluster_infest Infestation & Incubation cluster_assess Assessment A Prepare this compound EC serial dilutions B Randomly assign cabbage plants to treatments A->B C Spray plants to runoff B->C D Air dry foliage C->D E Introduce larvae to treated leaves D->E F Place plants in cages in controlled environment E->F G Record mortality at 24, 48, 72 hours F->G H Calculate LC50 using probit analysis G->H Granule_Efficacy_Protocol start Start prep_soil Prepare this compound GR treated soil mixtures start->prep_soil fill_pots Fill pots with treated and control soil prep_soil->fill_pots add_insects Introduce a known number of soil insects to each pot fill_pots->add_insects incubate Incubate pots in a controlled environment add_insects->incubate recover_insects After incubation period, recover insects from soil incubate->recover_insects assess_mortality Count live and dead insects and assess morbidity recover_insects->assess_mortality analyze_data Calculate percent mortality and perform statistical analysis assess_mortality->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

phoxim instability and degradation during gas chromatography analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability and degradation of phoxim during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak area smaller than expected or inconsistent?

A1: this compound is a thermally labile organophosphorus pesticide, meaning it is prone to degradation at elevated temperatures commonly used in GC inlets.[1] Reduced or inconsistent peak areas are often a direct result of thermal degradation occurring in the GC injector port. The degree of degradation can be influenced by the inlet temperature, the cleanliness and inertness of the inlet liner, and the residence time of the sample in the hot injector.

Q2: I am observing extra, unidentified peaks in my chromatogram when analyzing this compound. What could they be?

A2: Unidentified peaks are likely degradation products of this compound. Common degradation pathways for organophosphorus pesticides in a GC system include thermal decomposition and oxidation. For this compound, potential degradation products include its oxygen analog, this compound-oxon, and diethyl thiophosphoric acid.[2] The formation of these byproducts is often exacerbated by high injector temperatures and the presence of active sites in the GC inlet.[3]

Q3: What are the initial recommended GC parameters for this compound analysis to minimize degradation?

A3: To minimize thermal degradation, it is crucial to use lower injector and column temperatures. A recommended starting point is an injection port temperature between 150-190°C and a column temperature of 150°C.[1] Using a more gentle injection technique, such as cool on-column injection, can also significantly reduce degradation by introducing the sample into a cooler environment.[4]

Q4: My this compound peak is showing significant tailing. What are the common causes and solutions?

A4: Peak tailing for active compounds like this compound is often caused by secondary interactions with active sites within the GC system. These active sites can be found on the glass liner of the injector, on glass wool packing, or at the head of the analytical column. To address this, ensure you are using a deactivated inlet liner and consider trimming a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues or active sites. A poor column cut can also lead to peak tailing, so ensure the column is cut cleanly at a 90-degree angle.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the GC analysis of this compound.

Issue 1: Low or No this compound Peak Response
Potential Cause Recommended Action
Excessive Injector Temperature Reduce the injector temperature to the recommended range of 150-190°C.
Active Sites in the Inlet Replace the inlet liner with a new, deactivated liner. Remove any glass wool packing or use deactivated glass wool.
Column Degradation Condition the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm of the column or replace it.
Improper Sample Preparation Ensure the sample is fully dissolved in an appropriate solvent and that the concentration is within the linear range of the detector.
Issue 2: Presence of Ghost or Unknown Peaks
Potential Cause Recommended Action
Thermal Degradation of this compound Lower the injector temperature. Confirm the identity of degradation products (e.g., this compound-oxon) by comparing retention times with a standard, if available, or by using mass spectrometry (MS).
Septum Bleed Use a high-quality, low-bleed septum. Condition new septa before use.
Contamination from Previous Injections Bake out the column at a temperature slightly above the final method temperature (do not exceed the column's maximum temperature limit). Clean the injector port.
Contaminated Carrier Gas Ensure high-purity carrier gas and check for leaks in the gas lines. Use appropriate gas purifiers.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Action
Active Sites (Tailing) Use a deactivated inlet liner and column. Consider derivatization of the analyte to make it less polar and less likely to interact with active sites.
Poor Column Cut (Tailing) Re-cut the column ensuring a clean, 90-degree cut.
Column Overload (Fronting) Dilute the sample or reduce the injection volume.
Inappropriate Solvent Ensure the solvent is compatible with the stationary phase of the column.

Experimental Protocols

Recommended GC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph GC system equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).
Injector Split/Splitless Inlet
Injector Temperature 180°C (optimize between 150-190°C)
Injection Mode Splitless
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent
Carrier Gas Helium or Hydrogen, 99.999% purity
Flow Rate Constant flow, 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
Detector FPD (Phosphorus mode) or NPD
Detector Temperature 250°C
Inlet Maintenance Protocol to Reduce this compound Degradation

Regular inlet maintenance is critical for reproducible analysis of thermally labile compounds.

  • Cool Down: Ensure the injector temperature has cooled to below 50°C before performing any maintenance.

  • Liner Replacement: Carefully remove the old inlet liner. It is recommended to replace the liner regularly, especially when analyzing complex matrices.

  • Use Deactivated Liners: Always use high-quality, deactivated liners. For this compound, a liner with no packing or with deactivated glass wool is recommended to minimize active surfaces.

  • Septum Replacement: Replace the septum to prevent leaks and contamination from septum bleed.

  • O-Ring Check: Inspect the O-ring for signs of wear or damage and replace if necessary.

  • Reassembly and Leak Check: Reassemble the inlet and perform a leak check to ensure the system is sealed.

  • Conditioning: After maintenance, condition the system by running a few blank solvent injections.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_investigation Investigation Path cluster_solution Solution Symptom Poor Chromatographic Result (e.g., Low Peak Area, Extra Peaks, Tailing) Check_Temp 1. Check Injector Temperature (Is it > 190°C?) Symptom->Check_Temp Check_Liner 2. Inspect Inlet Liner (Is it old, dirty, or active?) Check_Temp->Check_Liner No Lower_Temp Lower Temperature (150-190°C) Check_Temp->Lower_Temp Yes Check_Column 3. Evaluate Column Health (Peak tailing for all compounds?) Check_Liner->Check_Column No Replace_Liner Replace with Deactivated Liner Check_Liner->Replace_Liner Yes Maintain_Column Perform Column Maintenance (Trim or Replace) Check_Column->Maintain_Column Yes Degradation_Pathway This compound This compound Standard Hot_Inlet High Temperature GC Inlet (>190°C) + Active Sites This compound->Hot_Inlet Chromatogram Resulting Chromatogram Degradation_Products Degradation Products - this compound-oxon - Diethyl thiophosphoric acid Hot_Inlet->Degradation_Products Degradation_Products->Chromatogram Reduced_this compound Reduced this compound Peak Chromatogram->Reduced_this compound Extra_Peaks Extra Degradation Peaks Chromatogram->Extra_Peaks

References

optimizing injection port and column temperature for phoxim GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) analysis of phoxim.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection port and column temperatures for this compound analysis?

Due to the thermal instability of this compound, a lower injection port temperature is crucial to prevent on-column degradation. A recommended starting range for the injection port is 150-190°C.[1] For the column temperature, an isothermal approach at 150°C has been shown to be effective.[1] However, for analyses involving multiple pesticides with varying volatilities, a temperature program will be necessary.

Q2: What are the common degradation products of this compound that I should be aware of during GC analysis?

This compound is known to degrade into several products, particularly under thermal stress in the GC injector. The most common degradation product is this compound-oxon. Other degradation can lead to the formation of more polar, water-soluble compounds.[1][2] The presence of these degradation products can lead to inaccurate quantification of this compound.

Q3: What type of GC detector is most suitable for this compound analysis?

For organophosphorus pesticides like this compound, phosphorus-specific detectors are highly recommended for their selectivity and sensitivity. The most commonly used detectors are the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) in phosphorus mode.[2]

Q4: How can I mitigate matrix effects when analyzing this compound in complex samples like agricultural products?

Matrix effects, which can cause either enhancement or suppression of the analyte signal, are common in the GC analysis of pesticides in complex matrices. To minimize these effects, the use of matrix-matched standards for calibration is a widely accepted and effective strategy. Additionally, thorough sample cleanup is essential to remove interfering co-extractives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no this compound peak, but a peak appearing at a different retention time. Thermal degradation of this compound in the injection port.- Lower the injection port temperature to the recommended range of 150-190°C. - Use a deactivated injector liner to minimize active sites that can promote degradation. - Check for the presence of this compound-oxon, a common degradation product.
Peak tailing for the this compound peak. 1. Active sites in the GC system: The injector liner, column inlet, or packing material may have active sites that interact with the polar components of the this compound molecule. 2. Column contamination: Accumulation of non-volatile matrix components at the head of the column.1. Deactivate the system:     - Use a fresh, deactivated injector liner.     - Condition the column according to the manufacturer's instructions.     - Trim the first few centimeters of the column. 2. Improve sample cleanup: Implement a more rigorous cleanup procedure to remove matrix components before injection.
Poor reproducibility of this compound peak area. 1. Inconsistent injection volume. 2. Degradation in the injector: The extent of degradation may vary between injections. 3. Matrix effects: Variable matrix components in different samples affecting the this compound signal.1. Use an autosampler: This ensures consistent injection volume and technique. 2. Optimize injector conditions: As mentioned above, lower the temperature and use a deactivated liner. 3. Use matrix-matched calibration and an internal standard: This will help to compensate for variations in matrix effects.
Baseline drift or noise. 1. Column bleed: The stationary phase of the column is degrading at high temperatures. 2. Contaminated carrier gas or gas lines. 3. Detector contamination. 1. Condition the column: Bake out the column at a temperature slightly above the final temperature of your program, but below the column's maximum operating temperature. 2. Check gas purity and traps: Ensure high-purity carrier gas and check or replace gas purifiers. 3. Clean the detector: Follow the manufacturer's instructions for cleaning the specific detector being used.

Quantitative Data Summary

The following table summarizes the key GC parameters for this compound analysis based on literature findings.

ParameterRecommended Value/RangeReference
Injection Port Temperature 150 - 190 °C
Column Temperature (Isothermal) 150 °C
Detectors Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD)

Experimental Protocols

Sample Preparation for Agricultural Products (General Protocol)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly used for the extraction of pesticide residues from food matrices.

  • Homogenization: Homogenize a representative sample of the agricultural product.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC analysis.

GC Method for Multi-Residue Pesticide Analysis (Adaptable for this compound)

This is an example of a temperature-programmed GC method that can be adapted for the analysis of this compound along with other pesticides.

  • Gas Chromatograph: Agilent 6890N GC or equivalent

  • Injector: Split/splitless inlet

  • Injection Mode: Splitless (1 µL injection volume)

  • Injector Temperature: 180°C (optimized for this compound stability)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C.

    • Ramp 3: 10°C/min to 280°C, hold for 5 minutes.

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Detector Temperature: 300°C

Logical Workflow for Troubleshooting this compound GC Analysis

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC Analysis start Start: Chromatographic Problem Observed check_peak Abnormal this compound Peak Shape or Area? start->check_peak peak_tailing Peak Tailing? check_peak->peak_tailing Yes low_response Low or No Peak? check_peak->low_response No active_sites Check for Active Sites: - Deactivated Liner - Column Contamination peak_tailing->active_sites Yes poor_reproducibility Poor Reproducibility? low_response->poor_reproducibility No degradation Suspect Thermal Degradation low_response->degradation Yes baseline_issue Baseline Instability? poor_reproducibility->baseline_issue No injection_issue Check Injection Technique poor_reproducibility->injection_issue Yes end Problem Resolved baseline_issue->end No (Other Issue) system_check System Check baseline_issue->system_check Yes trim_column Trim Column Inlet active_sites->trim_column cleanup Improve Sample Cleanup trim_column->cleanup cleanup->end lower_injector_temp Lower Injector Temp (150-190°C) degradation->lower_injector_temp check_degradation_product Check for this compound-Oxon Peak lower_injector_temp->check_degradation_product check_degradation_product->end use_autosampler Use Autosampler injection_issue->use_autosampler matrix_effects Evaluate Matrix Effects use_autosampler->matrix_effects matrix_matched_std Use Matrix-Matched Standards matrix_effects->matrix_matched_std matrix_matched_std->end column_bleed Check for Column Bleed system_check->column_bleed gas_purity Verify Carrier Gas Purity column_bleed->gas_purity clean_detector Clean Detector gas_purity->clean_detector clean_detector->end

Figure 1. A logical workflow for troubleshooting common issues encountered during the GC analysis of this compound.

References

improving phoxim extraction efficiency from soil and plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving phoxim extraction efficiency from soil and plant matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for extracting this compound from soil and plant samples?

A1: Common solvents for this compound extraction include acetonitrile, acetone, chloroform, benzene, and methanol for plant and soil matrices.[1] For animal tissues, hexane is often used, while ethyl acetate is employed for milk.[1][2] More recent methods often utilize acetonitrile or ethyl acetate for their efficiency and compatibility with modern analytical techniques.[3][4]

Q2: What analytical techniques are typically used for the determination of this compound residues?

A2: Gas chromatography (GC) with a phosphorus-specific flame-photometric detector (FPD) or a thermionic phosphorus detector is a common method for determining this compound residues in both soil and plant samples. High-performance liquid chromatography (HPLC) with UV detection is also frequently used.

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of the analytical instrument's response to the target analyte (this compound) due to co-extracted compounds from the sample matrix. These effects can cause signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification. Soil is a particularly complex matrix due to its varied composition of organic matter, minerals, and clays, which can significantly impact extraction efficiency and the severity of matrix effects.

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, several strategies can be employed:

  • Sample Cleanup: Implementing a thorough cleanup step after extraction is crucial. Techniques like solid-phase extraction (SPE) or partitioning can help remove interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup process as the samples can compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q5: What is the stability of this compound during sample storage?

A5: this compound residues have been shown to be stable under frozen storage conditions. For instance, no significant decrease in this compound residues was observed in lettuce stored at -20°C for 2.5 years. However, this compound can be degraded by factors such as light, temperature, and pH. It is recommended to store samples in the dark at low temperatures (-20°C) to ensure stability.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and analysis.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample preparation. 3. Loss of analyte during cleanup steps.1. Optimize Extraction: - Ensure the sample is homogenous by proper grinding and sieving. - Select an appropriate extraction solvent based on your matrix. Acetonitrile is effective for a wide range of matrices. - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) to improve efficiency. 2. Prevent Degradation: - Protect samples from light and high temperatures during extraction. - Be mindful of the pH of your extraction solvent, as this compound degradation is pH-dependent. 3. Optimize Cleanup: - If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for this compound. - For liquid-liquid partitioning, perform multiple extractions to ensure complete transfer of the analyte.
High Variability in Results (Poor Precision) 1. Inhomogeneous sample. 2. Inconsistent sample preparation technique. 3. Instrument instability.1. Improve Homogenization: - Thoroughly grind and mix the entire sample before taking a subsample for extraction. 2. Standardize Protocol: - Ensure all samples are processed identically, including extraction time, solvent volumes, and mixing speeds. 3. Verify Instrument Performance: - Run system suitability tests and quality control standards to ensure the analytical instrument is performing correctly.
Peak Tailing or Broadening in Chromatography 1. Active sites in the GC inlet or column. 2. Co-eluting matrix components. 3. Inappropriate chromatographic conditions.1. Deactivate System: - Use a deactivated inlet liner and perform regular column maintenance. 2. Improve Cleanup: - Enhance the cleanup step to remove interfering compounds. 3. Optimize Method: - Adjust the temperature program, flow rate, or mobile phase composition.
Unexpected Peaks in Chromatogram 1. Contamination from solvents, glassware, or the instrument. 2. Presence of this compound metabolites or degradation products.1. Run Blanks: - Analyze solvent blanks and matrix blanks to identify sources of contamination. 2. Identify Metabolites: - If metabolites are suspected, use a mass spectrometry detector to identify the unknown peaks.

Quantitative Data Summary

The following tables summarize recovery data for this compound extraction from various matrices as reported in the literature.

Table 1: this compound Recovery from Plant and Soil Matrices using Acetonitrile Extraction and SPE Cleanup

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Potato Tuber0.05 - 5.092.3 - 102.41.0 - 2.5
Potato Shoots0.05 - 5.098.5 - 109.11.4 - 5.6
Soil0.05 - 5.089.7 - 104.31.4 - 2.1
Data sourced from a study utilizing HPLC for determination.

Table 2: this compound Recovery from Feed Matrix using Ethyl Acetate Extraction and SPE Cleanup

MatrixSpiked LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%) (n=5)
FeedNot Specified80.0 - 88.21.6 - 6.5
Data sourced from a study utilizing HPLC for determination.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil and Potato Matrices

This protocol is based on a method using acetonitrile extraction followed by solid-phase extraction (SPE) cleanup and HPLC analysis.

1. Sample Preparation: a. Homogenize the soil or potato sample to ensure uniformity. For soil, air-dry and pass through a 2 mm sieve. For potatoes, chop and blend into a paste. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 20 mL of acetonitrile to the centrifuge tube. b. Vortex or shake vigorously for 5 minutes to ensure thorough mixing. c. Centrifuge at 4000 rpm for 5 minutes. d. Carefully decant the supernatant (acetonitrile extract) into a clean tube.

3. Solid-Phase Extraction (SPE) Cleanup: a. Use an NH2 SPE column. b. Condition the column by passing 5 mL of acetonitrile through it. c. Load the acetonitrile extract onto the conditioned SPE column. d. Elute the this compound from the column with an appropriate solvent (e.g., a mixture of acetonitrile and toluene). Collect the eluate.

4. Final Preparation and Analysis: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol:water, 75:25, v/v). c. Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial. d. Analyze by HPLC with UV detection at 280 nm.

Protocol 2: Extraction of this compound from Plant Material (General)

This protocol describes a general extraction procedure for plant material using various solvents.

1. Sample Preparation: a. Homogenize the plant material (e.g., leaves, stems) by grinding or blending. b. Weigh a representative subsample into an extraction vessel.

2. Extraction (Choose one of the following): a. Solvent Extraction: i. Add a suitable volume of acetone, acetonitrile, chloroform, or benzene to the sample. ii. Shake or sonicate for a predetermined period (e.g., 30 minutes). iii. Separate the solvent extract from the solid residue by filtration or centrifugation. b. Soxhlet Extraction: i. Place the homogenized sample in a thimble. ii. Extract with a mixture of 10% methanol in benzene for several hours.

3. Cleanup (Partitioning): a. Concentrate the initial extract. b. Perform a liquid-liquid partition with n-hexane or chloroform to isolate the this compound residues from polar interferences.

4. Analysis: a. Concentrate the final extract. b. Reconstitute in a suitable solvent for the analytical instrument. c. Analyze by GC-FPD or GC-thermionic detector.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Sample (Grind/Blend) Weighing Weigh Subsample Homogenization->Weighing AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Weighing->AddSolvent Extraction Vortex / Shake AddSolvent->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Partitioning Centrifugation->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation Analysis Instrumental Analysis (HPLC or GC) Evaporation->Analysis

Caption: A generalized workflow for this compound extraction and analysis.

Troubleshooting_Guide Start Low this compound Recovery? CheckHomogenization Is the sample thoroughly homogenized? Start->CheckHomogenization Yes ImproveHomogenization Action: Improve grinding and mixing of the sample. CheckHomogenization->ImproveHomogenization No CheckSolvent Is the extraction solvent appropriate? CheckHomogenization->CheckSolvent Yes FinalAnalysis Re-analyze Sample ImproveHomogenization->FinalAnalysis ChangeSolvent Action: Test alternative solvents (e.g., Acetonitrile, Ethyl Acetate). CheckSolvent->ChangeSolvent No CheckDegradation Are samples protected from light and heat? CheckSolvent->CheckDegradation Yes ChangeSolvent->FinalAnalysis ProtectSample Action: Work in low light and control temperature. CheckDegradation->ProtectSample No CheckCleanup Is the cleanup step optimized? CheckDegradation->CheckCleanup Yes ProtectSample->FinalAnalysis OptimizeCleanup Action: Verify SPE protocol or partitioning efficiency. CheckCleanup->OptimizeCleanup No CheckCleanup->FinalAnalysis Yes OptimizeCleanup->FinalAnalysis

Caption: A decision tree for troubleshooting low this compound recovery.

References

addressing matrix effects in the LC/MS/MS analysis of phoxim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC/MS/MS analysis of the organophosphate insecticide, phoxim.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC/MS/MS analysis, the "matrix" refers to all the components within a sample apart from the analyte of interest, which in this case is this compound. These co-eluting components can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in the signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1] This phenomenon, collectively known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of this compound residues.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: The presence and extent of matrix effects can be assessed using several methods:

  • Post-Extraction Spike Method: This is a common quantitative method where the response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix extract after the extraction process. A significant difference in the signal response indicates the presence of matrix effects.

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A notable difference between the slopes is indicative of matrix effects.

  • Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation in the baseline signal of the infused this compound at the retention time of co-eluting matrix components reveals regions of ion suppression or enhancement.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: The main strategies to address matrix effects can be grouped into three categories:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the sample is introduced into the LC/MS/MS system. Common techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Chromatographic Separation: Optimizing the liquid chromatography method can help to separate this compound from co-eluting matrix components, thereby reducing their impact on ionization.

  • Calibration and Internal Standards: Using matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (SIL-IS) for this compound can effectively compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC/MS/MS analysis of this compound.

Issue 1: Low recovery of this compound.

  • Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during sample cleanup steps.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent is appropriate for the polarity of this compound and the sample matrix. Acetonitrile is commonly used in QuEChERS protocols for pesticide residue analysis.

    • Evaluate Extraction Technique: For complex matrices like animal tissues, a robust homogenization and extraction procedure is crucial. Ensure adequate shaking or vortexing time.

    • Check SPE Cartridge and Elution Solvent: If using Solid-Phase Extraction, verify that the sorbent chemistry (e.g., C18, silica) is suitable for this compound. Ensure the elution solvent is strong enough to completely elute the analyte from the cartridge. A validation report for pesticides in fish feed noted that a modified QuEChERS method was used for extraction prior to LC-MS/MS analysis.[2]

    • Minimize Evaporation Steps: If the protocol involves solvent evaporation, be cautious as this compound may be lost if the sample is heated too aggressively or for too long.

Issue 2: High variability in this compound signal and poor reproducibility.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most effective way to reduce matrix variability. Consider incorporating a dispersive SPE (dSPE) cleanup step in your QuEChERS protocol using sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects. A SIL-IS for this compound (e.g., this compound-d10) will co-elute and experience the same ionization suppression or enhancement as the native analyte, leading to more accurate and precise results.

    • Dilute the Sample Extract: A simple dilution of the final extract can often reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted sample concentration remains above the limit of quantitation (LOQ).

Issue 3: Peak shape distortion (e.g., fronting, tailing, or splitting).

  • Possible Cause: Co-eluting matrix components interfering with the chromatography, or issues with the LC system or method.

  • Troubleshooting Steps:

    • Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve the separation of this compound from interfering peaks.

    • Check for Column Contamination: Matrix components can accumulate on the analytical column over time, leading to poor peak shape. Implement a column washing step between injections or consider using a guard column.

    • Ensure Solvent Compatibility: Mismatch between the final extract solvent and the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables

This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific matrix.

  • Homogenization: Homogenize a representative portion of the vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For pigmented samples, a dSPE tube containing graphitized carbon black (GCB) may be necessary, but be aware that GCB can adsorb planar pesticides like this compound, so recovery should be carefully checked.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC/MS/MS analysis.

Protocol 2: LC/MS/MS Analysis of this compound

This is a general method and parameters should be optimized for your specific instrument.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 299.1. Product ions for quantification and qualification would need to be determined by direct infusion of a this compound standard.

    • Collision Energy and Other MS Parameters: These will need to be optimized for your specific instrument to achieve the best sensitivity and fragmentation.

Quantitative Data Summary

The following tables summarize data on the recovery and matrix effects of this compound from various studies.

Table 1: Recovery of this compound using Different Sample Preparation Methods.

MatrixSample Preparation MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cattle TissueSPE (silica cartridge)0.0048 - 0.268.2 - 106.9< 11.2[4]
Pig TissueSPE (silica cartridge)0.0055 - 0.268.2 - 106.9< 11.2
Fish Feed (High Fat)Modified QuEChERS0.01 - 0.05~70-120 (for most pesticides)Not Specified
RiceQuEChERSNot Specified> 70< 20

Table 2: Matrix Effect Observed for this compound in Various Matrices.

MatrixSample PreparationMatrix Effect (%)CommentsReference
Various VegetablesQuEChERS with dSPEAnalyte and matrix dependentMaximum matrix effect variability observed in capsicum.
Animal TissuesSPENot explicitly quantified, but matrix-matched calibration was used.The use of matrix-matched calibration suggests matrix effects were present.
High-Fat Fish FeedModified QuEChERSNot explicitly quantified for this compoundThe validation report indicated the need for matrix-matched standards for accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis sample Sample (e.g., Vegetable, Tissue) homogenization Homogenization sample->homogenization extraction QuEChERS or SPE Extraction homogenization->extraction cleanup Dispersive SPE (dSPE) Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_variability High Variability (RSD) Issues cluster_peak_shape Poor Peak Shape Issues start Problem Encountered (e.g., Low Recovery, High RSD) check_extraction Optimize Extraction (Solvent, Time) start->check_extraction improve_cleanup Enhance Sample Cleanup (dSPE) start->improve_cleanup optimize_lc Optimize LC Method (Gradient) start->optimize_lc check_cleanup Evaluate Cleanup Step (SPE Cartridge, Elution) check_extraction->check_cleanup solution Problem Resolved check_cleanup->solution use_mmc Use Matrix-Matched Calibration improve_cleanup->use_mmc use_sil_is Use Stable Isotope-Labeled Internal Standard use_mmc->use_sil_is use_sil_is->solution check_column Check for Column Contamination optimize_lc->check_column check_column->solution

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Technical Support Center: Phoxim Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the degradation rates of phoxim in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the degradation rate of this compound in aqueous solutions?

A1: The main factors influencing this compound degradation in aqueous solutions are pH, temperature, and exposure to light (photoirradiation).[1][2][3] Generally, an increase in pH, temperature, and light exposure will accelerate the degradation process.[1]

Q2: How does pH influence the stability of this compound in an aqueous solution?

A2: this compound is unstable in aqueous solutions, and its degradation is significantly influenced by pH. The rate of degradation increases as the pH becomes more alkaline. For instance, the half-life of this compound is considerably shorter at pH 9 compared to pH 4.

Q3: What is the effect of temperature on the degradation of this compound?

A3: Higher temperatures substantially accelerate the degradation of this compound in aqueous solutions. This is a critical factor to consider when preparing and storing stock solutions or conducting experiments at elevated temperatures.

Q4: Does light exposure affect the stability of this compound solutions?

A4: Yes, photoirradiation, particularly UV light, significantly enhances the degradation of this compound. Experiments have shown that the half-life of this compound is much shorter when exposed to light compared to when it is kept in the dark.

Q5: What are the typical degradation products of this compound in water?

A5: The degradation of this compound in aqueous solutions can lead to several products. Some of the identified intermediates include this compound-oxon, alpha-cyanobenzaldoxime, and O,O,O',O'-tetraethyldithiopyrophosphate. Under certain conditions, further degradation can lead to the formation of diethyl phosphoric acids.

Q6: Do other substances in the solution, such as humic acids, affect this compound degradation?

A6: The presence of substances like humic acids and nitrates does not appear to significantly affect the photodegradation of this compound in aqueous solutions.

Troubleshooting Guide

Issue: My this compound solution is degrading more rapidly than expected.

  • Possible Cause 1: High pH of the solution.

    • Troubleshooting Step: Measure the pH of your aqueous solution. This compound degradation is faster under alkaline conditions.

    • Recommendation: If possible, adjust the pH of your solution to a more acidic or neutral range (e.g., pH 4-7) to slow down hydrolysis, depending on your experimental requirements.

  • Possible Cause 2: Elevated storage or experimental temperature.

    • Troubleshooting Step: Check the temperature at which your solutions are being stored and used. Increased temperature accelerates degradation.

    • Recommendation: Store stock solutions at low temperatures (e.g., -20°C) to minimize degradation. During experiments, if high temperatures are not a requirement, try to maintain a controlled, lower temperature.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Assess the light conditions your solutions are exposed to. Both natural sunlight and artificial UV light can cause photodegradation.

    • Recommendation: Prepare and store this compound solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments in a dark room or under low-light conditions if photosensitivity is a concern.

Issue: I am observing unexpected peaks in my analytical analysis (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: The unexpected peaks could be degradation products of this compound.

    • Recommendation: Refer to literature on this compound degradation pathways to identify potential degradation products such as this compound-oxon or alpha-cyanobenzaldoxime. Consider using techniques like HPLC-MS/MS to identify these unknown compounds.

Quantitative Data on this compound Degradation

The degradation of this compound in aqueous solutions generally follows first-order kinetics. The following tables summarize the half-lives of this compound under different conditions.

Table 1: Effect of pH on the Half-life of this compound (Hydrolysis)

pHHalf-life (hours)
4204
910
Data from hydrolysis experiments in buffered sterilized distilled water.

Table 2: Effect of pH and Light on the Half-life of this compound (Photodegradation)

pHHalf-life (hours)
437
722
99
Data from photodegradation experiments in buffered sterilized distilled water exposed to light (320-740 nm).

Experimental Protocols

1. Protocol for Determining this compound Hydrolysis Rate

  • Objective: To determine the rate of this compound degradation in aqueous solutions at different pH values in the absence of light.

  • Materials:

    • This compound standard

    • Buffered sterilized distilled water (pH 4, 7, and 9)

    • Amber glass vials

    • Incubator or water bath

    • HPLC system with a suitable detector (e.g., UV or MS)

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the buffered water at each pH with the this compound stock solution to achieve the desired initial concentration.

    • Aliquot the solutions into amber glass vials and seal them.

    • Incubate the vials at a constant temperature in the dark.

    • At predetermined time intervals, withdraw a vial from each pH group.

    • Immediately analyze the concentration of this compound in the sample using a validated HPLC method.

    • Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

2. Protocol for Determining this compound Photodegradation Rate

  • Objective: To determine the rate of this compound degradation in aqueous solutions under light exposure.

  • Materials:

    • This compound standard

    • Buffered sterilized distilled water (pH 4, 7, and 9)

    • Quartz or borosilicate glass vials (transparent to the light source)

    • A light source (e.g., a lamp simulating sunlight or a UV lamp with a specific wavelength range, such as 320-740 nm)

    • HPLC system

  • Methodology:

    • Prepare this compound solutions in buffered water at different pH values as described in the hydrolysis protocol.

    • Aliquot the solutions into transparent vials.

    • Place the vials under the light source, ensuring uniform light exposure for all samples.

    • At specified time points, remove a vial for each pH level.

    • Analyze the this compound concentration using HPLC.

    • Dark controls (vials wrapped in aluminum foil) should be run in parallel to differentiate between hydrolysis and photodegradation.

    • Calculate the degradation rate constant and half-life as described for the hydrolysis experiment.

Visualizations

Phoxim_Degradation_Factors cluster_factors Influencing Factors This compound This compound in Aqueous Solution Degradation Accelerated Degradation This compound->Degradation pH Increased pH (Alkaline Conditions) pH->Degradation Hydrolysis Temp Increased Temperature Temp->Degradation Light Light Exposure (UV, Sunlight) Light->Degradation Photolysis

Caption: Factors accelerating this compound degradation in aqueous solutions.

Experimental_Workflow_Phoxim_Degradation cluster_prep 1. Solution Preparation cluster_exp 2. Experimental Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A1 Prepare this compound Stock Solution A2 Spike Buffered Water (pH 4, 7, 9) A1->A2 B1 Incubate in Dark (Hydrolysis) A2->B1 B2 Expose to Light (Photolysis) A2->B2 C1 Sample at Time Intervals B1->C1 B2->C1 C2 Analyze this compound Concentration (HPLC) C1->C2 D1 Calculate Rate Constant (k) C2->D1 D2 Determine Half-life (t½) D1->D2

Caption: Workflow for studying this compound degradation kinetics.

References

identifying and minimizing interferences in phoxim residue detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize interferences in phoxim residue detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis critical?

This compound is an organophosphate insecticide used to control a wide range of insects in agriculture and ectoparasites in veterinary medicine.[1][2] It functions as a contact and stomach poison by inhibiting acetylcholinesterase.[3] Monitoring its residues in food products and environmental samples is crucial to ensure consumer safety, comply with regulatory limits (Maximum Residue Limits, MRLs), and assess environmental impact.

Q2: What are the primary analytical methods for detecting this compound residues?

Gas chromatography (GC) is the most common technique for this compound residue analysis, often coupled with phosphorus-specific detectors like the Flame Photometric Detector (FPD) or a thermionic detector. For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is widely used. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a viable method.

Q3: What are "interferences" and "matrix effects" in the context of this compound analysis?

Interferences refer to any unwanted signals or effects from co-extracted compounds from the sample matrix that can negatively impact the accuracy and reliability of the analytical results. The "matrix" is defined as all components of the sample other than the analyte of interest (this compound).

These interferences lead to a phenomenon known as the "matrix effect," which can manifest in two ways:

  • Signal Suppression: The analyte's response is reduced in the presence of matrix components compared to its response in a pure solvent standard.

  • Signal Enhancement: The analyte's response is amplified in the presence of the matrix. This is particularly common in GC analysis where matrix components can deactivate active sites in the inlet and column, allowing more of the analyte to reach the detector.

Q4: What are the common causes of interferences in this compound analysis?

Interferences typically arise from compounds that are co-extracted with this compound from the sample matrix. These can include:

  • Pigments: Chlorophyll and carotenoids in plant-based samples.

  • Lipids and Fats: In fatty foods, animal tissues, and oilseeds.

  • Sugars and Organic Acids: Common in fruits and vegetables.

  • Proteins: In animal-derived products.

  • This compound Degradation Products: this compound can degrade due to factors like pH, temperature, and UV light, forming products like phoxom or O,O,O',O'-tetraethyldithiopyrophosphate, which could potentially interfere with analysis.

Q5: What are the consequences of unaddressed matrix effects?

Failing to account for matrix effects can lead to significant analytical errors, including:

  • Inaccurate Quantification: Overestimation (due to signal enhancement) or underestimation (due to signal suppression) of the this compound concentration.

  • Poor Method Reproducibility: Inconsistent results across different samples or batches.

  • False Positives or Negatives: Misidentification of peaks or failure to detect residues that are actually present.

Troubleshooting Guides

This section addresses specific problems you may encounter during this compound residue analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Active sites in the GC system (liner, column) interacting with the analyte.

  • Solution:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Using an Ultra Inert liner with glass wool can help trap non-volatile matrix components.

    • Column Maintenance: Trim 10-30 cm from the inlet side of the GC column to remove accumulated non-volatile residues.

    • Analyte Protectants: Co-injecting "analyte protectants" can mask active sites in the GC system, improving the peak shape of susceptible compounds.

Problem 2: Low or Inconsistent Analyte Recovery

  • Possible Cause: Inefficient extraction, degradation of this compound during sample preparation, or loss during cleanup steps.

  • Solution:

    • Optimize Extraction: Ensure the chosen solvent (e.g., acetonitrile) and extraction technique are appropriate for the matrix. For dry samples like cereals, adding water before extraction can improve recovery.

    • Control pH: this compound stability is pH-dependent. Using buffered extraction methods, such as QuEChERS with citrate or acetate buffering, helps maintain a stable pH and improves the recovery of pH-dependent analytes.

    • Check Storage Conditions: this compound can degrade over time, especially at elevated temperatures. Store samples and extracts at low temperatures (e.g., -20°C) to prevent degradation. Lettuce samples stored at -20°C showed no significant decrease in this compound content for 2.5 years.

    • Validate Cleanup: Ensure the sorbents used in the cleanup step (e.g., PSA, C18) are not causing analyte loss. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 removes lipids. Test recovery with and without the cleanup step on a standard solution.

Problem 3: Signal Suppression or Enhancement (Matrix Effect)

  • Possible Cause: Co-eluting matrix components interfering with the ionization process (LC-MS) or analyte transfer (GC).

  • Solution:

    • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix-induced effects.

    • Dilute the Extract: A simple and effective way to reduce the concentration of interfering matrix components is to dilute the final extract. This is only feasible if the analytical system has sufficient sensitivity to detect this compound at the lower concentration. A 10x dilution of ginger extracts, for example, has been shown to reduce ion suppression.

    • Improve Sample Cleanup: Employ more rigorous cleanup procedures to remove interfering compounds. Dispersive solid-phase extraction (d-SPE), as used in the QuEChERS method, is effective for this.

    • Use an Internal Standard: An isotopically labeled internal standard, if available, can help compensate for matrix effects as it will be affected similarly to the target analyte.

Problem 4: Drifting Retention Times

  • Possible Cause: Leaks in the GC system, unstable carrier gas flow, or column contamination.

  • Solution:

    • Check for Leaks: Systematically check for leaks at the injector, detector, and column fittings.

    • Verify Flow Rates: Use a calibrated flow meter to confirm that the carrier gas flow rate is accurate and stable.

    • Perform Maintenance: Contamination buildup can alter the column's stationary phase. Perform routine inlet and column maintenance as described in "Problem 1".

Quantitative Data Summary

Table 1: Stability of this compound Under Different Storage Conditions

Storage TemperatureInitial ConcentrationConcentration after 1 Week/MonthConcentration after 2 Weeks/MonthsConcentration after 3 Weeks/MonthsReference
54 °C500 mg/mL403 mg/mL364 mg/mL311 mg/mL
Room Temperature500 mg/mL460 mg/mL410 mg/mL395 mg/mL
-20 °C (in Lettuce)Not specifiedNo significant decrease after 2.5 years--

Table 2: Half-Life of this compound in Different Soil Types

Soil TypeOrganic Matter (%)Clay (%)pHApplicationHalf-LifeReference
Sandy Loam0.813.66.53 mg/kg a.i.~1 day
Clay Loam12.71.55.63 mg/kg a.i.~11 days
Sandy Loam5.8514.05.73 mg/kg a.i.~9 days
Loamy Sand (Greenhouse)0.89 (Carbon)31.4 (Fines)6.010% granular~8 weeks

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

1. Sample Homogenization: a. Weigh a representative portion of the sample (e.g., 10-15 g) into a blender. b. If the sample has low water content (e.g., cereals), add an appropriate amount of water to rehydrate. c. Homogenize the sample until a uniform consistency is achieved.

2. Extraction: a. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). d. Immediately cap the tube and shake vigorously for 1 minute. e. Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube. The d-SPE tube contains anhydrous MgSO₄ and sorbents like PSA to remove interferences. For samples high in fat, C18 may be included; for pigmented samples, Graphitized Carbon Black (GCB) may be used. b. Tightly cap the tube and shake on a vortex mixer for 1 minute. c. Centrifuge for 5 minutes to separate the clean extract from the sorbents. d. The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS.

Protocol 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Instrument Setup:

  • GC System: Agilent GC system or equivalent.
  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).
  • Carrier Gas: Helium or Hydrogen.
  • Inlet: Split/splitless injector. Temperature should be optimized; this compound can be unstable at high temperatures, with recommended ranges between 150-190°C.
  • Oven Program: A temperature program that effectively separates this compound from other matrix components.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS) for high selectivity.

2. Method Parameters:

  • Injection Volume: 1-2 µL.
  • Mode: Splitless injection is typically used for trace analysis.
  • MS Acquisition: Multiple Reaction Monitoring (MRM) mode for GC-MS/MS. Select at least two specific precursor-to-product ion transitions for this compound for simultaneous quantification and confirmation.

3. Calibration:

  • Prepare a series of matrix-matched calibration standards by fortifying blank matrix extract with known concentrations of this compound.
  • Generate a calibration curve by plotting the peak area against the concentration. The curve should demonstrate a linear relationship across the working range.

4. Analysis:

  • Inject the prepared sample extracts and calibration standards.
  • Identify this compound based on its retention time and the presence of the selected MRM transitions.
  • Quantify the amount of this compound in the sample by comparing its peak area to the matrix-matched calibration curve.

Visualizations

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Problem Observed (e.g., Poor Peak Shape, Low Recovery) CheckMethod Step 1: Review Method Parameters - Injection Temp Too High? - Correct Column/Gases? Start->CheckMethod CheckHardware Step 2: Inspect GC Hardware - Worn Septum/Liner? - Leaks in System? - Column Contaminated? CheckMethod->CheckHardware Parameters OK Sol_Method Optimize Temperatures CheckMethod->Sol_Method SamplePrep Step 3: Evaluate Sample Preparation - Inefficient Extraction? - pH Issues? - Inappropriate Cleanup? CheckHardware->SamplePrep Hardware OK Sol_Hardware Perform Inlet Maintenance (Replace Liner/Septum, Trim Column) CheckHardware->Sol_Hardware MatrixEffect Step 4: Assess for Matrix Effects - Signal Suppression? - Signal Enhancement? SamplePrep->MatrixEffect Prep OK Sol_Prep Optimize Extraction/Cleanup (Use Buffered QuEChERS) SamplePrep->Sol_Prep Solution Problem Resolved MatrixEffect->Solution Compensation Applied (e.g., Matrix-Matched Cal.) Sol_Matrix Implement Matrix-Matched Calibration or Dilute Extract MatrixEffect->Sol_Matrix

Caption: A logical workflow for troubleshooting common issues in this compound residue analysis.

QuEChERS_Workflow Start 1. Homogenize Sample (10-15g) Extraction 2. Extraction - Add 10mL Acetonitrile - Add QuEChERS Salts - Shake 1 min Start->Extraction Centrifuge1 3. Centrifuge (5 min) Extraction->Centrifuge1 Supernatant 4. Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE 5. d-SPE Cleanup - Add Supernatant to d-SPE Tube (containing MgSO4, PSA, etc.) - Vortex 1 min Supernatant->dSPE Centrifuge2 6. Centrifuge (5 min) dSPE->Centrifuge2 FinalExtract 7. Final Clean Extract Centrifuge2->FinalExtract Analysis Inject into GC-MS/MS or LC-MS/MS FinalExtract->Analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

Matrix_Effects cluster_solvent In Pure Solvent cluster_matrix In Sample Matrix cluster_enhancement Matrix Enhancement (GC) Analyte1 This compound Detector1 Detector Response Analyte1->Detector1 Ideal Signal Analyte2 This compound Detector2 Detector Response Analyte2->Detector2 Suppressed Signal Matrix Matrix Components Matrix->Detector2 Interference Analyte3 This compound Detector3 Detector Response Analyte3->Detector3 Enhanced Signal Matrix_Protect Matrix (Protects Analyte) Matrix_Protect->Analyte3 Masks Active Sites

Caption: The concept of matrix effects: signal suppression and enhancement.

References

improving the limit of detection for phoxim in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for phoxim in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in various environmental matrices.

Sample Preparation & Extraction

Q1: I am experiencing low recovery of this compound from soil/sediment samples. What are the potential causes and solutions?

A1: Low recovery of this compound from solid matrices is a common issue. Here are the likely causes and troubleshooting steps:

  • Inadequate Extraction Solvent Contact: this compound may be strongly adsorbed to soil organic matter.

    • Solution: Ensure thorough homogenization of the sample. Increase the extraction time and use vigorous shaking or sonication to enhance solvent penetration.

  • Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: this compound is soluble in solvents like acetone, acetonitrile, and methanol.[1] For soil, methanol is often a good starting point.[1] A mixture of solvents can also be effective.

  • Moisture Content: The water content of the soil can significantly impact extraction efficiency.

    • Solution: For dry soil samples, it's often beneficial to hydrate the sample with a small amount of purified water before adding the extraction solvent. This can help release this compound from the matrix.

  • Analyte Loss During Clean-up: this compound may be lost during the solid-phase extraction (SPE) clean-up step.

    • Solution:

      • Check Sorbent Choice: Ensure the SPE sorbent is appropriate for this compound and the sample matrix. A C18 sorbent is often used.

      • Optimize Wash Solvent: The wash solvent may be too strong, leading to the elution of this compound along with interferences. Try a weaker wash solvent.

      • Optimize Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the SPE cartridge. Ensure the elution solvent volume is sufficient.

Q2: How can I minimize matrix effects when analyzing this compound in complex food samples with LC-MS/MS?

A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[2][3] Here are some strategies to mitigate them:

  • Effective Sample Clean-up: The goal is to remove as many interfering co-extractives as possible.

    • Solution: Employ a robust clean-up method like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) based on the food matrix.[4] For fatty matrices, a freezing step (lipid removal) may be necessary.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Solution: Optimize the LC gradient profile to increase the resolution between this compound and interfering peaks. Using a column with a different selectivity may also help.

  • Dilution of the Final Extract: This is a simple and often effective way to reduce the concentration of matrix components.

    • Solution: Dilute the final extract before injection. However, be mindful that this will also dilute the analyte and may impact the limit of detection.

  • Use of Matrix-Matched Standards: This approach compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.

Chromatographic Analysis (GC & HPLC)

Q3: My this compound peaks are tailing in my GC analysis. What could be the cause?

A3: Peak tailing for organophosphate pesticides like this compound is often due to active sites in the GC system.

  • Contaminated or Active Inlet Liner: The glass inlet liner can accumulate non-volatile matrix components, creating active sites.

    • Solution: Replace the inlet liner regularly. Using a deactivated liner can significantly reduce peak tailing.

  • Column Contamination: The front end of the GC column can become contaminated with matrix residue.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions.

  • This compound Degradation: this compound can be unstable at high temperatures.

    • Solution: Optimize the injection port temperature to be high enough for volatilization but low enough to prevent degradation.

Q4: I am observing a loss of sensitivity for this compound over a sequence of injections. What should I check?

A4: A gradual decrease in response can be due to several factors:

  • Matrix Buildup in the Inlet: As mentioned above, non-volatile matrix components can accumulate in the inlet liner, trapping the analyte.

    • Solution: Replace the inlet liner.

  • Detector Contamination: For phosphorus-specific detectors like FPD or NPD, contamination can reduce sensitivity.

    • Solution: Follow the manufacturer's instructions for cleaning the detector.

  • Sample Stability: this compound may degrade in the sample vial over time, especially if exposed to light or stored at room temperature.

    • Solution: Keep sample vials in the autosampler tray cool and protected from light. Analyze samples as soon as possible after preparation.

Quantitative Data Summary

The following tables summarize the limit of detection (LOD) and other quantitative parameters for various this compound detection methods.

Table 1: Limits of Detection (LOD) for this compound by Different Analytical Techniques

Analytical TechniqueSample MatrixLimit of Detection (LOD)Reference
GC-FPD/NPDPlants, Soil0.004 - 0.05 mg/kg (ppm)
Thin-Layer ChromatographyMilk0.01 mg/kg (ppm)
HPLC-UVFormulated Product0.82 µg/mL (ppm)
SERSOrange Surface15.69 µg/L (ppb)
Electrochemical Sensor (RGO-Au)Food Samples0.003 µM
AChE BiosensorNot Specified6.0 x 10⁻¹¹ M
AChE Biosensor (SnSe2)Not Specified0.004 µg/mL (ppm)

Table 2: Performance Characteristics of Selected this compound Analysis Methods

MethodMatrixLinearity RangeRecoveryRelative Standard Deviation (RSD)Reference
SERS (AgNPs-PDMS)Standard Solution50 - 5000 µg/L96.5 ± 3.3% - 118.9 ± 2.4%5.33% (intra-batch)
HPLC-DAD (MSPD)Crucian Carp0.01 - 10 mg/L88% - 112%1.1% - 6.3%
GC-FPD/MSAgricultural ProductsNot Specified75.3% - 95.1%Not Specified

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline for the extraction of this compound from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by dSPE clean-up.

1. Sample Extraction: a. Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and let it hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake vigorously for 5 minutes to extract the this compound. d. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing MgSO₄ and sodium acetate or citrate). e. Immediately shake for at least 2 minutes. f. Centrifuge the tube for 5 minutes at ≥3000 rcf.

2. dSPE Clean-up: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbents. b. Vortex for 1 minute. c. Centrifuge for 2 minutes at a high speed (e.g., ≥5000 rcf). d. The purified supernatant is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Acetylcholinesterase (AChE) Inhibition-Based Biosensor for this compound Detection

This protocol outlines the general principle and steps for detecting this compound using an AChE inhibition-based biosensor.

1. Principle: this compound, an organophosphate pesticide, inhibits the activity of the enzyme acetylcholinesterase (AChE). This inhibition can be measured electrochemically or colorimetrically. The degree of inhibition is proportional to the concentration of this compound.

2. Biosensor Preparation (General Steps): a. Modify an electrode surface (e.g., glassy carbon electrode) with a nanocomposite material (e.g., gold nanoparticles, graphene) to enhance conductivity and provide a stable support for the enzyme. b. Immobilize AChE onto the modified electrode surface. c. The biosensor is now ready for use.

3. Detection Procedure: a. Measure the baseline response of the biosensor to a substrate of AChE, such as acetylthiocholine (ATCl). AChE hydrolyzes ATCl, producing an electroactive product that generates a signal. b. Incubate the biosensor with the environmental sample suspected of containing this compound for a specific period. c. After incubation, measure the response of the biosensor to the ATCl substrate again. d. A decrease in the signal indicates the inhibition of AChE by this compound. The percentage of inhibition can be calculated and correlated to the this compound concentration using a calibration curve.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Water, Food) Homogenize Homogenize/ Weigh Sample Sample->Homogenize AddSolvent Add Acetonitrile & Salts (QuEChERS) Homogenize->AddSolvent Shake Vortex/Shake AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add Supernatant to dSPE Tube Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Purified Extract Centrifuge2->FinalExtract Analysis GC-MS or LC-MS/MS Analysis FinalExtract->Analysis Data Data Acquisition & Processing Analysis->Data Result Quantify this compound Concentration Data->Result

Caption: General workflow for QuEChERS extraction and analysis of this compound.

AChE_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound AChE Acetylcholinesterase (AChE) Products Choline + Acetic Acid (Products) AChE->Products Hydrolysis This compound This compound (Inhibitor) ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site AChE_inhibited Inhibited AChE NoReaction No Hydrolysis AChE_inhibited->NoReaction This compound->AChE_inhibited Irreversible Binding ACh_blocked Acetylcholine (Substrate) ACh_blocked->AChE_inhibited Blocked

References

troubleshooting poor peak shape in phoxim HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the HPLC analysis of phoxim.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A typical starting point for this compound analysis by reversed-phase HPLC utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2] Detection is commonly performed using a UV detector at approximately 280 nm.[1] this compound is a nonpolar compound, as indicated by its high logarithm of the octanol-water partition coefficient (XLogP3) of 4.4.

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing in HPLC, where the latter half of the peak is broader than the front half, is a common issue. For this compound analysis, potential causes include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing. This is a very common cause of peak tailing for many compounds.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between this compound and the stationary phase. This compound is stable in acidic to neutral media but hydrolyzes under alkaline conditions. Therefore, maintaining the mobile phase pH in the acidic to neutral range is crucial.

  • Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase on the column can create active sites that lead to peak tailing. Over time, the stationary phase itself can degrade, especially when operating outside the recommended pH and temperature ranges.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How can I fix peak tailing for this compound?

To address peak tailing, consider the following troubleshooting steps:

  • Use of Mobile Phase Additives: Adding a small amount of an acidic modifier, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to control the pH and improve peak shape.

  • Column Health: If you suspect column contamination, try flushing the column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.

  • Sample Concentration and Injection Volume: Try diluting your sample or reducing the injection volume to see if the peak shape improves. This can help to rule out column overload.

  • System Optimization: Minimize the length and diameter of all tubing to reduce extra-column volume. Ensure all fittings are secure and there are no leaks.

Q4: My this compound peak is fronting. What could be the cause?

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.[3][4] Potential causes include:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

  • Poor Sample Solubility: If the sample solvent is significantly different from the mobile phase (e.g., much stronger), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Collapse: A sudden physical change in the column bed, though rare, can lead to peak fronting.

Q5: How do I resolve peak fronting?

To address peak fronting:

  • Reduce Sample Concentration/Injection Volume: This is the first step to rule out sample overload.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.

  • Check Column Condition: If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and require replacement.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a step-by-step workflow for identifying the root cause of poor peak shape in your this compound HPLC analysis.

Troubleshooting_Workflow start Poor this compound Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential Systemic Issue: - Extra-column volume - Detector issue - Mobile phase problem all_peaks_yes->system_issue troubleshoot_system Troubleshoot System: 1. Check tubing and connections. 2. Prepare fresh mobile phase. 3. Check detector settings. system_issue->troubleshoot_system end Symmetrical Peak Shape Achieved troubleshoot_system->end analyte_specific_issue Potential Analyte-Specific Issue: - Secondary interactions - Inappropriate mobile phase pH - Column overload - Sample solvent mismatch all_peaks_no->analyte_specific_issue troubleshoot_analyte Troubleshoot Method: 1. Adjust mobile phase pH (acidic). 2. Reduce sample concentration. 3. Match sample solvent to mobile phase. 4. Check column health. analyte_specific_issue->troubleshoot_analyte troubleshoot_analyte->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Guide 2: Decision Tree for Mobile Phase Optimization

This decision tree focuses on optimizing the mobile phase to improve this compound peak shape.

Mobile_Phase_Optimization start This compound Peak Tailing Observed check_pH Is the mobile phase pH in the acidic to neutral range (e.g., pH 3-7)? start->check_pH pH_no No check_pH->pH_no No pH_yes Yes check_pH->pH_yes Yes adjust_pH Adjust pH to be within the acidic to neutral range. Use a buffer if necessary. pH_no->adjust_pH end Improved Peak Shape adjust_pH->end check_modifier Is an acidic modifier (e.g., 0.1% formic acid) being used? pH_yes->check_modifier modifier_no No check_modifier->modifier_no No modifier_yes Yes check_modifier->modifier_yes Yes add_modifier Add 0.1% formic or acetic acid to the mobile phase. modifier_no->add_modifier add_modifier->end check_organic Review organic solvent percentage. Is it optimal for retention and peak shape? modifier_yes->check_organic organic_no No check_organic->organic_no No organic_yes Yes check_organic->organic_yes Yes adjust_organic Adjust the ratio of organic solvent to water. organic_no->adjust_organic adjust_organic->end consider_column If tailing persists, consider column-related issues (contamination, age). organic_yes->consider_column consider_column->end

Caption: A decision tree for optimizing the mobile phase to resolve peak tailing.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a baseline method for the analysis of this compound.

ParameterSpecification
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (65:35, v/v) or Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. Ambient (or controlled at 25 °C)
Detection UV at 280 nm
Sample Solvent Mobile phase or a weaker solvent
Protocol 2: Method for Investigating the Effect of Mobile Phase pH

This protocol is designed to determine the optimal mobile phase pH for this compound analysis to minimize peak tailing.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Acetic acid in Water (pH ~3.2)

    • Mobile Phase C: Water (unadjusted pH)

    • Mobile Phase D: Acetonitrile or Methanol

  • Prepare this compound Standard: Prepare a standard solution of this compound in the initial mobile phase composition.

  • Analysis Sequence:

    • Equilibrate the column with a mobile phase of 65% D and 35% A for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram. Note the peak shape and retention time.

    • Repeat the equilibration and injection with mobile phases containing B and C.

  • Data Analysis: Compare the peak asymmetry factor for each condition. The condition that provides a value closest to 1 is optimal.

Table 1: Example Data for Mobile Phase pH Optimization

Mobile Phase Aqueous ComponentApproximate pHPeak Asymmetry Factor (Tf)
0.1% Formic Acid in Water~2.71.2
0.1% Acetic Acid in Water~3.21.1
Water~7.01.8

Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.

References

Technical Support Center: Optimizing Phoxim Spray Application for Maximum Efficacy in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of phoxim spray for controlling ectoparasites in livestock.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of this compound spray.

Problem Potential Cause Recommended Solution
Low Efficacy / Treatment Failure Incorrect Concentration: The spray solution may be too diluted.Verify dilution calculations. For a standard 50% this compound formulation, a common dilution is 10 ml per 10 liters of water. For severe mange, the concentration may be doubled to 20 ml per 10 liters.[1][2]
Inadequate Application: The animal's entire body surface may not have been thoroughly wetted.Ensure complete coverage, paying close attention to areas where parasites congregate, such as behind the ears, under the tail, and on the udder.[2] Use a sprayer with a pressure of at least 6 bar (5 atm).[2]
Parasite Resistance: The target parasite population may have developed resistance to organophosphates.[3]Consider rotating to an insecticide with a different mode of action. Conduct susceptibility tests on the local parasite population if resistance is suspected.
Environmental Factors: Rain shortly after application can wash off the insecticide.Avoid applying this compound if rain is expected. If possible, shelter the animals from rain for a few hours post-treatment.
Adverse Animal Reactions (e.g., skin irritation, restlessness) Incorrect Formulation: Use of an agricultural formulation not intended for veterinary use.Always use a veterinary-specific formulation of this compound for livestock applications.
Overdosing: Applying a concentration that is too high or excessive volume.Adhere strictly to the recommended dosage and application volumes for the specific livestock species.
Animal Sensitivity: Individual animals may have a hypersensitivity to the product.Observe animals for any adverse reactions. If a reaction occurs, wash the affected area with soap and water and consult a veterinarian.
Inconsistent Results Across a Herd/Flock Uneven Application: Some animals may have received a more thorough treatment than others.For group spraying, ensure a systematic approach to cover all animals equally. For individual spraying, follow a consistent sequence from head to tail.
Varied Parasite Load: Animals may have different levels of infestation, affecting perceived efficacy.Stratify experimental groups based on initial parasite load to ensure comparable data.

Frequently Asked Questions (FAQs)

1. What is the recommended dilution rate for a this compound spray solution?

For a 50% emulsifiable concentrate (EC) formulation, the standard dilution is 10 ml of this compound per 10 liters of water. For severe infestations, particularly mange, this concentration can be doubled to 20 ml per 10 liters of water.

2. What is the appropriate spray volume for different livestock?

Recommended spray volumes to ensure thorough wetting are:

  • Cattle: 3-4 liters per animal

  • Sheep: 2-3 liters per animal

  • Pigs: 0.5-1 liter per animal

3. How often should this compound spray be applied?

For lice, sheep keds, flies, and ticks, a single treatment is often sufficient. For itch mites (mange), two treatments with a 7-day interval are recommended. Some protocols suggest a 14-day interval between treatments.

4. What is the mode of action of this compound?

This compound is an organophosphate insecticide that acts as a cholinesterase inhibitor. It disrupts the nervous system of insects by causing an accumulation of acetylcholine at nerve synapses, leading to paralysis and death.

5. Are there any safety precautions I should take when handling this compound?

Yes, this compound is moderately toxic to mammals. It is essential to wear personal protective equipment (PPE), including gloves, a mask, and long sleeves, during handling and application. Avoid contamination of water bodies as this compound is toxic to aquatic organisms and bees.

6. Can this compound be used on lactating animals?

Some countries have excluded the use of this compound in lactating animals. Residues can be present in milk, with the highest levels found in the first milking after treatment, declining to undetectable levels within 7 days. Always check local regulations and product labels for guidance on use in lactating animals and observe the specified withdrawal periods.

7. How can I manage the risk of parasite resistance to this compound?

To mitigate the development of resistance, it is recommended to rotate insecticides with different modes of action. Integrated Pest Management (IPM) strategies should also be implemented. Long-term, repeated use of this compound alone should be avoided.

Quantitative Data Summary

Table 1: Recommended this compound Spray Concentrations and Volumes

LivestockStandard Concentration (50% EC)Severe Mange Concentration (50% EC)Recommended Spray Volume per Animal
Cattle10 ml / 10 L water (500 ppm)20 ml / 10 L water (1000 ppm)3 - 4 Liters
Sheep10 ml / 10 L water (500 ppm)20 ml / 10 L water (1000 ppm)2 - 3 Liters
Pigs10 ml / 10 L water (500 ppm)20 ml / 10 L water (1000 ppm)0.5 - 1 Liter
Goats10 ml / 10 L water (500 ppm)Not specified, consult veterinarianNot specified, ensure thorough wetting

Table 2: Efficacy of this compound Against Various Ectoparasites

ParasiteHostTreatment DetailsEfficacyCitation
Dermanyssus gallinae (Poultry Red Mite)Laying HensTwo spray treatments (2000 ppm), 7 days apart>97% from Day 10 to Day 49
Fleas (Ceratophyllus sciurorum)Farmed Mink0.1% this compound aqueous dilution spray98.4% reduction in fleas
Rhipicephalus sanguineus (Brown Dog Tick) - AdultsDogsIn vitro immersion (1 ml/1000 ml)More efficacious than deltamethrin

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment of this compound Spray on Adult Ticks

This protocol is adapted from methodologies used for testing acaricide efficacy.

Objective: To determine the in vitro efficacy of a this compound spray solution against adult ticks.

Materials:

  • This compound 50% EC formulation

  • Adult ticks (e.g., Rhipicephalus sanguineus)

  • Clean Petri dishes with filter paper

  • Micropipettes

  • Tap water (for dilution)

  • Stereomicroscope

  • Incubator set at 28°C and 80% relative humidity

Methodology:

  • Prepare Treatment Solution: Dilute the this compound 50% EC with tap water to the desired experimental concentration (e.g., 1 ml per 1000 ml for a 500 ppm solution). Prepare a negative control solution using only tap water.

  • Tick Exposure: Place a cohort of adult ticks (e.g., n=20) into a clean Petri dish.

  • Application: Immerse the ticks in 3 ml of the prepared this compound solution for 5 minutes. For the control group, immerse ticks in 3 ml of tap water.

  • Incubation: After the 5-minute immersion, transfer the ticks to clean Petri dishes lined with filter paper.

  • Observation: Incubate the Petri dishes at 28°C and 80% relative humidity.

  • Data Collection: Observe the ticks under a stereomicroscope at set time intervals (e.g., 30 minutes, 1, 2, 3, 6, 12, and 24 hours) and record mortality. Ticks that are unable to move when prodded are considered dead.

  • Analysis: Calculate the mortality percentage at each time point for both the treatment and control groups.

Protocol 2: Field Efficacy Trial of this compound Spray in Cattle

Objective: To evaluate the efficacy of this compound spray against a target ectoparasite (e.g., lice) in a herd of cattle under field conditions.

Materials:

  • This compound 50% EC formulation

  • Knapsack or power sprayer capable of delivering a coarse spray at adequate pressure.

  • Personal Protective Equipment (PPE)

  • Cattle handling facilities (chute or race)

  • Equipment for parasite counting (e.g., combs, counting frames)

Methodology:

  • Animal Selection and Grouping: Select a group of cattle with a detectable infestation of the target parasite. Randomly allocate animals to a treatment group and a control group (untreated or placebo-treated).

  • Pre-Treatment Assessment: On Day 0 (before treatment), perform a parasite count on each animal in both groups. This can be done by counting parasites in a defined area of the coat.

  • Treatment Preparation: Prepare the this compound spray solution at the recommended concentration (e.g., 10 ml of 50% EC per 10 liters of water).

  • Application: Secure each animal in the treatment group and apply the this compound spray, ensuring the entire body is thoroughly wetted. Apply the recommended volume (3-4 liters per animal). The control group should be handled similarly but not sprayed with the active ingredient.

  • Post-Treatment Assessments: Conduct follow-up parasite counts on all animals at predetermined intervals (e.g., Day 7, 14, 21, and 28 post-treatment).

  • Data Analysis: Calculate the mean parasite count for each group at each time point. Determine the percentage reduction in parasite numbers for the treated group compared to the control group to establish efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Visualizations

G cluster_0 This compound's Mode of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally breaks down Synapse Nerve Synapse ACh->Synapse Accumulates in Paralysis Paralysis & Death Synapse->Paralysis Leads to

Caption: this compound's inhibitory effect on acetylcholinesterase.

G cluster_1 Troubleshooting Low this compound Efficacy Start Low Efficacy Observed Check_Conc Is Spray Concentration Correct? Start->Check_Conc Check_App Was Application Thorough? Check_Conc->Check_App Yes Correct_Conc Adjust Dilution & Re-apply Check_Conc->Correct_Conc No Consider_Resist Suspect Parasite Resistance? Check_App->Consider_Resist Yes Improve_App Improve Spray Technique & Coverage Check_App->Improve_App No Rotate_Chem Rotate to Different Chemical Class Consider_Resist->Rotate_Chem Yes End Efficacy Improved Correct_Conc->End Improve_App->End Rotate_Chem->End

Caption: Decision tree for troubleshooting poor this compound efficacy.

G cluster_2 Experimental Workflow for Field Efficacy Trial Animal_Selection 1. Animal Selection & Grouping Pre_Treatment 2. Pre-Treatment Parasite Count Animal_Selection->Pre_Treatment Preparation 3. Prepare this compound Solution Pre_Treatment->Preparation Application 4. Spray Application Preparation->Application Post_Treatment 5. Post-Treatment Parasite Counts Application->Post_Treatment Analysis 6. Data Analysis & Efficacy Calculation Post_Treatment->Analysis

Caption: Workflow for a livestock field efficacy trial.

References

Validation & Comparative

Validated Analytical Methods for Phoxim in Animal Tissues and Milk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the determination of phoxim, an organophosphate insecticide and acaricide, in various animal tissues (muscle, liver, kidney, and fat) and milk. The performance of leading analytical techniques is objectively compared, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The determination of this compound residues in complex matrices like animal tissues and milk requires robust and sensitive analytical methods. The two predominant techniques employed are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for this compound analysis. A study detailing an LC/ESI-MS/MS method for this compound in cattle and pig tissues reported a limit of detection (LOD) in the range of 0.0014–0.0017 mg/kg and a limit of quantification (LOQ) between 0.0048–0.0055 mg/kg.[1] The accuracy of this method was found to be in the range of 68.2–106.9% with a precision (RSD%) below 11.2%.[1]

Gas Chromatography (GC) , often coupled with selective detectors such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), has traditionally been used for organophosphate pesticide analysis. For this compound, GC methods have demonstrated reliable performance. One report indicated a limit of detection of 0.01 mg/kg for this compound in all tissues when using a nitrogen-phosphorus detector.[2] Another gas chromatographic method reported a limit of detection of 0.05 mg/kg for both this compound and its oxygen analogue in fat samples.[2]

The choice between LC-MS/MS and GC-based methods often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. While LC-MS/MS generally offers higher sensitivity and specificity, GC methods can be very effective and are widely available.

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for the determination of this compound in various animal-derived matrices.

Table 1: Performance of LC-MS/MS Method for this compound in Cattle and Pig Tissues

ParameterCattlePig
Linearity Range (mg/kg)0.0048–2.00.0055–2.0
Correlation Coefficient (r²)>0.995>0.995
Accuracy (%)68.2–106.968.2–106.9
LOD (mg/kg)0.00140.0017
LOQ (mg/kg)0.00480.0055
Precision (RSD%)<11.2<11.2

Source: Analysis of this compound Residue in Animal Food Production (Cattle and Pig) by LC/ESI-MS/MS[1]

Table 2: Performance of GC-based Methods for this compound in Animal Tissues

MatrixMethodLOD (mg/kg)Recovery (%)Reference
Fat, Liver, Kidney, MuscleGC-NPD0.01Fat: 100; Liver, Kidney, Muscle: 78-82
FatGC0.05-
FatHPLC0.002-0.00367-68
KidneyHPLC0.002-0.00372
LiverHPLC0.002-0.00352-55
MuscleHPLC0.002-0.00371-75

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of common experimental protocols for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Protocol for Milk:

  • Extraction:

    • Place 15 mL of whole milk into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile with 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Vortex and shake for 1 minute.

    • Centrifuge at 3830 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbent.

    • Shake for 2 minutes.

    • Centrifuge at 15300 rcf for 5 minutes.

    • The cleaned extract is then ready for analysis.

Protocol for Animal Tissues: A modified QuEChERS approach is often used for meat samples. The general steps involve homogenization of the tissue, extraction with acetonitrile, followed by a cleanup step using dSPE with sorbents like C18 to remove fats and other interferences.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a classic and effective method for cleaning up complex samples before chromatographic analysis.

Protocol for Animal Tissues (LC-MS/MS):

  • Extraction: this compound is extracted from the tissue sample.

  • Cleanup: The extract is passed through a silica SPE cartridge.

  • Elution: this compound is eluted from the cartridge with acetonitrile. The eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup_methods Cleanup Methods cluster_analysis Analytical Determination cluster_data Data Analysis sample Animal Tissue or Milk Sample homogenization Homogenization sample->homogenization extraction Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Cleanup Step extraction->cleanup quechers QuEChERS cleanup->quechers Option 1 spe Solid-Phase Extraction (SPE) cleanup->spe Option 2 lcms LC-MS/MS quechers->lcms gcms GC-MS/NPD/FPD quechers->gcms spe->lcms spe->gcms quantification Quantification lcms->quantification gcms->quantification validation Method Validation quantification->validation logical_relationship cluster_extraction Extraction cluster_cleanup Cleanup cluster_determination Determination This compound This compound Residue in Matrix solvent_extraction Solvent Extraction (e.g., Acetonitrile) This compound->solvent_extraction dSPE dSPE (QuEChERS) solvent_extraction->dSPE Option A SPE_cartridge SPE Cartridge solvent_extraction->SPE_cartridge Option B LC_MSMS LC-MS/MS dSPE->LC_MSMS GC_selective_detector GC with Selective Detector (NPD, FPD, MS) dSPE->GC_selective_detector SPE_cartridge->LC_MSMS SPE_cartridge->GC_selective_detector result Quantitative Result LC_MSMS->result GC_selective_detector->result

References

A Researcher's Guide to the Confirmation of Phoxim Residues Using GC/MS Selected Ion Monitoring (SIM)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate confirmation of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM) for the confirmation of phoxim, an organophosphate insecticide. We will delve into the performance of GC/MS-SIM, compare it with alternative methods, and provide the necessary experimental details to replicate these findings.

Performance Comparison: GC/MS-SIM vs. LC/ESI-MS/MS

The choice of analytical technique for this compound residue analysis depends on various factors, including the matrix, required sensitivity, and the desired level of confirmation. Below is a comparison of a validated GC/MS-SIM method with a liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS) approach.

ParameterGC/MS (SIM) in Agricultural Products[1]LC/ESI-MS/MS in Animal Tissue[2]
Limit of Detection (LOD) Not explicitly stated, but confirmation was possible at 0.05-0.2 ppm spiking levels.0.0014–0.0017 mg/kg
Limit of Quantitation (LOQ) Not explicitly stated.0.0048–0.0055 mg/kg
Recovery 79.4–95.0%68.2–106.9%
Matrix 6 kinds of agricultural products (e.g., grains)Cattle and pig tissue
Linearity (r²) Not explicitly stated.> 0.995
Precision (RSD%) Not explicitly stated.< 11.2%

Key Insights:

  • The LC/ESI-MS/MS method demonstrates superior sensitivity with lower limits of detection and quantitation compared to the reported capabilities of the GC/MS-SIM method.[2]

  • Both methods provide acceptable recovery rates, indicating their effectiveness in extracting this compound from their respective matrices.[1][2]

  • GC/MS-SIM is a well-established and reliable technique for the confirmation of this compound in agricultural products.

  • LC/ESI-MS/MS offers a highly sensitive alternative, particularly for complex animal-derived matrices.

Advancing Confirmation: SIM vs. Multiple Reaction Monitoring (MRM)

While Selected Ion Monitoring (SIM) enhances selectivity compared to traditional GC detectors, complex matrices can still present challenges with potential interferences. For more demanding applications, tandem mass spectrometry (MS/MS) utilizing Multiple Reaction Monitoring (MRM) offers a significant leap in selectivity and sensitivity.

  • SIM: Monitors specific ions characteristic of the target analyte. It is suitable for screening and confirmation in relatively clean matrices.

  • MRM: A precursor ion specific to the analyte is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and matrix interference, making it ideal for complex samples.

For routine monitoring and confirmation of this compound residues, the combination of QuEChERS extraction with GC-MS/MS in MRM mode is often the preferred approach for its robustness and high selectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental procedures for the GC/MS-SIM and LC/ESI-MS/MS methods.

GC/MS-SIM Method for this compound in Agricultural Products

1. Sample Preparation:

  • Extraction: this compound is extracted from agricultural products using acetone.

  • Liquid-Liquid Partitioning: The acetone extract is diluted with a saturated NaCl solution and then re-extracted with ethyl acetate.

  • Defatting (for grains): An acetonitrile-n-hexane partitioning step is employed to remove fats.

  • Cleanup: If interfering peaks are present, the extract is cleaned up using a Sep-pak® Silica cartridge column.

2. GC/MS Parameters:

  • Gas Chromatograph: Equipped with a flame photometric detector (FPD) for initial analysis and a mass spectrometer for confirmation.

  • Injection Port Temperature: 150–190°C (this compound is noted to be unstable at higher temperatures).

  • Column Temperature: 150°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Confirmation: Based on the retention time and the relative abundance ratios of fragment ions.

LC/ESI-MS/MS Method for this compound in Animal Tissue

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): this compound is extracted from cattle and pig tissue using a silica cartridge with acetonitrile.

2. LC/MS/MS Parameters:

  • Liquid Chromatograph: Coupled with an electrospray ionization (ESI) tandem mass spectrometer.

  • Column: C18 column (50 x 2.0 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: ESI-MS/MS.

Visualizing the Workflow and Confirmation Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic behind the confirmation of this compound residues.

Experimental Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Confirmation Sample Homogenization Sample Homogenization Extraction (e.g., Acetone or Acetonitrile) Extraction (e.g., Acetone or Acetonitrile) Sample Homogenization->Extraction (e.g., Acetone or Acetonitrile) Cleanup (e.g., LLE, SPE, dSPE) Cleanup (e.g., LLE, SPE, dSPE) Extraction (e.g., Acetone or Acetonitrile)->Cleanup (e.g., LLE, SPE, dSPE) GC/MS or LC/MS/MS GC/MS or LC/MS/MS Cleanup (e.g., LLE, SPE, dSPE)->GC/MS or LC/MS/MS Data Acquisition (SIM or MRM) Data Acquisition (SIM or MRM) GC/MS or LC/MS/MS->Data Acquisition (SIM or MRM) Peak Identification & Integration Peak Identification & Integration Data Acquisition (SIM or MRM)->Peak Identification & Integration Confirmation Criteria Check Confirmation Criteria Check Peak Identification & Integration->Confirmation Criteria Check Quantification Quantification Confirmation Criteria Check->Quantification Criteria Met Further Investigation Further Investigation Confirmation Criteria Check->Further Investigation Criteria Not Met

Caption: Workflow for this compound Analysis

Logical Flow for this compound Confirmation by GC/MS-SIM Start Start Inject Sample Extract Inject Sample Extract Start->Inject Sample Extract Peak at Expected Retention Time? Peak at Expected Retention Time? Inject Sample Extract->Peak at Expected Retention Time? Monitor Characteristic Ions (SIM) Monitor Characteristic Ions (SIM) Peak at Expected Retention Time?->Monitor Characteristic Ions (SIM) Yes This compound Not Confirmed This compound Not Confirmed Peak at Expected Retention Time?->this compound Not Confirmed No Ion Ratios Match Standard? Ion Ratios Match Standard? Monitor Characteristic Ions (SIM)->Ion Ratios Match Standard? This compound Confirmed This compound Confirmed Ion Ratios Match Standard?->this compound Confirmed Yes Ion Ratios Match Standard?->this compound Not Confirmed No

Caption: this compound Confirmation Logic

References

A Comparative Analysis of Phoxim and Deltamethrin Insecticides: Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the organophosphate insecticide phoxim and the pyrethroid insecticide deltamethrin, focusing on their efficacy and toxicity. The information presented is supported by experimental data to assist researchers in making informed decisions for their pest control and drug development programs.

Executive Summary

This compound, an organophosphate, and deltamethrin, a synthetic pyrethroid, are both broad-spectrum insecticides effective against a wide range of pests. Their primary mechanisms of action differ significantly, leading to variations in their efficacy against specific targets and their toxicological profiles. This compound acts by inhibiting the enzyme acetylcholinesterase in the nervous system, causing a toxic accumulation of the neurotransmitter acetylcholine.[1] In contrast, deltamethrin targets the voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent paralysis. This fundamental difference in their modes of action influences their selective toxicity to insects versus mammals and the development of resistance in pest populations.

Efficacy Comparison

The relative efficacy of this compound and deltamethrin can vary depending on the target pest species and life stage.

A comparative study on the brown dog tick, Rhipicephalus sanguineus, revealed that this compound was more effective against adult ticks, while deltamethrin showed higher efficacy against the nymphal and larval stages.[1][2] Both insecticides demonstrated a significant and comparable inhibitory effect on egg hatchability.[2] Another study on the tropical bed bug, Cimex hemipterus, found that this compound exhibited greater lethality compared to deltamethrin, with a lower lethal concentration required to achieve the same effect.

Quantitative Efficacy Data
Target PestInsecticideMetricValueReference
Cimex hemipterus (Bed Bug)This compoundLC500.148 ppm
DeltamethrinLC500.551 ppm
Ornithonyssus sylviarum (Northern Fowl Mite)This compoundLC50420 ppm
Deltamethrin-Negligible mortality at 1000 ppm
Rhipicephalus sanguineus (Adult)This compoundEfficacy %Significantly higher than deltamethrin[2]
Rhipicephalus sanguineus (Nymph & Larva)DeltamethrinEfficacy %Higher than this compound

Toxicity Profile

The toxicity of this compound and deltamethrin has been evaluated in various animal models. The data indicates differences in their acute toxicity levels and their effects on different organ systems.

Acute Toxicity Data
SpeciesInsecticideRouteLD50/LC50Reference
RatThis compoundOral1660 mg/kg
RatDeltamethrinOral17.37 mg/kg
Zebrafish (Danio rerio) - EmbryoThis compound-0.24 - 3.39 µM (96h LC50)
Zebrafish (Danio rerio) - EmbryoDeltamethrin-0.0041 - 2.97 µM (96h LC50)
MouseDeltamethrinOral (in 10% gum-arabic)5.54 g/kg (male), 3.45 g/kg (female)
DogDeltamethrinIntravenous (in glycerol formal)3.44 mg/kg

Mechanisms of Action

The distinct modes of action of this compound and deltamethrin are critical to understanding their selective toxicity and potential for resistance development.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphates, irreversibly inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in paralysis and death of the insect.

Phoxim_Mechanism cluster_synapse Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Binds to NerveImpulse Continuous Nerve Impulse ACh->NerveImpulse Accumulation leads to SynapticCleft Synaptic Cleft Paralysis Paralysis & Death NerveImpulse->Paralysis

Figure 1. Mechanism of action of this compound.
Deltamethrin: Sodium Channel Modulation

Deltamethrin is a Type II pyrethroid that targets the voltage-gated sodium channels of nerve cells. It binds to the open state of these channels, preventing their closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane, repetitive nerve discharges, and eventual paralysis.

Deltamethrin_Mechanism cluster_membrane Nerve Cell Membrane Deltamethrin Deltamethrin NaChannel Voltage-Gated Sodium Channel Deltamethrin->NaChannel Binds to open state & prevents closure Depolarization Prolonged Depolarization NaChannel->Depolarization Persistent Na+ influx causes NaIon Na+ Ions NaIon->NaChannel Influx through NerveMembrane Nerve Membrane RepetitiveDischarge Repetitive Nerve Discharge Depolarization->RepetitiveDischarge Paralysis Paralysis & Death RepetitiveDischarge->Paralysis

Figure 2. Mechanism of action of Deltamethrin.

Experimental Protocols

In Vitro and In Vivo Efficacy against Rhipicephalus sanguineus

Objective: To evaluate and compare the efficacy of this compound and deltamethrin against different life stages of the brown dog tick, Rhipicephalus sanguineus.

In Vitro Study:

  • Tick Collection and Rearing: Engorged female R. sanguineus ticks are collected from infested dogs and incubated at 27-28°C and 85-90% relative humidity to obtain larvae.

  • Adult and Nymph Immersion Test:

    • Homogenous groups of adult and nymph ticks (10 per replicate, 3 replicates per group) are immersed for 5 minutes in solutions of this compound (1 ml/1000 ml) or deltamethrin (1 ml/1000 ml). A control group is immersed in water.

    • After immersion, ticks are placed in clean petri dishes with filter paper and incubated at 28°C and 80% relative humidity.

    • Mortality is assessed at 30 minutes, 1, 2, 3, 6, 12, and 24 hours. Ticks are considered dead if their legs do not respond to a physical stimulus.

  • Egg Hatchability Test:

    • Approximately 200 embryonated eggs are immersed for 5 minutes in 0.5 ml of the test solutions (this compound or deltamethrin at 1 ml/1000 ml) or water (control).

    • The tubes are incubated at 27±2°C and 80±5% relative humidity for 14 days.

    • The hatching rate is evaluated and compared between the groups.

In Vivo Study:

  • Animal Groups: Twenty local dogs are divided into four groups of five:

    • Group 1: Infested and treated with this compound.

    • Group 2: Infested and treated with deltamethrin.

    • Group 3: Infested and untreated (positive control).

    • Group 4: Non-infested and untreated (negative control).

  • Infestation: Dogs in the infested groups are artificially infested with adult R. sanguineus ticks.

  • Treatment: this compound and deltamethrin are applied topically as a wash at the manufacturer's recommended therapeutic dose.

  • Efficacy Assessment: The number of live ticks on each dog is counted at specified intervals post-treatment to determine the percentage of efficacy.

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CollectTicks Collect & Rear Ticks AdultNymphTest Adult & Nymph Immersion Test CollectTicks->AdultNymphTest EggTest Egg Hatchability Test CollectTicks->EggTest Mortality Assess Mortality AdultNymphTest->Mortality HatchingRate Evaluate Hatching Rate EggTest->HatchingRate end End Mortality->end HatchingRate->end GroupAnimals Group & Acclimatize Dogs Infest Artificially Infest Dogs GroupAnimals->Infest Treat Topical Treatment Infest->Treat CountTicks Count Live Ticks Treat->CountTicks CountTicks->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Figure 3. Experimental workflow for efficacy testing.
Acute Toxicity Study in Rats

Objective: To determine and compare the acute oral toxicity (LD50) of this compound and deltamethrin in rats.

  • Animals: Healthy adult Wistar albino rats (males, weighing approximately 150g) are used. The animals are housed in metal cages at a controlled temperature (25±2°C) and provided with standard feed and water ad libitum.

  • Grouping and Dosing:

    • Rats are divided into multiple groups for each insecticide, with a control group receiving only the vehicle (e.g., water).

    • For deltamethrin, dose groups could be, for example, 6.25, 12.5, 25, and 50 mg/kg body weight.

    • For this compound, due to its lower acute toxicity, higher dose ranges would be used.

    • The insecticides are administered orally.

  • Observation: The animals are observed for signs of toxicity and mortality over a specified period (e.g., 3 days).

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals in a group die, is calculated using appropriate statistical methods.

Combined Toxicity Study in Zebrafish Embryos

Objective: To assess the combined toxic impacts of this compound and deltamethrin on the embryo-larval stage of zebrafish (Danio rerio).

  • Zebrafish Maintenance and Embryo Collection: Adult zebrafish are maintained in a flow-through system. Embryos are collected within 30 minutes of spawning and viable embryos are selected for the study.

  • Toxicity Testing:

    • The acute toxicities of the individual insecticides are first determined to establish the 96-hour LC50 values for different life stages (embryonic, larval, juvenile, and adult).

    • For the combined toxicity test, zebrafish embryos (at 3 hours post-fertilization) are exposed to mixtures of this compound and deltamethrin at various concentrations based on their individual LC50 values.

    • Exposure solutions are renewed every 12 hours.

  • Endpoint Assessment:

    • Mortality is assessed after 96 hours of exposure.

    • Sub-lethal endpoints such as hatching rate, heart rate, and morphological abnormalities are also evaluated.

    • Biochemical and molecular parameters, including the activity of antioxidant enzymes and the expression of genes related to oxidative stress, apoptosis, and the endocrine system, are analyzed.

  • Data Analysis: The combined toxicity is evaluated to determine if the effects are synergistic, additive, or antagonistic.

Conclusion

Both this compound and deltamethrin are potent insecticides with distinct advantages and disadvantages depending on the target pest and application scenario. This compound demonstrates superior efficacy against certain adult insects, such as the brown dog tick and bed bugs, while deltamethrin can be more effective against larval and nymphal stages. From a toxicological perspective, deltamethrin exhibits higher acute oral toxicity in rats compared to this compound, although toxicity can be highly dependent on the formulation and route of administration. The differing mechanisms of action suggest that these insecticides could be used in rotation or in carefully considered integrated pest management programs to mitigate the development of resistance. Further research into the sublethal effects and the impact of combined exposures on non-target organisms is warranted to fully understand the environmental and health implications of their use.

References

Phoxim in Focus: A Comparative Analysis with Other Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, toxicity, and environmental impact of phoxim relative to other common organophosphate insecticides: chlorpyrifos, malathion, parathion, and diazinon.

Organophosphate (OP) pesticides constitute a major class of insecticides widely used in agriculture and public health to control a broad spectrum of pests. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This guide provides a detailed comparative analysis of this compound and four other commonly used organophosphates: chlorpyrifos, malathion, parathion, and diazinon. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and safety profiles of these compounds.

Efficacy: Inhibition of Acetylcholinesterase

The primary measure of efficacy for organophosphate pesticides is their ability to inhibit acetylcholinesterase. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the pesticide required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

PesticideEnzyme SourceIC50 (M)Reference
This compound (P=O analogue) Mouse Brain6.0 x 10⁻⁸[1]
Bovine Erythrocyte2.2 x 10⁻⁷[1]
Chlorpyrifos-oxon Rat Brain (adult)1.0 x 10⁻⁸[2]
Human Recombinant AChE1.5 x 10⁻⁶[3]
Malathion Bovine Erythrocytes3.2 x 10⁻⁵[4]
Malaoxon Bovine Erythrocytes4.7 x 10⁻⁷
Parathion Human1.1 x 10⁻⁷
Male Rats1.4 x 10⁻⁷
Female Rats1.8 x 10⁻⁷
Mice1.3 x 10⁻⁷
Diazinon Not Specified2.4 x 10⁻⁵
Diazoxon Not Specified5.0 x 10⁻⁸

Note: Many organothiophosphate pesticides (containing a P=S bond), such as this compound, chlorpyrifos, malathion, parathion, and diazinon, are metabolically activated in organisms to their oxygen analogues (oxons), which are the primary inhibitors of acetylcholinesterase. The IC50 values for the oxon forms are therefore a more direct measure of their inhibitory potency.

Acute Toxicity Profile

The acute toxicity of these pesticides is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. LD50 values are expressed in milligrams of substance per kilogram of body weight (mg/kg).

Oral LD50 (Rat)
PesticideMale (mg/kg)Female (mg/kg)Reference
This compound >2000>2000
Chlorpyrifos 125115
Malathion 11200-
Parathion 133.6
Diazinon 300-400-
Dermal LD50 (Rat)
PesticideMale (mg/kg)Female (mg/kg)Reference
This compound >5000>5000
Chlorpyrifos >2000>2000
Malathion >4000-
Parathion 216.8
Diazinon 900455

Environmental Fate and Persistence

The environmental impact of pesticides is largely determined by their persistence and mobility in various environmental compartments. A key parameter for assessing persistence is the half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade.

Soil Half-life
PesticideHalf-life (days)Soil ConditionsReference
This compound ~14Field soil
Chlorpyrifos 11 - 140Varies with soil acidity
Malathion < 7General
Parathion Slower than on foliageGeneral
Diazinon 10 - 200General
Water Half-life
PesticideHalf-life (days)Water ConditionsReference
This compound --
Chlorpyrifos 29 - 74pH 7, 25°C
Malathion ~6General
Parathion 130pH 7, 20°C
Diazinon 70 - 840Surface water

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of action for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

AChE_Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by Organophosphate OP Organophosphate Pesticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Accumulates & Overstimulates Synaptic_Cleft Synaptic Cleft Neurotoxicity Neurotoxicity Receptors->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Workflow for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a crucial in vitro assay to quantify the potency of an acetylcholinesterase inhibitor. The following diagram illustrates a typical workflow for this experiment.

IC50_Workflow start Start prepare_reagents Prepare Reagents (AChE, Substrate, Inhibitor) start->prepare_reagents serial_dilution Prepare Serial Dilutions of Inhibitor prepare_reagents->serial_dilution assay_setup Set up Assay Plate (Enzyme, Buffer, Inhibitor) serial_dilution->assay_setup initiate_reaction Initiate Reaction (Add Substrate) assay_setup->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate % Inhibition) measure_activity->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for Determining IC50 of an AChE Inhibitor.

Experimental Protocols

Determination of Acute Oral LD50 in Rats

A standardized protocol for determining the acute oral LD50 is crucial for comparing the toxicity of different compounds. The following is a generalized methodology based on established guidelines.

  • Test Animals: Healthy, young adult albino rats (specific strain, e.g., Wistar or Sprague-Dawley) of a single sex or both sexes are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Dose Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A range of dose levels is prepared.

  • Administration: Animals are fasted overnight before dosing. The test substance is administered by gavage using a stomach tube. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.

  • Data Analysis: The LD50 value and its 95% confidence limits are calculated using a recognized statistical method (e.g., probit analysis).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the activity of acetylcholinesterase and the inhibitory potency of compounds.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Acetylcholinesterase (AChE) enzyme solution

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

    • Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCI) to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Pesticide Residue Analysis in Food Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

  • Sample Homogenization: A representative sample of the food commodity (e.g., fruit, vegetable) is homogenized to ensure uniformity.

  • Extraction:

    • A known weight of the homogenized sample is placed in a centrifuge tube.

    • Acetonitrile is added as the extraction solvent.

    • A salt mixture (typically magnesium sulfate and sodium chloride) is added to induce phase separation and aid in the extraction of pesticides into the acetonitrile layer.

    • The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile extract (supernatant) is transferred to a new centrifuge tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and other interfering substances, and magnesium sulfate to remove excess water).

    • The tube is vortexed and then centrifuged.

  • Analysis: The final cleaned-up extract is analyzed by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the pesticide residues.

This comprehensive guide provides a comparative framework for evaluating this compound in the context of other organophosphate pesticides. The data and protocols presented here can serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. It is important to note that the toxicity and environmental fate of these compounds can be influenced by a variety of factors, including the specific formulation, environmental conditions, and the species being studied. Therefore, a thorough evaluation of all available data is essential for a complete risk assessment.

References

Validating QuEChERS for Phoxim Analysis in Diverse Soil Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] Its simplicity, speed, and low solvent consumption make it an attractive alternative to traditional extraction methods like Soxhlet and solid-liquid extraction (SLE).[3][4] This guide provides a comparative overview of the QuEChERS method for the analysis of the organophosphorus insecticide phoxim in diverse soil types, supported by experimental data and detailed protocols.

Performance Comparison of Extraction Methods

The efficiency of any pesticide residue analysis is heavily dependent on the chosen extraction method. The QuEChERS method has consistently demonstrated superior or comparable performance to traditional methods for a wide range of pesticides in soil.

A comparative study evaluating QuEChERS, traditional SLE, and Soxhlet extraction for multiclass pesticide analysis in soil revealed that the QuEChERS method provided the highest recoveries for most of the tested pesticides, ranging from 54% to 103%.[3] In contrast, SLE and Soxhlet extraction yielded recoveries of 40-91% and 12-92%, respectively. Furthermore, the QuEChERS method exhibited good repeatability, with relative standard deviations (RSDs) generally below 19%.

While specific data for this compound was not detailed in these broad comparisons, the results for other organophosphorus pesticides like fenitrothion and diazinon showed that QuEChERS provided recoveries above 70%, indicating its suitability for this class of compounds.

Table 1: Comparison of Extraction Method Performance for Pesticide Analysis in Soil

ParameterQuEChERSTraditional SLESoxhlet Extraction
Recovery (%) 54 - 10340 - 9112 - 92
RSD (%) 1 - 141 - 182 - 19
LODs Generally lower than SLE-Lower than QuEChERS for some compounds

Source: Data compiled from multiple studies comparing pesticide extraction methods in soil.

The QuEChERS Workflow for this compound Analysis

The general workflow for the QuEChERS method involves two main stages: extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Soil_Sample 1. Weigh Soil Sample Add_Water 2. Add Water (for dry soil) Soil_Sample->Add_Water Hydration Add_ACN 3. Add Acetonitrile Add_Water->Add_ACN Shake_Extract 4. Shake to Extract Add_ACN->Shake_Extract Add_Salts 5. Add QuEChERS Salts Shake_Extract->Add_Salts Shake_Partition 6. Shake for Phase Separation Add_Salts->Shake_Partition Centrifuge1 7. Centrifuge Shake_Partition->Centrifuge1 Supernatant 8. Take Aliquot of Supernatant Centrifuge1->Supernatant Add_dSPE 9. Add d-SPE Sorbents Supernatant->Add_dSPE Vortex 10. Vortex Add_dSPE->Vortex Centrifuge2 11. Centrifuge Vortex->Centrifuge2 Final_Extract 12. Collect Final Extract Centrifuge2->Final_Extract Analysis 13. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow of the QuEChERS method for this compound analysis in soil.

Experimental Protocols

A validated QuEChERS-based method for the analysis of multiple pesticide residues, including organophosphates, in various soil types provides a robust starting point for this compound analysis. The following protocol is a synthesis of established methods.

Sample Preparation and Extraction
  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soils, add a specific volume of water to achieve a total water content that facilitates extraction and let it hydrate.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the appropriate QuEChERS salt packet. A common composition for the original unbuffered method is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Buffered versions, such as the AOAC (with acetate buffer) or EN 15662 (with citrate buffer), can also be used to protect pH-sensitive pesticides.

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for soil analysis includes 150 mg of anhydrous MgSO₄ (to remove residual water) and 50 mg of primary secondary amine (PSA) (to remove organic acids, fatty acids, and sugars). For soils with high pigment content, graphitized carbon black (GCB) can be added, but it may also retain planar pesticides. C18 is used to remove non-polar interferences.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

Instrumental Analysis
  • Transfer the final extract into an autosampler vial for analysis.

  • This compound is amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is a common technique for organophosphate analysis.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program Initial 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Influence of Soil Properties

The physicochemical properties of soil, such as organic matter content, pH, and texture, can significantly influence the extraction efficiency of the QuEChERS method. For instance, soils with high organic matter content may require modifications to the d-SPE cleanup step to minimize matrix effects. The performance of the method should ideally be validated across a range of soil types that are relevant to the intended application. Studies have been conducted on various soil classifications, including luvisols, anthrosols, gleysols, and phaeozems, to assess the applicability of QuEChERS methods.

Conclusion

The QuEChERS method offers a rapid, efficient, and cost-effective approach for the analysis of this compound in diverse soil types. Its performance, particularly in terms of recovery and repeatability, is often superior to traditional extraction techniques. However, for optimal results, it is crucial to validate the method for the specific soil matrices under investigation and to optimize the extraction and cleanup conditions accordingly. The use of matrix-matched calibration is also recommended to compensate for any potential matrix effects and ensure accurate quantification of this compound residues.

References

Inter-Laboratory Validation of Phoxim Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of inter-laboratory validation outcomes for the analysis of phoxim residues, an organophosphate insecticide, in various matrices. The data presented is drawn from European Union Proficiency Tests (EUPTs), which are instrumental in assessing the analytical performance and comparability of laboratories across the EU.

This document summarizes quantitative data from these proficiency tests in structured tables, details the experimental protocols employed, and visualizes the validation workflow, offering a critical resource for laboratories seeking to validate their own methods for this compound residue analysis.

Comparative Performance of Laboratories in this compound Analysis

The following table summarizes the performance of participating laboratories in the analysis of this compound from a European Union Proficiency Test (EUPT) conducted on animal feed (fish feed). The data includes the assigned value (the consensus "true" concentration), and the distribution of results from the participating laboratories, highlighting the method's reproducibility.

Table 1: Inter-Laboratory Performance for this compound Residue Analysis in Fish Feed

ParameterValue
MatrixFish Feed (CPK-15, medium fat)
Assigned Value (mg/kg)0.05
Number of Participating Laboratories5-6
Mean Recovery (%)97
Repeatability (RSDr, %)13
Reproducibility (RSDR, %) Not explicitly stated in the report, but can be inferred from the distribution of results

Source: EURL-CF Validation Report 26[1]

Experimental Protocols

The methods employed in the European Union Proficiency Tests for pesticide residues, including this compound, generally follow a standardized approach to ensure comparability of results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly utilized sample preparation procedure.

Sample Preparation: Modified QuEChERS for High-Fat Matrices

A modified QuEChERS method is often employed for complex matrices like fish feed to handle the high fat content.

  • Sample Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and mix.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components like fatty acids and pigments.

    • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is the final extract. An aliquot is typically transferred to an autosampler vial for analysis. For LC-MS/MS analysis, the extract is often acidified (e.g., with formic acid) to improve the ionization of target analytes.

Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the sensitive and selective determination of pesticide residues.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate or formic acid to enhance ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Inter-Laboratory Validation Workflow

The process of an inter-laboratory validation study, such as a proficiency test, follows a structured workflow to ensure the objective assessment of method performance across different laboratories.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Test Material Preparation (Spiking of this compound) B Homogeneity and Stability Testing A->B C Distribution of Test Material to Laboratories B->C D Analysis of this compound by Participating Labs C->D E Submission of Analytical Results D->E F Statistical Analysis of Results E->F G Calculation of Performance Metrics (z-scores, RSDr, RSDR) F->G H Issuance of Final Report G->H I Overall Assessment of Method Performance H->I

Caption: Workflow of an inter-laboratory validation study for this compound residue analysis.

This guide demonstrates that while methods for this compound residue analysis can achieve good performance within a single laboratory, inter-laboratory studies are crucial for assessing the overall robustness and reproducibility of these methods. The data from proficiency tests provides a valuable benchmark for laboratories to evaluate their own performance and ensure the reliability of their results in a broader context.

References

Environmental Persistence: A Comparative Analysis of Phoxim and Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

The environmental fate of agricultural insecticides is a critical area of research, with direct implications for ecosystem health and the development of sustainable pest management strategies. This guide provides a comparative analysis of the environmental persistence of phoxim, an organophosphate insecticide, and pyrethroids, a major class of synthetic insecticides. The persistence of these compounds in soil and aquatic environments is evaluated based on their degradation half-lives, supported by experimental data from various studies.

Quantitative Comparison of Environmental Persistence

The persistence of an insecticide in the environment is commonly expressed as its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the half-life data for this compound and a range of pyrethroid insecticides in soil and water/sediment systems. It is important to note that degradation rates are influenced by a variety of environmental factors, including soil type, organic matter content, temperature, pH, and microbial activity. Therefore, the presented values should be considered within the context of the specific experimental conditions under which they were determined.

Table 1: Environmental Half-life of this compound

Environmental CompartmentConditionsHalf-life (days)Reference
Soil
Sandy loam soil (0.8% organic matter, pH 6.5), Laboratory~1[1]
Clay loam soil (12.7% organic matter, pH 5.6), Laboratory~11[1]
Sandy loam soil (5.85% organic matter, pH 5.7), Laboratory~9[1]
Loamy sand (0.89% C), Greenhouse~56[1]
Light humus soil (3.2% C, pH 5.2), Field~14[1]
Loamy sand (3.8% C, pH 6.1), Field~14
Water
River water, Laboratory (influenced by pH, temp, UV)Degradation accelerated by increased pH, temperature, and UV irradiation

Table 2: Environmental Half-life of Pyrethroid Insecticides

InsecticideEnvironmental CompartmentConditionsHalf-life (days)Reference
Bifenthrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Cypermethrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
ζ-Cypermethrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Cyfluthrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
β-Cyfluthrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Deltamethrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Esfenvalerate Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Fenpropathrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
γ-Cyhalothrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
λ-Cyhalothrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
Permethrin Sediment/WaterAerobic, 25°C, Dark2.9 - >200 (median 18)
Sediment/WaterAnaerobic, 25°C, Dark20 - >200 (median 70)
SoilField42
SoilGeneral11 - 113 (approx. 40)
Water column0.8 - 1.1
Sediment>365

Experimental Protocols for Assessing Environmental Persistence

The determination of insecticide persistence in environmental matrices typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental protocol for determining the aerobic and anaerobic transformation of pesticides in soil and aquatic systems.

1. Test System Preparation:

  • Soil Studies (based on OECD Guideline 307):

    • Representative soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

    • The soil is typically sieved (<2 mm) and pre-incubated at the test temperature and moisture content for a period to allow microbial activity to stabilize.

    • The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.

  • Water/Sediment Studies (based on OECD Guideline 308):

    • Sediment and water are collected from a natural source and characterized.

    • The test systems (e.g., flasks or microcosms) are set up with a layer of sediment and an overlying water phase.

    • The systems are allowed to equilibrate before the application of the test substance to the water surface.

2. Incubation Conditions:

  • Aerobic Conditions: The test systems are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of air is passed through the system to maintain aerobic conditions. Volatile degradation products can be trapped in solutions like ethylene glycol and potassium hydroxide.

  • Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, the air supply is replaced with an inert gas (e.g., nitrogen) to create anaerobic conditions. The redox potential is monitored to ensure anaerobicity.

3. Sampling and Analysis:

  • At predetermined time intervals, replicate samples of soil or water/sediment are taken for analysis.

  • The parent insecticide and its degradation products are extracted from the samples using appropriate solvents.

  • The extracts are analyzed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification and quantification.

  • For radiolabelled studies, the distribution of radioactivity between the extractable fraction, non-extractable residues (bound residues), and volatile traps is determined.

4. Data Analysis:

  • The concentration of the parent insecticide is plotted against time.

  • The degradation kinetics are determined, often assuming first-order kinetics.

  • The half-life (DT₅₀) and the time for 90% degradation (DT₉₀) are calculated from the degradation curve.

Visualization of Experimental and Logical Relationships

To better understand the processes involved in assessing and comparing the environmental persistence of these insecticides, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_analysis 3. Analysis cluster_data 4. Data Interpretation soil_prep Soil/Sediment & Water Collection and Characterization aerobic Aerobic Incubation soil_prep->aerobic anaerobic Anaerobic Incubation soil_prep->anaerobic chem_prep Test Chemical Preparation (e.g., ¹⁴C-labeled) chem_prep->aerobic chem_prep->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction instrumental GC/HPLC-MS Analysis extraction->instrumental kinetics Degradation Kinetics (e.g., First-order) instrumental->kinetics half_life Half-life (DT₅₀) Calculation kinetics->half_life

Caption: Experimental workflow for determining insecticide persistence.

degradation_pathways cluster_this compound This compound (Organophosphate) cluster_pyrethroids Pyrethroids This compound This compound degradation Environmental Degradation Processes This compound->degradation phoxim_metabolites Metabolites (e.g., α-hydroxy-imino-phenylacetonitrile, benzoic acid) mineralization Mineralization (CO₂, H₂O, etc.) phoxim_metabolites->mineralization pyrethroids Pyrethroid pyrethroids->degradation pyrethroid_metabolites Metabolites (e.g., 3-phenoxybenzoic acid) pyrethroid_metabolites->mineralization photolysis Photolysis (Sunlight) degradation->photolysis hydrolysis Hydrolysis (Water) degradation->hydrolysis biodegradation Biodegradation (Microorganisms) degradation->biodegradation photolysis->phoxim_metabolites photolysis->pyrethroid_metabolites hydrolysis->phoxim_metabolites hydrolysis->pyrethroid_metabolites biodegradation->phoxim_metabolites biodegradation->pyrethroid_metabolites

Caption: Environmental degradation pathways of this compound and pyrethroids.

Concluding Remarks

The environmental persistence of this compound and pyrethroid insecticides is highly variable and dependent on the specific compound and environmental conditions. This compound, an organophosphate, generally exhibits a shorter half-life in soil compared to many pyrethroids, particularly under conditions favorable for microbial degradation. However, its persistence can increase in soils with high organic matter content.

Pyrethroids, as a class, display a wide range of persistence. While some can degrade relatively quickly, others, such as permethrin, can persist for extended periods, especially when adsorbed to sediment. The data indicates that under anaerobic conditions, the persistence of many pyrethroids is significantly increased.

The primary degradation pathways for both this compound and pyrethroids include photodegradation, hydrolysis, and microbial degradation. These processes break down the parent compounds into various metabolites, which may themselves have different levels of persistence and toxicity. Ultimately, these metabolites can be further broken down into simpler molecules through mineralization.

This comparative guide highlights the importance of considering the specific environmental context when evaluating the persistence of insecticides. For researchers and drug development professionals, understanding these differences is crucial for developing and selecting pest control agents with more favorable environmental profiles.

References

Phoxim's Footprint: A Comparative Guide to Cross-Reactivity in Cholinesterase-Based Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of organophosphate pesticides, such as phoxim, in agriculture necessitates robust and selective detection methods to ensure environmental and food safety. Cholinesterase-based biosensors have emerged as a rapid and sensitive platform for this purpose. However, the cross-reactivity of these biosensors to various organophosphates is a critical parameter that influences their specificity and reliability. This guide provides an objective comparison of this compound's performance in cholinesterase-based biosensors, supported by experimental data, to aid researchers in the development and application of these analytical tools.

Data Presentation: A Comparative Analysis of Organophosphate Inhibition

The inhibitory effect of various organophosphate pesticides on acetylcholinesterase (AChE) is a key determinant of a biosensor's response. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While a direct comparative study on a single biosensor platform is ideal, the following table summarizes IC50 values and detection limits for this compound and other common organophosphates from various studies. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions, biosensor fabrication, and enzyme sources.

PesticideIC50Biosensor Type/Enzyme SourceLimit of Detection (LOD)Reference
This compound 2.06 μg/mLColorimetric biosensor array with AChE and choline oxidase-[1]
Chlorpyrifos-Amperometric, AChE immobilized on montmorillonite/gold nanoparticles0.001 ng/mL[2]
Chlorpyrifos0.14 ppbFluorescent biosensor with AChE and carbon dots-graphene oxide-[3]
Parathion-Potentiometric, AChE immobilized on cellulose acetate and glutaraldehyde membrane-[3]
Malathion71.2 µMNot specified (in vitro assay)-[4]
Malathion-Amperometric AChE-biosensor with conjugated polymer and Ag-rGO-NH2 nanocomposite0.032 μg/L
Diazinon-Potentiometric biosensor with AChE on a gold electrode10⁻⁷ mg/L
Trichlorfon-Amperometric AChE-biosensor with conjugated polymer and Ag-rGO-NH2 nanocomposite0.001 μg/L

Note: The table highlights the variability in reported inhibitory concentrations and detection limits, underscoring the influence of the biosensor's design and the specific experimental protocol.

Signaling Pathway of Acetylcholinesterase Inhibition

Organophosphate pesticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition disrupts the normal functioning of the nervous system. The following diagram illustrates the enzymatic reaction and its inhibition.

sub Acetylcholine (Substrate) enz Acetylcholinesterase (AChE) sub->enz Binds to active site prod1 Choline enz->prod1 Hydrolyzes prod2 Acetate enz->prod2 inhibited_enz Inhibited AChE inhibitor This compound (Organophosphate) inhibitor->enz Irreversibly binds to serine in active site

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols: Assessing Cross-Reactivity

A standardized protocol is crucial for the objective comparison of the cross-reactivity of different pesticides on a cholinesterase-based biosensor. The following is a generalized methodology for an electrochemical biosensor.

1. Preparation of the Acetylcholinesterase (AChE) Biosensor:

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • Nanocomposite Modification (Optional but common): A dispersion of a nanocomposite material (e.g., gold nanoparticles and polypyrrole nanowires) is drop-casted onto the GCE surface and allowed to dry. This enhances the electrode's conductivity and provides a larger surface area for enzyme immobilization.

  • Enzyme Immobilization: Acetylcholinesterase is immobilized onto the modified electrode surface. Common methods include:

    • Cross-linking: Using a cross-linking agent like glutaraldehyde to form covalent bonds between the enzyme and a support matrix (e.g., chitosan) on the electrode.

    • Entrapment: Physically entrapping the enzyme within a polymer matrix or sol-gel film on the electrode surface.

  • Blocking: The remaining active sites on the electrode surface are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Storage: The prepared biosensor is stored in a phosphate buffer solution (PBS) at 4°C when not in use.

2. Electrochemical Measurements:

  • All electrochemical measurements are performed using a three-electrode system with the AChE biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • The biosensor's response is measured in a PBS solution containing the substrate, acetylthiocholine chloride (ATCl).

3. Cross-Reactivity Study (IC50 Determination):

  • Baseline Measurement: The initial current response of the biosensor is measured in a PBS solution containing a fixed concentration of ATCl. This represents 100% enzyme activity.

  • Incubation with Inhibitor: The biosensor is then incubated in a series of solutions containing different concentrations of the pesticide to be tested (e.g., this compound, chlorpyrifos, parathion, malathion, diazinon) for a fixed period (e.g., 15 minutes).

  • Post-Incubation Measurement: After incubation, the biosensor is rinsed with PBS and its current response is measured again in the ATCl solution.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] * 100 where I₀ is the initial current and I₁ is the current after inhibition.

  • IC50 Determination: The IC50 value, the concentration of the pesticide that causes 50% inhibition of the enzyme activity, is determined by plotting the inhibition percentage against the logarithm of the pesticide concentration and fitting the data to a dose-response curve.

  • Selectivity Assessment: The IC50 values for the different pesticides are compared. A lower IC50 value indicates a higher inhibitory effect and thus a higher sensitivity of the biosensor to that particular pesticide.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the logical steps involved in a typical cross-reactivity study for a cholinesterase-based biosensor.

start Start prep_sensor Prepare AChE Biosensor start->prep_sensor measure_initial Measure Baseline Current (I₀) in Substrate prep_sensor->measure_initial incubate Incubate Biosensor in Pesticide Solution measure_initial->incubate prepare_pesticides Prepare Serial Dilutions of Pesticides prepare_pesticides->incubate measure_inhibited Measure Inhibited Current (I₁) in Substrate incubate->measure_inhibited calculate_inhibition Calculate % Inhibition measure_inhibited->calculate_inhibition plot_curve Plot Inhibition vs. log[Pesticide] calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 compare Compare IC50 Values for Different Pesticides determine_ic50->compare end End compare->end

Workflow for Assessing Pesticide Cross-Reactivity.

Conclusion

The selectivity of cholinesterase-based biosensors is a critical factor for their practical application in detecting specific organophosphate pesticides like this compound. This guide highlights that while these biosensors are highly sensitive, their response can vary significantly depending on the specific organophosphate present. The provided data, though compiled from different sources, indicates that the inhibitory potency of organophosphates on acetylcholinesterase differs, leading to varying degrees of cross-reactivity. For researchers and drug development professionals, understanding these nuances is essential for designing more selective biosensors and for accurately interpreting the results from environmental and food sample analyses. Future research should focus on developing biosensor arrays with enzymes from different sources or with engineered enzymes to improve the discrimination between various organophosphates, including this compound.

References

Microbial Degradation: A Comparative Guide to the Detoxification of Phoxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extensive use of organophosphorus pesticides, such as phoxim, in agriculture has led to significant environmental contamination and potential health risks. Microbial degradation has emerged as a promising, eco-friendly, and cost-effective strategy for the detoxification of these hazardous compounds. This guide provides a comparative analysis of the performance of various microbial strains in the degradation of this compound, supported by experimental data and detailed protocols to aid researchers in this field.

Performance Comparison of this compound-Degrading Microbial Strains

Several bacterial genera have demonstrated the ability to degrade this compound, with strains of Bacillus, Delftia, and Novosphingobium showing notable efficiency. The following tables summarize the quantitative data on the degradation performance of key microbial isolates.

Microbial Strain Initial this compound Concentration (mg/L) Degradation Efficiency (%) Time (h) Optimal Temperature (°C) Optimal pH Reference
Bacillus amyloliquefaciens YP65096.12 ± 0.1948407.20[1][2]
Novosphingobium sp. RL4 (immobilized on SA+ATP)2089.3772287.2[3]
Gut Bacterium D39 (unspecified species)-Significant degradation---[1]
Delftia lacustris PX-1-Effective degradation---[4]

Table 1: Comparison of this compound Degradation Efficiency by Different Microbial Strains.

Microbial Strain Half-life (t½) Experimental Conditions Reference
Novosphingobium sp. RL4 (immobilized on SA+ATP)17.01 h20 mg/L this compound, 28°C, pH 7.2
Mixed soil microorganisms48.2 daysUn-sterilized soil
This compound in soil (general)~2 weeksField experiments

Table 2: Comparison of this compound Degradation Half-life.

This compound Degradation Pathways and Metabolites

The detoxification of this compound by microbial action proceeds through various enzymatic reactions, leading to the formation of less toxic intermediate and final products. The primary degradation pathways involve hydrolysis, oxidation, and dealkylation.

Key Degrading Enzymes:
  • Organophosphorus Hydrolases (OPHs): These enzymes catalyze the hydrolysis of the phosphoester bond in this compound, a crucial first step in its detoxification.

  • Oxidases: These enzymes are involved in the oxidation of this compound.

  • NADPH-Cytochrome P450 Reductase: This enzyme participates in the O-dealkylation of this compound.

Microbial Strain Identified Metabolites Proposed Degradation Pathway Reference
Bacillus amyloliquefaciens YP6O,O-diethylthiophosphoric ester, phoxom, α-cyanobenzylideneaminooxy phosphonic acidHydrolysis, sulfoxidation, and O-dealkylation
Gut Bacterium D39O,O-diethyl hydrogen phosphorothioate, 2-hydroxyimino-2-phenylacetonitrileEnzymatic degradation by PhoD enzyme, followed by metabolism in the tricarboxylic acid cycle
Delftia lacustris PX-12-hydroxyimino-2-phenylacetonitrile (2H2P), benzoateA novel pathway involving a pho gene cluster (phoABC1C2DEFGHI)

Table 3: Degradation Pathways and Metabolites of this compound by Different Bacteria.

Experimental Protocols

Microbial Degradation Assay

This protocol outlines the general procedure for assessing the this compound degradation potential of a microbial isolate in a liquid culture.

a. Inoculum Preparation:

  • Culture the selected bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a sterile mineral salt medium (MSM).

  • Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

b. Degradation Experiment:

  • Prepare flasks containing MSM supplemented with a specific concentration of this compound (e.g., 50 mg/L).

  • Inoculate the flasks with the prepared bacterial suspension.

  • Incubate the flasks under optimal conditions of temperature and shaking.

  • Collect samples at regular time intervals for this compound residue analysis.

c. Sample Preparation for Analysis:

  • Centrifuge the collected samples to separate the bacterial cells.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the organic phase and redissolve the residue in a solvent compatible with the analytical method (e.g., acetonitrile for HPLC).

This compound Residue Analysis by High-Performance Liquid Chromatography (HPLC)

a. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

b. Quantification:

  • Prepare standard solutions of this compound in the mobile phase at different concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the experimental samples by comparing their peak areas with the calibration curve.

Organophosphorus Hydrolase (OPH) Activity Assay

This spectrophotometric assay is based on the hydrolysis of a substrate analog, such as paraoxon, which releases a colored product (p-nitrophenol).

a. Reagents:

  • Phosphate-citrate buffer (pH 8.0).

  • Paraoxon solution (substrate).

  • Bacterial cell lysate or purified enzyme solution.

b. Procedure:

  • Prepare a reaction mixture containing the buffer and the cell lysate/enzyme solution in a microplate well or a cuvette.

  • Initiate the reaction by adding the paraoxon solution.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitrophenol. One unit of OPH activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of paraoxon per minute under the specified conditions.

Visualizations

Phoxim_Degradation_Workflow cluster_prep Inoculum Preparation cluster_exp Degradation Experiment cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in MSM Harvest->Resuspend Inoculate Inoculate with Bacteria Resuspend->Inoculate MSM MSM + this compound MSM->Inoculate Incubate Incubate Inoculate->Incubate Sample Collect Samples Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze HPLC/GC Analysis Extract->Analyze Data Data Interpretation Analyze->Data

Caption: Experimental workflow for evaluating microbial degradation of this compound.

Phoxim_Degradation_Pathway cluster_bacillus Bacillus amyloliquefaciens YP6 cluster_gut Gut Bacterium D39 This compound This compound B_Met1 O,O-diethylthiophosphoric ester This compound->B_Met1 Hydrolysis B_Met2 Phoxom This compound->B_Met2 Sulfoxidation B_Met3 α-cyanobenzylideneaminooxy phosphonic acid This compound->B_Met3 O-dealkylation G_Met1 O,O-diethyl hydrogen phosphorothioate This compound->G_Met1 phoD enzyme G_Met2 2-hydroxyimino-2-phenylacetonitrile This compound->G_Met2 phoD enzyme TCA TCA Cycle G_Met1->TCA G_Met2->TCA

Caption: Comparative degradation pathways of this compound by different bacteria.

References

phoxim residue depletion studies in livestock following treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phoxim residue depletion in livestock with alternative ectoparasiticides, including cypermethin, diazinon, and ivermectin. The information is intended to support research and development in veterinary medicine by offering a consolidated view of residue kinetics, experimental methodologies, and mechanisms of action.

Executive Summary

This compound, an organophosphate insecticide, is widely used to control ectoparasites in cattle, pigs, sheep, and goats. Understanding its residue depletion profile is crucial for ensuring food safety and adhering to regulatory standards. This guide presents quantitative data on this compound residues in various tissues and milk following treatment and compares these with the depletion patterns of other commonly used ectoparasiticides. The alternatives covered are the pyrethroid cypermethrin, the organophosphate diazinon, and the macrocyclic lactone ivermectin. This comparative analysis highlights the differences in residue distribution and persistence among these compounds, providing valuable data for drug development and risk assessment.

Quantitative Residue Depletion Data

The following tables summarize the residue depletion of this compound and its alternatives in various livestock species and tissues over time. Concentrations are expressed in µg/kg.

Table 1: this compound Residue Depletion in Pigs (Fat and Skin) [1]

Time After TreatmentMean Residue Concentration in Fat (µg/kg)Mean Residue Concentration in Skin (µg/kg)
7 days502346
14 days220107
21 days12149
28 days8623
35 days2311

Table 2: this compound Residue Depletion in Sheep (Fat, Muscle, and Kidney) [1][2]

Time After TreatmentHighest Residue in Fat (µg/kg)Residue in Muscle (µg/kg)Residue in Kidney (µg/kg)
7 days27507070
21 days-DetectableDetectable up to 21 days
28 days-Detectable up to 28 days-
30 days700 (dip treatment)--
49 days66--

Table 3: this compound Residue Depletion in Cattle (Milk) [1]

Time After TreatmentResidue Concentration Range in Milk (µg/L)
First milking220 - 420
7 days< 2 (undetectable)

Table 4: Cypermethrin Residue Depletion in Cattle (Tissues and Milk) [3]

Time After DosingMean Residue in Kidney (µg/kg)Mean Residue in Subcutaneous Fat (µg/kg)Mean Residue in Peritoneal Fat (µg/kg)Mean Residue in Muscle (µg/kg)Residue in Milk (µg/kg)
3 days---24-
7 days66260670--
14 days40140330--
1, 3, 7, 10, 15 days (ewes' milk after plunge dipping)----13, 10, 9, 7, 7

Table 5: Diazinon Residue Depletion in Cow and Sheep Milk

Time After TreatmentResidue in Cow Milk (mg/kg) after 0.1% sprayResidue in Sheep Milk (mg/kg) after 0.04% dip
Shortly after treatment0.570.17
~6 days≤ 0.02-
15 days-< 0.01

Table 6: Ivermectin Residue Depletion in Cattle

Time After DosingResidue in LiverResidue in FatResidue in MuscleResidue in Kidney
Up to 21 days--Below LOQBelow LOQ
Up to 49 daysBelow LOQ---
Up to 60 daysStill found in some samplesStill found in some samples--

Experimental Protocols

This compound Residue Depletion Study in Sheep
  • Objective: To determine the depletion of this compound residues in various tissues of sheep following dipping.

  • Animals: 10 male and 10 female Suffolk sheep, approximately 15 months old, with a bodyweight of 40.5 to 51 kg. The sheep were sheared 4 weeks before treatment.

  • Treatment: Animals were dipped in an aqueous solution with a nominal this compound concentration of 500 mg per liter.

  • Sample Collection: Groups of 2 males and 2 females were slaughtered at 7, 21, 28, 35, and 49 days after dipping. Samples of liver, kidney, muscle (from fore and hind quarters), and fat (subcutaneous, omental, and perirenal) were collected.

  • Analytical Method: this compound concentrations were determined using a validated HPLC-UV technique. The limits of quantification were 200 µg/kg for fat and 25 µg/kg for all other tissues.

Cypermethrin Residue Depletion Study in Cattle
  • Objective: To determine the magnitude of cypermethrin and its acid metabolite residues in milk and tissues of dairy bovines.

  • Animals: Dairy cattle.

  • Treatment: Daily oral administration of cypermethrin for 28 consecutive days at dose levels of 5, 15, and 50 ppm in the diet. Additionally, two registered insect repellent eartags containing cypermethrin were fixed to each animal.

  • Sample Collection: Milk, cream, kidney, liver, pectoral muscle, adductor muscle, peritoneal fat, and subcutaneous fat samples were collected. A recovery period followed the withdrawal of the test substance to measure the residue decline rate.

  • Analytical Method: Gas-liquid chromatography (GLC) was used to determine cypermethrin residues.

Ivermectin Residue Depletion Study in Cattle
  • Objective: To determine the depletion of ivermectin residues in the edible tissues of cattle.

  • Animals: Cattle.

  • Treatment: Subcutaneous injection of ivermectin.

  • Sample Collection: Samples of liver, fat, muscle, and kidney were collected at various time points up to 60 days post-dose.

  • Analytical Method: The marker residue, H2B1a, was quantified to determine ivermectin concentrations.

Mechanisms of Action & Signaling Pathways

The therapeutic efficacy and toxicological profiles of these ectoparasiticides are directly related to their distinct mechanisms of action at the molecular level.

This compound and Diazinon: Acetylcholinesterase Inhibition

This compound and diazinon are organophosphates that exert their insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of parasites. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the synaptic cleft, causing continuous stimulation of nerve fibers, which results in paralysis and death of the parasite.

Phoxim_Mechanism cluster_synapse Synapse This compound This compound / Diazinon AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Released SynapticCleft->AChE Hydrolysis NerveImpulse Continuous Nerve Impulse SynapticCleft->NerveImpulse Accumulation of ACh leads to Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound and Diazinon.

Cypermethrin: Voltage-Gated Sodium Channel Modulation

Cypermethrin is a synthetic pyrethroid that acts on the voltage-gated sodium channels in the nerve cell membranes of insects. It binds to the sodium channels, slowing down both their activation and inactivation. This disruption in channel function leads to a prolonged influx of sodium ions, causing repetitive nerve firing, which results in paralysis and death of the ectoparasite.

Cypermethrin_Mechanism cluster_membrane Nerve Membrane Cypermethrin Cypermethrin VGSC Voltage-Gated Sodium Channel Cypermethrin->VGSC Binds to & modifies Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes RepetitiveFiring Repetitive Nerve Firing Na_Influx->RepetitiveFiring Paralysis Paralysis & Death RepetitiveFiring->Paralysis NerveMembrane Nerve Cell Membrane

Caption: Modulation of Voltage-Gated Sodium Channels by Cypermethrin.

Ivermectin: Glutamate-Gated Chloride Channel Activation

Ivermectin belongs to the macrocyclic lactone class and targets glutamate-gated chloride channels, which are unique to invertebrates. It binds to these channels, causing them to open and allowing an influx of chloride ions into the nerve and muscle cells. This leads to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.

Ivermectin_Mechanism cluster_cell Invertebrate Nerve/Muscle Cell Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to & activates Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Causes Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis NerveMuscleCell Nerve/Muscle Cell

Caption: Activation of Glutamate-Gated Chloride Channels by Ivermectin.

Experimental Workflow

The general workflow for a residue depletion study in livestock is outlined below. This process is fundamental to establishing withdrawal periods and ensuring that food products derived from treated animals are safe for human consumption.

Experimental_Workflow start Study Design & Protocol Development animal_selection Animal Selection & Acclimatization start->animal_selection treatment Test Substance Administration (e.g., Pour-on, Spray, Dip, Injection) animal_selection->treatment sampling Tissue/Milk Sample Collection (Scheduled Time Points) treatment->sampling analysis Sample Preparation & Residue Analysis (e.g., GC, HPLC, LC-MS/MS) sampling->analysis data_analysis Data Analysis & Pharmacokinetic Modeling analysis->data_analysis reporting Reporting & Withdrawal Period Determination data_analysis->reporting

Caption: General Workflow for a Livestock Residue Depletion Study.

References

Safety Operating Guide

Proper Disposal of Phoxim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Phoxim, an organophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as a hazardous material, necessitating strict adherence to disposal protocols. Improper handling can lead to environmental contamination and pose significant health risks.

This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before handling this compound waste, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling fumes or aerosols.[1][2]

This compound Hazard Summary

This compound is associated with several hazards that dictate its handling and disposal requirements.[3] The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS PictogramHazard Statement
Flammable LiquidsGHS02 FlameH225: Highly flammable liquid and vapor.[1][4]
Acute Toxicity (Oral)GHS07H302: Harmful if swallowed.
Skin SensitizationGHS07H317: May cause an allergic skin reaction.
Serious Eye IrritationGHS07H319: Causes serious eye irritation.
Reproductive ToxicityGHS08 Health HazardH361: Suspected of damaging fertility or the unborn child.
Hazardous to the Aquatic EnvironmentGHS09H410: Very toxic to aquatic life with long lasting effects.

Core Disposal Principle: Management as Hazardous Waste

All this compound waste, including unused product, solutions, contaminated materials, and empty containers, must be managed as hazardous waste. Never pour this compound waste down the sink, into toilets, or in any drain that leads to sanitary sewers or waterways . Pesticides like this compound can disrupt wastewater treatment processes and contaminate water systems.

The final destination for all this compound-related waste is a licensed and approved hazardous waste disposal facility.

Step-by-Step Disposal Procedures

Follow these detailed steps to manage different types of this compound waste generated in the laboratory.

Step 1: Managing Unused or Excess this compound

The most effective way to minimize waste is to prepare only the amount of solution needed for your experiment.

  • Use It Up: The best disposal method for small, excess amounts of this compound is to use them for their intended purpose according to the product label.

  • Transfer to a Colleague: If you cannot use the excess, check if another authorized researcher has a similar, legitimate need for it. The pesticide must be in its original, clearly labeled container.

  • Prepare for Disposal: If the excess this compound cannot be used, it must be disposed of as hazardous chemical waste.

    • Keep the this compound in its original, tightly sealed container.

    • Label the container clearly as "Hazardous Waste: this compound".

    • Store in a designated, secure, and well-ventilated cool, dry location away from ignition sources, pending collection by a licensed waste management service.

Step 2: Handling Spills and Contaminated Materials

In case of a spill, take immediate action to contain and clean the area.

  • Ensure Safety: Wear all necessary PPE. Remove all sources of ignition from the area.

  • Contain the Spill: Prevent further leakage and stop the material from entering drains or waterways.

  • Absorb the Spill: Cover the spill with an inert, liquid-binding absorbent material such as sand, diatomite, acid binders, or universal binders.

  • Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealable container for disposal.

  • Label for Disposal: Clearly label the container "Hazardous Waste: this compound-Contaminated Debris". All materials used for cleanup, including contaminated gloves and wipes, must be placed in this container.

  • Dispose: Arrange for pickup through your institution's environmental health and safety department or a certified hazardous waste contractor.

Step 3: Decontaminating Empty Containers (Triple-Rinse Protocol)

An empty pesticide container can be as hazardous as a full one due to residual chemicals. Never reuse this compound containers for any other purpose. Decontaminate them using the triple-rinse method immediately after emptying.

  • Initial Draining: Empty the remaining contents into a collection vessel for hazardous waste. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.

  • First Rinse: Fill the empty container about one-quarter full with a suitable solvent (or water, as appropriate). Securely replace the cap.

  • Shake: Vigorously shake the container for at least 30 seconds to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinse water (rinsate) into a designated hazardous waste collection container. Allow the container to drain for another 30 seconds.

  • Repeat: Repeat the rinsing and collection steps two more times.

Step 4: Final Disposal of Waste and Cleaned Containers
  • Waste Collection: Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company to arrange for the collection of all this compound waste, including unused product, contaminated materials, and collected rinsate.

  • Disposal of Rinsed Containers:

    • After triple-rinsing, puncture the container to make it unusable.

    • Check with local authorities for disposal options. Some communities have specific recycling programs for pesticide containers, such as drumMUSTER. Do not recycle the container unless the program explicitly accepts pesticide containers.

    • If recycling is not an option, the cleaned and punctured container may be disposed of in a sanitary landfill or via incineration, if permitted by state and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PhoximDisposalWorkflow start This compound Waste Generated decision1 Waste Type? start->decision1 node_excess Unused / Excess This compound Product decision1->node_excess  Product node_spill Spill or Contaminated Lab Materials decision1->node_spill Contaminants   node_container Empty this compound Container decision1->node_container Container   action_use Priority 1: Use according to label or transfer to authorized user. node_excess->action_use action_spill_cleanup Absorb with inert material. Collect all contaminated debris. node_spill->action_spill_cleanup action_triple_rinse Perform Triple-Rinse Protocol. Collect all rinsate. node_container->action_triple_rinse action_collect_hw Collect in a sealed, labeled container. action_use->action_collect_hw If cannot be used end_hw Dispose as Hazardous Waste via Approved Facility action_collect_hw->end_hw action_spill_cleanup->action_collect_hw action_triple_rinse->action_collect_hw Rinsate action_puncture Puncture container to prevent reuse. action_triple_rinse->action_puncture Cleaned Container end_container Dispose of Container per Local Regulations (Recycle Program or Landfill) action_puncture->end_container

Caption: Logical workflow for the safe handling and disposal of different types of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phoxim

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Phoxim in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide offers detailed, step-by-step procedures for the use of this compound, an organophosphorus insecticide, to empower your team with the knowledge to maintain a safe and efficient laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of sufficient thickness and are regularly inspected for signs of degradation or puncture.Prevents skin contact and absorption. This compound can be irritating to the skin and may cause an allergic reaction.[1][2]
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][3]
Body Protection A chemical-resistant apron or lab coat worn over personal clothing. For tasks with a high risk of splashing, chemical-resistant coveralls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas.Protects against the inhalation of harmful vapors, which can cause drowsiness or dizziness.

Quantitative Hazard and Toxicity Data

Understanding the quantitative toxicological profile of this compound is crucial for risk assessment and emergency preparedness. The following tables summarize key data points.

Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
Rat (male)Oral2100 - 10,000
Rat (female)Oral1900 - 10,000
Mouse (male)Oral1200 - 2700
Mouse (female)Oral1800 - 3600
Guinea PigOral390 - 560
RabbitOral250 - 570
CatOral250 - 500
DogOral250 - 500
ChickenOral~38
RatDermal1100 - 1200

Source:

Occupational Exposure Limits for Acetone (Common Solvent for this compound Standards)

OrganizationLimitValue
PEL (Permissible Exposure Limit)Long-term value2400 mg/m³, 1000 ppm
REL (Recommended Exposure Limit)Long-term value590 mg/m³, 250 ppm

Source:

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide a procedural framework for the safe handling and disposal of this compound in a laboratory setting. These are not specific to a single experiment but represent best practices for common laboratory operations.

This compound Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.

    • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood before commencing work.

    • Don the required personal protective equipment as detailed in the PPE table.

  • Aliquoting and Dilution:

    • Perform all weighing, aliquoting, and dilution of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated and clearly labeled set of pipettes and glassware for this compound to prevent cross-contamination.

    • Handle this compound solutions with care to avoid splashes and the generation of aerosols.

  • Post-Handling:

    • Upon completion of the task, decontaminate all surfaces within the fume hood that may have come into contact with this compound.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

This compound Disposal Plan
  • Waste Segregation:

    • All this compound-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound and any solvents used.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Container Management:

    • The hazardous waste container must be kept securely closed except when adding waste.

    • The label on the waste container must clearly state "Hazardous Waste - this compound" and list all components of the waste mixture, including solvents.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the this compound hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

Phoxim_Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh Acetylcholine (ACh) ACh->AChE Hydrolyzes Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Accumulates in Overstimulation Cholinergic Overstimulation Synaptic_Cleft->Overstimulation Leads to

Caption: Simplified diagram of this compound's mechanism of action via acetylcholinesterase inhibition.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteAction
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.